APN-Azide
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C9H4N4 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-(4-azidophenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H |
Clé InChI |
BDLXITYEYYHQNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC#N)N=[N+]=[N-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to APN-Azide: A Cysteine-Selective Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
APN-Azide, or 3-(4-azidophenyl)propiolonitrile, is a heterobifunctional crosslinking reagent that is revolutionizing the field of bioconjugation. This guide provides a comprehensive overview of its synthesis, mechanism of action, and applications. It details the superior stability of the APN-cysteine linkage compared to traditional maleimide-based chemistries and provides detailed protocols for its use in creating precisely modified biomolecules for research, diagnostics, and therapeutic development.
Introduction
Site-specific modification of proteins is a critical tool in drug development, diagnostics, and fundamental biological research. Cysteine, with its unique nucleophilic thiol group, is an attractive target for such modifications. For years, maleimide-based reagents have been the standard for cysteine conjugation. However, the resulting thioether bond is susceptible to retro-Michael addition, leading to conjugate degradation and off-target effects in vivo.
This compound emerges as a superior alternative, offering a robust and stable linkage to cysteine residues. The 3-arylpropiolonitrile (APN) moiety reacts selectively with thiols, while the azide (B81097) group provides a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of molecules such as imaging agents, peptides, or cytotoxic drugs.
Chemical Properties
This compound is a small organic molecule with the following chemical properties:
| Property | Value |
| Chemical Formula | C₉H₄N₄ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 1643841-88-6 |
| Appearance | Powder |
| Melting Point | 100 °C |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 4-iodoaniline (B139537). The first step is the introduction of the azide group via diazotization, followed by a Sonogashira coupling with propargyl alcohol. The final step is the oxidation of the propargylic alcohol to the corresponding nitrile.
Synthesis of 1-iodo-4-azidobenzene
The precursor, 1-iodo-4-azidobenzene, is synthesized from 4-iodoaniline through a diazotization reaction followed by treatment with sodium azide.
Experimental Protocol:
-
Dissolve 4-iodoaniline in a solution of hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (B80452) in water while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-iodo-4-azidobenzene.
Synthesis of 3-(4-azidophenyl)propiolonitrile
The final product is obtained through a Sonogashira coupling of 1-iodo-4-azidobenzene with propargyl alcohol, followed by oxidation.
Experimental Protocol:
-
To a solution of 1-iodo-4-azidobenzene and propargyl alcohol in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, such as triethylamine (B128534) or diisopropylethylamine, and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the resulting propargyl alcohol intermediate by column chromatography.
-
Dissolve the purified intermediate in a suitable solvent like dichloromethane.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂), and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the oxidation is complete, filter off the manganese dioxide and concentrate the filtrate to obtain the final product, 3-(4-azidophenyl)propiolonitrile (this compound).
Synthesis Pathway of this compound
APN-Azide chemical structure and properties
An In-Depth Technical Guide to APN-Azide: Structure, Properties, and Applications in Bioconjugation
Introduction
3-(4-Azidophenyl)propiolonitrile, commonly known as this compound, is a heterobifunctional crosslinking reagent integral to modern bioconjugation and drug development.[1] Its unique structure features two distinct reactive moieties: a 3-arylpropiolonitrile (APN) group and an azide (B81097) group. The APN group provides exquisite chemoselectivity for the thiol groups of cysteine residues in proteins and other biomolecules.[2][3] This reaction forms a highly stable thioether linkage, offering a significant advantage over traditional maleimide-based chemistries, which can be prone to retro-Michael reactions leading to conjugate instability.[1][3][4]
The terminal azide group enables covalent modification through copper-catalyzed or copper-free "click chemistry" reactions with alkyne-functionalized molecules.[2][5] This dual reactivity makes this compound a powerful tool for the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), with enhanced plasma stability.[1][4] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed protocols for its application in scientific research.
Chemical Structure and Properties
This compound is a small organic molecule whose structure is centered around a phenyl ring functionalized with both an azide and a propiolonitrile group.
Caption: Chemical structure of this compound highlighting its functional groups.
The physicochemical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | 3-(4-azidophenyl)propiolonitrile | [1] |
| Synonyms | APN-N3 | [1] |
| CAS Number | 1643841-88-6 | [1][5] |
| Molecular Formula | C₉H₄N₄ | [1] |
| Molecular Weight | 168.15 g/mol | [4][5] |
| Appearance | Powder | [5] |
| Melting Point | 100 °C | [5] |
| Purity | 95% | [5] |
Chemical Identifiers
| Identifier Type | Identifier | Reference |
| SMILES | N#CC#CC1=CC=C(N=[N+]=[N-])C=C1 | [1][5] |
| InChI | 1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H | [1][5] |
| InChI Key | BDLXITYEYYHQNK-UHFFFAOYSA-N | [1][5] |
Storage and Safety Information
| Property | Value | Reference |
| Storage Temperature | 2-8°C | [5] |
| Long-term Storage | -20°C | [1] |
| Signal Word | Danger | [5] |
| Hazard Classifications | Flammable Solid (Cat. 1), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3) | [4][5] |
| Target Organs | Respiratory system | [4][5] |
Applications and Reaction Workflow
This compound is primarily employed as a bifunctional crosslinker to conjugate a thiol-containing molecule (e.g., a protein with cysteine residues) to an alkyne-containing molecule.[1] This two-step process is central to the synthesis of advanced bioconjugates, including ADCs.
-
Thiol-APN Conjugation : The propiolonitrile group of this compound reacts selectively with a thiol group under mild aqueous conditions (pH 6.5-9.0) to form a stable thioether bond.[5]
-
Azide-Alkyne Click Chemistry : The azide group of the newly formed APN-biomolecule conjugate is then available to react with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.[5]
The following diagram illustrates this sequential bioconjugation workflow.
Caption: Workflow for two-step bioconjugation using this compound.
Experimental Protocols
The following is a standard protocol for the labeling of cysteine residues in proteins with this compound. This procedure should be optimized for each specific protein and application.
Materials
-
Protein containing free cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 6.5-9.0.
-
Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prepare this compound stock solution.
-
Purification System: Size-exclusion chromatography (SEC) column or ultrafiltration device for conjugate purification.
Procedure: Protein Labeling with this compound
-
Protein Preparation : Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the protein for reaction with this compound.[5]
-
This compound Stock Solution Preparation : Immediately before use, prepare a stock solution of this compound in DMSO or DMF. The concentration should be determined based on the desired molar excess for the reaction.
-
Conjugation Reaction : Add the appropriate amount of the this compound stock solution to the protein solution.[5] A 1 to 5 molar equivalent excess of this compound per free cysteine residue is recommended as a starting point.[5]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature.[5] Gentle mixing during incubation may improve reaction efficiency.
-
Purification : Following incubation, remove the unreacted this compound and purify the protein-azide conjugate.[5] This can be achieved using size-exclusion chromatography (e.g., a desalting column) or through ultrafiltration/diafiltration.[5]
-
Subsequent Click Reaction : The purified protein-azide conjugate is now ready for subsequent coupling with an alkyne-containing molecule using standard copper-catalyzed or copper-free click chemistry protocols.[5]
References
An In-Depth Technical Guide to the Mechanism and Application of Azide-Functionalized Aminopeptidase N Inhibitors
This technical guide provides a comprehensive overview of the mechanism of action and research applications of azide-functionalized inhibitors targeting Aminopeptidase (B13392206) N (APN), also known as CD13. Given that a specific, well-characterized inhibitor named "APN-Azide" is not prominently described in the scientific literature, this document focuses on the principles of designing such a molecule, combining the inhibitory action against APN with the versatile chemical utility of an azide (B81097) group. This guide is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and medicinal chemistry.
Introduction to Aminopeptidase N (APN/CD13) as a Therapeutic Target
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1] It is a transmembrane ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides.[2] APN/CD13 is overexpressed in various cancers and is involved in tumor growth, angiogenesis, and metastasis, making it a significant target for cancer therapy.[3][4] The development of inhibitors for APN/CD13 is an active area of research, with compounds like bestatin (B1682670) being a well-known example.[5]
The functionalization of APN inhibitors with an azide moiety creates a powerful molecular tool. The azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific covalent attachment of other molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug payloads.[6][7] This enables a wide range of applications, from imaging and target validation to the development of targeted drug delivery systems.
Core Mechanism of Action: Inhibition of Aminopeptidase N
The primary mechanism of action of an azide-functionalized APN inhibitor is the blockade of the enzymatic activity of APN/CD13. This is typically achieved through interaction with the enzyme's active site.
Targeting the Catalytic Site
APN/CD13 is a metalloprotease that utilizes a zinc ion (Zn²⁺) in its active site for catalysis.[8] Many APN inhibitors are designed to chelate this essential zinc ion, thereby inactivating the enzyme.[9] The inhibitor molecule typically possesses a zinc-binding group (ZBG) that coordinates with the zinc ion, preventing it from participating in the hydrolysis of peptide substrates. Common ZBGs include hydroxamates, carboxylates, and thiols.[10]
In addition to the ZBG, the inhibitor has a scaffold that fits within the active site pockets of APN, designated S1 and S1'.[11] These interactions provide specificity and enhance the binding affinity of the inhibitor. A hypothetical azide-functionalized APN inhibitor would be designed to present its ZBG to the zinc ion while positioning the azide group in a solvent-exposed region, where it is accessible for subsequent click chemistry reactions without disrupting the binding to the enzyme.
dot
Caption: Mechanism of APN inhibition by an azide-functionalized inhibitor.
The Role of the Azide Moiety
The azide group itself is generally considered biologically inert and does not directly participate in the inhibition of APN. Its primary role is to serve as a reactive partner in bioorthogonal click chemistry reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[12]
Once the inhibitor is bound to APN, the azide group can be used to:
-
Visualize the target: An alkyne-functionalized fluorescent probe can be "clicked" onto the azide, allowing for the imaging of APN expression and localization in cells and tissues.[13]
-
Identify binding partners: An alkyne-biotin tag can be attached, enabling the purification of the inhibitor-enzyme complex for proteomic studies.
-
Deliver a payload: In a therapeutic context, an alkyne-modified cytotoxic drug could be attached, creating a targeted anticancer agent.
dot
Caption: Workflow for using an azide-functionalized APN inhibitor.
Signaling Pathways Modulated by APN Inhibition
Inhibition of APN can lead to the modulation of several downstream signaling pathways, primarily due to its role in processing bioactive peptides and its non-enzymatic functions.
In cancer cells, APN inhibition can trigger the amino acid deprivation response (AADR) .[8][14] This stress response leads to the activation of pro-apoptotic pathways, contributing to cancer cell death.[15] Furthermore, APN has been implicated in the regulation of the PI3K/Akt signaling pathway . For instance, the APN inhibitor bestatin has been shown to promote autophagic cell death in bladder cancer by inhibiting the Akt pathway.[16] By blocking APN, it is possible to interfere with angiogenesis and cell migration, processes that are often dependent on growth factor signaling cascades.[3]
dot
Caption: Signaling pathways affected by APN inhibition.
Quantitative Data on APN Inhibitors
The potency of APN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table summarizes representative data for known APN inhibitors to provide a benchmark for the development of novel azide-functionalized analogs.
| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Cell Line / Enzyme Source | Reference |
| Bestatin | 3.64 ± 0.56 | - | Recombinant human APN | [16] |
| Tosedostat | - | 0.4 | Porcine kidney APN | [8] |
| Compound 8b (AZD5363 analog) | 0.05 ± 0.01 | - | Recombinant human APN | [16] |
| G4 (VGCARRYCS peptide) | ~0.2 (vs Bestatin ~1.0) | - | Recombinant CD13 | [5] |
Experimental Protocols
APN Enzyme Inhibition Assay
This protocol details a standard method for determining the inhibitory activity of a compound against APN.
Objective: To measure the IC₅₀ value of a test compound against APN.
Materials:
-
Recombinant human APN/CD13
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: L-Leucine-p-nitroanilide (L-pNA)
-
Test compound (e.g., azide-functionalized inhibitor) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each concentration of the test compound. Include wells with buffer and DMSO as controls.
-
Add 80 µL of the APN enzyme solution (at a final concentration of ~10 ng/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the L-pNA substrate (at a final concentration of ~200 µM) to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using the microplate reader. The product, p-nitroaniline, absorbs at this wavelength.
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
In-Cell Target Engagement via Click Chemistry
This protocol describes how to confirm that an azide-functionalized inhibitor binds to APN in a cellular context.
Objective: To visualize the binding of an azide-functionalized APN inhibitor to cellular APN.
Materials:
-
APN-expressing cells (e.g., HT-1080)
-
Cell culture medium and supplements
-
Azide-functionalized APN inhibitor
-
Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed APN-expressing cells on glass coverslips in a multi-well plate and culture overnight.
-
Treat the cells with the azide-functionalized APN inhibitor at a suitable concentration (e.g., 1-10 µM) for 1-2 hours at 37°C. Include an untreated control.
-
Wash the cells three times with PBS to remove the unbound inhibitor.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate the cells with the alkyne-fluorophore conjugate (e.g., 5 µM in blocking buffer) for 1 hour at room temperature in the dark. This is the "click" reaction step.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A fluorescent signal co-localizing with the cell membrane would indicate successful target engagement.
Conclusion
Azide-functionalized inhibitors of Aminopeptidase N represent a versatile class of chemical tools for basic research and drug development. Their mechanism of action is rooted in the specific inhibition of the catalytic activity of APN/CD13, while the azide moiety provides a gateway for a multitude of applications through click chemistry. These compounds can be used to study the biological roles of APN, validate it as a drug target, and develop novel targeted therapies. The methodologies and data presented in this guide offer a framework for the design, characterization, and application of these promising molecular probes.
References
- 1. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the development of aminopeptidase N (APN/CD13) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective aminopeptidase-N (CD13) inhibitors with relevance to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry - SiChem [sichem.de]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting aminopeptidase N (APN/CD13) with cyclic-imide peptidomimetics derivative CIP-13F inhibits the growth of human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 13. Aminopeptidase N/CD13 targeting fluorescent probes: synthesis and application to tumor cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(4-Azidophenyl)propiolonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(4-azidophenyl)propiolonitrile, a valuable building block in medicinal chemistry and drug development, particularly in the realm of bioconjugation and click chemistry. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials and proceeding through key intermediates. This document offers detailed experimental protocols, tabulated quantitative data for clarity, and visual representations of the synthetic workflow and underlying reaction mechanisms.
Synthetic Strategy Overview
The synthesis of 3-(4-azidophenyl)propiolonitrile is strategically designed in three main stages, beginning with the functionalization of a readily available aromatic precursor, followed by the introduction of the propiolonitrile moiety via a well-established cross-coupling reaction, and culminating in the formation of the final product.
The overall synthetic transformation can be summarized as follows:
Caption: Overall synthetic scheme for 3-(4-Azidophenyl)propiolonitrile.
This pathway leverages a diazotization-azidation reaction, a Sonogashira cross-coupling reaction, a desilylation step, and a final cyanation of the terminal alkyne.
Experimental Protocols
Stage 1: Synthesis of 4-Azidoiodobenzene
This stage involves the conversion of the amino group of 4-iodoaniline to an azide (B81097) group through a diazotization reaction, followed by substitution with sodium azide.
Reaction:
4-Iodoaniline → 4-Azidoiodobenzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Iodoaniline | 219.02 | 10.0 g | 45.6 mmol |
| Concentrated HCl | 36.46 | 15 mL | - |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 3.47 g | 50.2 mmol |
| Sodium Azide (NaN₃) | 65.01 | 3.56 g | 54.8 mmol |
| Water (H₂O) | 18.02 | ~100 mL | - |
| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | q.s. | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-iodoaniline (10.0 g, 45.6 mmol) in water (50 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (15 mL) to the stirred suspension, maintaining the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.47 g, 50.2 mmol) in cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline (B41778) hydrochloride suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. A positive test on starch-iodide paper should be observed, indicating a slight excess of nitrous acid.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate 500 mL beaker, dissolve sodium azide (3.56 g, 54.8 mmol) in water (30 mL) and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-azidoiodobenzene by column chromatography on silica (B1680970) gel (eluent: hexane) to afford a pale yellow solid.
Expected Yield: 80-90%
Stage 2: Sonogashira Coupling for the Synthesis of 1-Azido-4-((trimethylsilyl)ethynyl)benzene
This step involves the palladium-catalyzed cross-coupling of 4-azidoiodobenzene with trimethylsilylacetylene (B32187).
Reaction:
4-Azidoiodobenzene + Trimethylsilylacetylene → 1-Azido-4-((trimethylsilyl)ethynyl)benzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Azidoiodobenzene | 245.02 | 5.00 g | 20.4 mmol |
| Trimethylsilylacetylene | 98.22 | 2.40 g (3.5 mL) | 24.5 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.286 g | 0.408 mmol (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.078 g | 0.408 mmol (2 mol%) |
| Triethylamine (B128534) (Et₃N) | 101.19 | 50 mL | - |
| Toluene (B28343) | 92.14 | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-azidoiodobenzene (5.00 g, 20.4 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.286 g, 0.408 mmol), and copper(I) iodide (0.078 g, 0.408 mmol).
-
Add anhydrous toluene (50 mL) and anhydrous triethylamine (50 mL) to the flask.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add trimethylsilylacetylene (3.5 mL, 24.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-azido-4-((trimethylsilyl)ethynyl)benzene as a solid.
Expected Yield: 75-85%
Stage 3: Desilylation and Cyanation to yield 3-(4-Azidophenyl)propiolonitrile
This final stage involves the removal of the trimethylsilyl (B98337) protecting group to generate a terminal alkyne, followed by cyanation to introduce the nitrile functionality.
Reaction:
1-Azido-4-((trimethylsilyl)ethynyl)benzene → 1-Azido-4-ethynylbenzene → 3-(4-Azidophenyl)propiolonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Azido-4-((trimethylsilyl)ethynyl)benzene | 215.34 | 4.00 g | 18.6 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.51 g | 3.7 mmol |
| Methanol (B129727) (MeOH) | 32.04 | 50 mL | - |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.83 g | 20.5 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
Part A: Desilylation
-
Dissolve 1-azido-4-((trimethylsilyl)ethynyl)benzene (4.00 g, 18.6 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Add potassium carbonate (0.51 g, 3.7 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 1-azido-4-ethynylbenzene, which can be used in the next step without further purification.
Part B: Cyanation
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add the crude 1-azido-4-ethynylbenzene from the previous step.
-
Add copper(I) cyanide (1.83 g, 20.5 mmol) and anhydrous N,N-dimethylformamide (40 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and a small amount of HCl to decompose the copper salts.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-azidophenyl)propiolonitrile as a solid.
Expected Yield: 60-75% over two steps.
Quantitative Data Summary
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | 4-Iodoaniline | 4-Azidoiodobenzene | 80-90 | >95 (after chromatography) |
| 2 | 4-Azidoiodobenzene | 1-Azido-4-((trimethylsilyl)ethynyl)benzene | 75-85 | >97 (after chromatography) |
| 3 | 1-Azido-4-((trimethylsilyl)ethynyl)benzene | 3-(4-Azidophenyl)propiolonitrile | 60-75 | >98 (after chromatography) |
Visualizations
Synthetic Pathway
Caption: Staged synthetic pathway for 3-(4-Azidophenyl)propiolonitrile.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions or the solid material to high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving azides should be conducted in a well-ventilated fume hood.
-
Cyanide Compounds: Copper(I) cyanide is highly toxic. Handle with extreme caution in a fume hood and wear appropriate PPE. Quench any residual cyanide with an oxidizing agent like bleach before disposal.
-
Heavy Metals: Palladium catalysts are toxic and should be handled with care.
-
Solvents: Diethyl ether is extremely flammable. Toluene and DMF are harmful. Handle all solvents in a well-ventilated fume hood.
This technical guide provides a detailed and actionable protocol for the synthesis of 3-(4-azidophenyl)propiolonitrile. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work. The provided yields are indicative and may vary based on experimental conditions and scale.
References
APN-Azide (CAS: 1643841-88-6): A Technical Guide for Bioconjugation and Proteomics
Abstract
This technical guide provides a comprehensive overview of APN-Azide (3-(4-azidophenyl)propiolonitrile), a heterobifunctional crosslinking agent employed in advanced life sciences research. With a CAS number of 1643841-88-6, this compound serves as a powerful tool for covalently linking molecules through thiol-alkyne conjugation, followed by bioorthogonal click chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical and physical properties of this compound, experimental protocols for its application, and its utility in studying complex biological systems. Particular focus is given to its role in the preparation of antibody-drug conjugates (ADCs) and its potential for elucidating cellular signaling pathways.
Introduction
This compound is a versatile chemical probe that has gained traction in the fields of chemical biology, proteomics, and drug discovery. Its unique structure incorporates a thiol-reactive propiolonitrile group and a bioorthogonal azide (B81097) handle. This dual functionality allows for a two-step ligation strategy. First, the propiolonitrile moiety reacts selectively with cysteine residues on proteins or other biomolecules. Subsequently, the azide group can be specifically and efficiently coupled to an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry." This modular approach enables the precise attachment of a wide array of functionalities, including fluorophores, biotin (B1667282) tags, or therapeutic payloads, to target proteins.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this reagent.
| Identifier | Value | Source |
| CAS Number | 1643841-88-6 | [1][2] |
| IUPAC Name | 3-(4-azidophenyl)propiolonitrile | [1] |
| Synonyms | APN-N3 | [1] |
| Chemical Formula | C₉H₄N₄ | [1] |
| Molecular Weight | 168.15 g/mol | [2] |
| Exact Mass | 168.0436 u | [1] |
| Property | Value | Source |
| Appearance | Powder | [2] |
| Purity | >95% | [1] |
| Melting Point | 100 °C | [2] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
Mechanism of Action and Applications
The utility of this compound stems from its two-step reaction mechanism, which allows for the targeted modification of biomolecules.
Thiol-Reactive Conjugation
The primary application of this compound is the labeling of cysteine residues in proteins. The propiolonitrile group of this compound serves as a Michael acceptor, reacting with the nucleophilic thiol group of a cysteine residue to form a stable covalent bond. This reaction is highly selective for thiols under physiological pH conditions.
Bioorthogonal Click Chemistry
Following the initial thiol conjugation, the azide moiety of the now protein-linked this compound is available for a subsequent click chemistry reaction. This bioorthogonal ligation allows for the attachment of a second molecule of interest that has been functionalized with an alkyne group. The high efficiency and specificity of click chemistry enable these reactions to be performed in complex biological mixtures with minimal side reactions.
References
An In-depth Technical Guide to APN-Azide: A Heterobifunctional Crosslinker for Bioconjugation
This technical guide provides a comprehensive overview of APN-Azide, a heterobifunctional crosslinking reagent utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, applications in bioconjugation, and protocols for its use.
Core Molecular Data
This compound, scientifically named 3-(4-azidophenyl)propiolonitrile, is a molecule designed for selective conjugation to biomolecules. It features two key functional groups: a 3-arylpropiolonitrile (APN) group that selectively reacts with thiols, and an azide (B81097) group for use in click chemistry. A related, yet distinct, compound is APN-C3-PEG4-azide, which incorporates a polyethylene (B3416737) glycol (PEG) spacer. The fundamental properties of both molecules are summarized below for clarity and comparison.
| Property | This compound (APN-N3) | APN-C3-PEG4-azide |
| Synonyms | 3-(4-azidophenyl)propiolonitrile | 1-azido-N-(4-((4-(cyanoethynyl)phenyl)amino)-4-oxobutyl)-3,6,9,12-tetraoxapentadecan-15-amide |
| Molecular Formula | C₉H₄N₄[1][2] | C₂₄H₃₂N₆O₆[3][4] |
| Molecular Weight | 168.16 g/mol [1] | 500.56 g/mol [4][5] |
| Exact Mass | 168.0436 u[1] | 500.2383 u[4] |
| CAS Number | 1643841-88-6[1][2] | 2183440-32-4[3][4] |
The 3-Arylpropiolonitrile (APN) Moiety: A Stable Alternative for Thiol Conjugation
The APN group is a key feature of this crosslinker, offering a significant advantage over traditional maleimide-based reagents for thiol conjugation. 3-Arylpropiolonitriles are electron-deficient alkynes that exhibit high selectivity towards the thiol groups of cysteine residues in proteins.[2] This specificity allows for precise modification of biomolecules.
A critical advantage of the APN-thiol linkage is its stability.[3][6] Unlike maleimide-cysteine conjugates, which can undergo a retro-Michael addition leading to dissociation of the conjugate, the thioether bond formed with APN is significantly more stable, particularly in the bloodstream.[2][3] This enhanced stability is crucial for the development of robust bioconjugates, such as antibody-drug conjugates (ADCs), where payload retention is paramount.[2][4]
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy. First, the APN group is reacted with a thiol-containing biomolecule. Subsequently, the azide group is available for a "click" reaction with an alkyne-containing molecule.
Protocol 1: Thiol-APN Conjugation
This protocol outlines the general procedure for labeling a protein containing free cysteine residues with an APN-functionalized probe.[2]
-
Protein Preparation: Dissolve the protein containing accessible cysteine residues in a suitable buffer with a pH range of 7.5-9.0, such as phosphate-buffered saline (PBS). The protein concentration can range from 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the this compound reagent in an organic solvent like DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. The molar excess of the APN reagent relative to the free cysteine residues should be optimized for the specific protein but can be in the range of 1-5 molar equivalents.
-
Incubation: Incubate the reaction mixture at room temperature for a period of 2 to 12 hours. The optimal incubation time will depend on the specific reactants and may need to be determined empirically.
-
Purification: If necessary, remove the unreacted this compound and purify the resulting bioconjugate using size-exclusion chromatography or ultrafiltration.[2]
Protocol 2: Azide-Alkyne Click Chemistry
Following the thiol-APN conjugation, the azide-modified biomolecule can be further functionalized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage.
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 200 mM solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This should be prepared fresh.
-
-
Catalyst Premix: Shortly before initiating the conjugation, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the copper(I) complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified biomolecule with the alkyne-containing molecule of interest. The molar ratio is typically between 1:4 and 1:10 (biomolecule to alkyne).
-
Add the pre-mixed Cu(I)/THPTA catalyst to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate to remove excess reagents using methods such as desalting columns or dialysis.
Visualizing the Workflow and Chemistry
To further elucidate the experimental processes and chemical transformations, the following diagrams are provided.
Caption: A two-step experimental workflow for bioconjugation using this compound.
Caption: Chemical reactions involved in the two-step conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of APN-Azide Click Chemistry: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the demand for highly selective, stable, and biocompatible ligation methods is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the field by offering reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Within this realm, the azide-alkyne cycloaddition has become a cornerstone. This guide provides an in-depth exploration of a significant advancement in this area: APN-Azide click chemistry.
APN (3-arylpropiolonitrile) based reagents are heterobifunctional linkers that offer a unique combination of functionalities.[2][3] One end features the APN group, which exhibits remarkable chemoselectivity for the thiol group of cysteine residues, forming a highly stable thioether linkage.[4][5] This stability addresses a key drawback of commonly used maleimide-based linkers, which can undergo a retro-Michael reaction leading to premature cleavage of the conjugate.[4] The other end of the linker is equipped with an azide (B81097) group, a versatile handle for participating in click chemistry reactions.[2][3] This dual functionality makes this compound linkers powerful tools for the precise construction of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7][8]
This technical guide will delve into the core principles of this compound click chemistry, present quantitative data comparing it to other methods, provide detailed experimental protocols for key applications, and visualize relevant workflows and pathways to facilitate a comprehensive understanding for researchers at the forefront of drug development and molecular sciences.
Core Principles and Quantitative Analysis
This compound chemistry primarily leverages two types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join a terminal alkyne with an azide, resulting in a stable 1,4-disubstituted triazole ring.[6][9] It is known for its high efficiency and rapid reaction rates.[6][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with an azide. The reaction is driven by the release of ring strain and is ideal for applications in living cells where the cytotoxicity of copper is a concern.[6][10]
The choice between CuAAC and SPAAC depends on the specific application, with considerations for reaction speed versus biocompatibility.
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the selection of the appropriate conjugation chemistry.
| Feature | Thiol-Maleimide Chemistry | APN-Thiol Chemistry | References |
| Bond Stability | Susceptible to retro-Michael reaction (reversibility) | Forms a stable, irreversible thioether bond | [4] |
| In Vitro Stability | Shows degradation over time in blood-like conditions | Significantly more stable in vitro | [5] |
| In Vivo Stability | Shorter serum half-life due to conjugate cleavage | Longer serum half-life of the conjugate | [5] |
| Reaction Rate | Very fast at physiological pH | Highly chemoselective and efficient | [4][11] |
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None (driven by ring strain) | [6][12] |
| Biocompatibility | Limited due to potential copper cytotoxicity | High, suitable for in vivo applications | [12] |
| Typical 2nd Order Rate Constant | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | [12][13] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) | [6][12] |
| Labeling Efficiency | Generally higher | Can be lower depending on the cyclooctyne | [14] |
Experimental Protocols
Protocol 1: Conjugation of APN-C3-PEG4-Alkyne to an Azide-Modified Antibody (CuAAC)
This protocol describes the copper-catalyzed click reaction to conjugate the terminal alkyne of an APN-linker to an antibody previously modified to contain azide groups.[6]
Materials:
-
Azide-modified antibody (5 mg/mL in PBS)
-
APN-C3-PEG4-alkyne
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM stock solution in deionized water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock solution in deionized water
-
Sodium Ascorbate (B8700270), freshly prepared 100 mM stock solution in deionized water
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Prepare Catalyst Premix:
-
Set up the Conjugation Reaction:
-
In a new reaction tube, add the azide-modified antibody (e.g., 1 mg in 200 µL PBS).
-
Add the 10 mM APN-C3-PEG4-alkyne stock solution to achieve a 10-20 fold molar excess relative to the antibody. The final DMSO concentration should not exceed 10%.[6]
-
Add the catalyst premix to the antibody-alkyne mixture to a final CuSO₄ concentration of approximately 200 µM.[6]
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 400-500 µM.[6]
-
Mix gently by pipetting.
-
-
Incubation:
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[6]
-
-
Purification:
-
Purify the resulting antibody conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[]
-
Protocol 2: Synthesis of a PROTAC using an Azide-PEG-Linker (CuAAC)
This protocol outlines the final "click" step in a modular PROTAC synthesis, where an alkyne-functionalized protein of interest (POI) ligand is conjugated to an azide-functionalized E3 ligase-linker intermediate.[7]
Materials:
-
E3 Ligase-Linker-Azide intermediate
-
POI Ligand-Alkyne
-
Appropriate solvent (e.g., DMSO, DMF)
-
Sodium Ascorbate, freshly prepared stock solution in water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), stock solution in water
Procedure:
-
Reaction Setup:
-
Initiate the Reaction:
-
Incubation and Monitoring:
-
Purification:
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[7]
-
Protocol 3: Labeling of Live Cells via Copper-Catalyzed Azide-Alkyne Cycloaddition
This protocol describes the labeling of cell-surface glycans, metabolically engineered to display azide groups, with an alkyne-containing fluorescent dye.[16]
Materials:
-
Cells with azide-labeled surface glycans (e.g., after incubation with Ac₄ManNAz)
-
Dye-alkyne (e.g., alkyne-488), 25 µM final concentration
-
CuSO₄, 50 µM final concentration
-
THPTA, 250 µM final concentration
-
Aminoguanidine, 1 mM final concentration
-
Sodium Ascorbate, 2.5 mM final concentration, freshly prepared
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fixative solution (e.g., 3% paraformaldehyde, 0.3% glutaraldehyde (B144438) in DPBS)
-
Mounting medium
Procedure:
-
Prepare Labeling Cocktail:
-
Cell Labeling:
-
Wash the cells grown on coverslips twice with DPBS.
-
Add the pre-incubated labeling cocktail to the cells.
-
Incubate at 4 °C for 1 to 5 minutes.[16]
-
-
Fixation and Imaging:
Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein of interest (POI). The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[18][19]
Caption: PROTAC-mediated targeted protein degradation pathway.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram outlines a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using click chemistry. This multi-step process involves the modification of both the antibody and the cytotoxic drug, followed by their conjugation via a linker.
Caption: General experimental workflow for ADC synthesis.
Workflow for Live Cell Labeling via Click Chemistry
This diagram illustrates the process of labeling specific biomolecules on the surface of living cells. It begins with metabolic labeling to introduce a bioorthogonal handle (an azide), followed by a click reaction with a corresponding probe (an alkyne).
Caption: Workflow for live cell labeling using click chemistry.
Conclusion
This compound click chemistry represents a significant step forward in the field of bioconjugation. The formation of highly stable thioether bonds via the APN moiety overcomes the key limitation of maleimide-based approaches, offering enhanced stability for in vivo applications. The versatility of the azide handle, allowing for both copper-catalyzed and strain-promoted click reactions, provides researchers with a flexible and powerful toolkit for the construction of sophisticated biomolecular conjugates. The detailed protocols and workflows presented in this guide are intended to equip researchers with the foundational knowledge to effectively implement this compound chemistry in their pursuit of novel therapeutics and advanced biological probes. As the demand for precisely engineered biomolecules continues to grow, the principles and applications of this compound click chemistry will undoubtedly play a crucial role in advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
APN-Azide for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of APN-Azide as a heterobifunctional crosslinker for advanced bioconjugation. It details the underlying chemistry, experimental protocols, and applications, with a focus on quantitative data and practical workflows for researchers in drug development and the broader life sciences.
Core Concepts: The Chemistry of this compound Bioconjugation
This compound is a versatile reagent designed for a two-step sequential bioconjugation strategy. It incorporates two key functional groups:
-
An Arylpropiolonitrile (APN) Moiety: This group exhibits high chemoselectivity for the thiol group of cysteine residues within proteins and peptides. The reaction proceeds via a thiol-click mechanism, forming a stable thioether linkage. This cysteine-specific reaction is a significant advantage for site-specific protein modification.
-
An Azide (B81097) (N₃) Moiety: The azide group is a bioorthogonal handle that does not react with naturally occurring functional groups in biological systems. It is specifically designed to react with an alkyne partner through "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction forms a highly stable triazole ring, covalently linking the APN-modified biomolecule to a second molecule of interest.
The bifunctional nature of this compound allows for the precise and stable conjugation of two molecules, where one is a protein or peptide containing an accessible cysteine residue.
Quantitative Data for this compound Bioconjugation
The efficiency, stability, and kinetics of the bioconjugation reactions are critical parameters for experimental design and the successful development of bioconjugates. The following tables summarize key quantitative data for the APN-cysteine reaction and the subsequent azide-alkyne click chemistry.
| Parameter | Value | Notes |
| Second-Order Rate Constant | 3.1 M⁻¹s⁻¹ | For the reaction of 3-phenylpropiolonitrile (B1195722) with a cysteine derivative. This value is higher than that for iodoacetamide (B48618) and other thiol-reactive reagents, though lower than for N-phenylmaleimide. |
| In Vivo Serum Half-Life | 17.1 hours | For an AgUox-APN-HSA conjugate. This is significantly longer than the 12.0-hour half-life of the corresponding maleimide-based conjugate, demonstrating the superior in vivo stability of the APN-cysteine linkage.[1] |
Table 1: Quantitative Data for the APN-Cysteine Reaction
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | 10 to 10⁴ | Very fast reaction rates. Requires a copper catalyst, which can be toxic to cells. |
| SPAAC (with BCN) | ~0.06 | Catalyst-free, making it suitable for live-cell applications. Bicyclo[6.1.0]nonyne (BCN) is a commonly used strained alkyne. |
| SPAAC (with DBCO) | 0.033 M⁻¹s⁻¹ | Catalyst-free and highly bioorthogonal. Dibenzocyclooctyne (DBCO) is another widely used strained alkyne. |
Table 2: Comparative Kinetics of Azide-Alkyne Click Chemistry Reactions
| Parameter | Typical Range | Analytical Methods |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) |
Table 3: Typical Drug-to-Antibody Ratios for ADCs
Experimental Protocols
The following are detailed protocols for the two key stages of bioconjugation using this compound: cysteine labeling and azide-alkyne cycloaddition.
Protocol for Cysteine-Specific Protein Labeling with this compound
This protocol describes the initial labeling of a protein with this compound.
Materials:
-
Protein containing at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or ultrafiltration device
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMF or DMSO. The concentration will depend on the desired molar excess.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. A 1-5 molar excess of this compound per free cysteine residue is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
Purification: Remove the unreacted this compound and byproducts by SEC or ultrafiltration, exchanging the buffer into one suitable for the subsequent click chemistry step or for storage.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-labeled protein to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., a drug, fluorescent dye, or biotin (B1667282) probe)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: SEC, affinity chromatography, or dialysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand in water or DMSO.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions.
-
Reaction Mixture: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule (typically in a 5-20 fold molar excess).
-
Initiation of Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final bioconjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound and a simplified representation of a signaling pathway that can be targeted by such a conjugate.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: EGFR signaling pathway targeted by an this compound based ADC.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): The high stability of the APN-cysteine linkage is particularly advantageous for ADCs, as it minimizes premature drug release in circulation, potentially leading to a wider therapeutic window. The ability to perform site-specific conjugation to engineered cysteines allows for the production of more homogeneous ADCs with defined drug-to-antibody ratios (DARs).
-
PROTACs and Molecular Glues: this compound can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules designed to induce protein degradation or proximity-induced interactions.
-
Protein-Protein Interaction Studies: By conjugating a photo-crosslinker or a biotin probe to a protein of interest via this compound, researchers can investigate protein-protein interactions in a cellular context.
-
Fluorescent Labeling and Imaging: The attachment of fluorescent dyes to specific cysteine residues on proteins enables their visualization and tracking in live cells and tissues.
References
A Technical Guide to Thiol-Reactive Probes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of thiol-reactive probes for protein labeling. Cysteine-specific modification is a powerful tool for a wide range of applications, from basic research in protein structure and function to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This document will delve into the core chemistries, quantitative data for probe selection, detailed experimental protocols, and the logical frameworks for successful bioconjugation.
Introduction to Thiol-Reactive Probes
The selective labeling of proteins is a cornerstone of modern molecular biology and drug development. Among the various strategies, targeting the thiol group of cysteine residues offers a high degree of specificity. Cysteine is a relatively rare amino acid in proteins, allowing for precise, site-specific labeling that is often difficult to achieve by targeting more abundant residues like lysine.[1][2] This specificity is crucial for preserving the protein's native structure and function after labeling.[2]
The primary reactive moieties used for thiol-specific modification are maleimides, haloacetyls, and dithiopyridines. Each of these chemistries possesses distinct reaction mechanisms, kinetics, and stability profiles, making the choice of probe dependent on the specific application. This guide will provide the necessary details to make an informed decision for your experimental needs.
Core Chemistries of Thiol-Reactive Probes
The three main classes of thiol-reactive probes utilize different chemical reactions to form a covalent bond with the sulfhydryl group of cysteine.
-
Maleimides: These are the most widely used thiol-reactive probes.[2] They react with thiols via a Michael addition reaction, forming a stable thioether bond.[3] The reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]
-
Haloacetyls (Iodoacetyls and Bromoacetyls): These probes react with thiols through a nucleophilic substitution reaction (S(N)2), also forming a stable thioether bond.[4] They are generally reactive at a slightly higher pH range of 7.2-9.0.[5]
-
Dithiopyridines: These probes react with thiols via a disulfide exchange reaction, resulting in the formation of a disulfide bond.[6][7] A key feature of this linkage is its reversibility under reducing conditions.[7]
dot
Caption: Reaction mechanisms of common thiol-reactive probes.
Quantitative Data for Probe Selection
The selection of an appropriate thiol-reactive probe is critical for the success of any labeling experiment. The following tables provide a summary of the key quantitative parameters for a variety of commercially available fluorescent probes.
Table 1: Spectral Properties of Common Thiol-Reactive Fluorescent Probes
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor 350 | Maleimide (B117702) | 346 | 442 | 19,000 | - |
| Pacific Blue | Maleimide | 410 | 455 | 30,000 | - |
| Alexa Fluor 488 | Maleimide | 495 | 519 | 71,000 | 0.92 |
| FITC | Iodoacetamide | 494 | 520 | 80,000 | 0.36 |
| BODIPY FL | Iodoacetamide | 503 | 512 | 80,000 | 0.97 |
| Alexa Fluor 546 | Maleimide | 556 | 573 | 104,000 | 0.79 |
| TRITC | Iodoacetamide | 547 | 572 | 85,000 | 0.28 |
| Alexa Fluor 594 | Maleimide | 590 | 617 | 92,000 | 0.66 |
| Texas Red-X | Maleimide | 595 | 615 | 85,000 | 0.55 |
| Alexa Fluor 647 | Maleimide | 650 | 668 | 239,000 | 0.33 |
| Cy5.5 | Maleimide | 678 | 694 | 250,000 | 0.20 |
Data compiled from various sources.[8][9][10][11] Please refer to the manufacturer's specifications for the most accurate data.
Table 2: Comparison of Thiol-Reactive Chemistries
| Feature | Maleimides | Haloacetyls | Dithiopyridines |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (S(_N)2) | Disulfide Exchange |
| Optimal pH | 6.5 - 7.5[5] | 7.2 - 9.0[5] | 6.5 - 8.0[7] |
| Reaction Rate | Fast | Moderate to Fast | Moderate |
| Bond Formed | Thioether | Thioether | Disulfide |
| Bond Stability | Stable, but can undergo retro-Michael addition[12] | Very Stable[12] | Reversible with reducing agents[12] |
| Selectivity | High for thiols at optimal pH[5] | Good for thiols, potential for off-target reaction with other nucleophiles at higher pH[5] | Highly specific for thiols |
Factors Influencing Labeling Efficiency and Stability
Achieving optimal and reproducible protein labeling requires careful consideration of several experimental parameters. The interplay of these factors determines the efficiency of the conjugation reaction and the stability of the resulting bioconjugate.
dot
Caption: Key factors influencing thiol-reactive labeling.
The stability of the formed covalent bond is a critical consideration, especially for in vivo applications. While the thioether bond formed by maleimides and haloacetyls is generally stable, the maleimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. This can be mitigated by hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure.[12][13]
dot
Caption: Stability pathways of maleimide-thiol conjugates.
Experimental Protocols
The following sections provide detailed, generalized protocols for labeling proteins with maleimide, haloacetyl, and dithiopyridine probes. It is important to note that these are starting points, and optimization may be required for specific proteins and probes.
General Workflow for Thiol-Reactive Labeling
dot
Caption: General experimental workflow for protein labeling.
Protocol for Maleimide Labeling
This protocol is a general guideline for labeling proteins with maleimide-functionalized probes.[3][14][15][16]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris)[14]
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Maleimide probe
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[14]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[14][16] If using DTT, it must be removed prior to the addition of the maleimide probe.
-
-
Probe Preparation:
-
Immediately before use, dissolve the maleimide probe in anhydrous DMSO or DMF to a concentration of 10 mM.[15]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide probe to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[14]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorophore.
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) where CF is the correction factor for the dye's absorbance at 280 nm.
-
Protocol for Haloacetyl Labeling
This protocol provides a general method for labeling proteins with iodoacetyl or bromoacetyl probes.[4][17][18]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Reaction buffer, pH 7.5-8.5 (e.g., phosphate (B84403) buffer)[17]
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Haloacetyl probe
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
Follow the same procedure as for maleimide labeling, using the appropriate reaction buffer.
-
-
Probe Preparation:
-
Dissolve the haloacetyl probe in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the haloacetyl probe to the protein solution.[18]
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Follow the same procedures as for maleimide labeling.
-
Protocol for Dithiopyridine Labeling
This protocol outlines a general procedure for labeling proteins with dithiopyridine-containing probes.[7]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Reaction buffer, pH 6.5-8.0[7]
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Dithiopyridine probe
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
Follow the same procedure as for maleimide labeling, using the appropriate reaction buffer.
-
-
Probe Preparation:
-
Dissolve the dithiopyridine probe in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dithiopyridine probe to the protein solution.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[7]
-
Incubate for 1-2 hours at room temperature.
-
-
Purification and Characterization:
-
Follow the same procedures as for maleimide labeling.
-
Conclusion
Thiol-reactive probes are indispensable tools for the specific labeling of proteins. The choice of probe chemistry—maleimide, haloacetyl, or dithiopyridine—should be guided by the specific requirements of the application, including the desired bond stability, reaction kinetics, and pH constraints. By carefully controlling the experimental conditions and following robust protocols, researchers can achieve efficient and specific protein labeling to advance their studies in basic science and therapeutic development. This guide provides the foundational knowledge and practical protocols to enable the successful application of thiol-reactive probes in your research.
References
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Molecular Probes thiol-reactive dyes excited with ultraviolet light—Table 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. biotium.com [biotium.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Bioorthogonal Chemistry with APN-Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the demand for stable and efficient methods to link molecules to proteins, peptides, and other biomolecules is paramount. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for researchers. Among the various bioorthogonal handles, the azide (B81097) has proven to be exceptionally versatile due to its small size, stability, and lack of reactivity with most biological functional groups.
This technical guide focuses on the use of 3-arylpropiolonitrile (APN)-Azide, a heterobifunctional linker that is revolutionizing the field of thiol-specific bioconjugation. The APN moiety provides a highly selective and stable means of attachment to cysteine residues, while the azide group serves as a versatile handle for subsequent "click" chemistry reactions. This document provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols associated with APN-Azide chemistry, empowering researchers to leverage this technology in their drug development and research endeavors.
Core Principles of this compound Chemistry
This compound linkers are designed with two key functional ends:
-
3-Arylpropiolonitrile (APN): This moiety reacts specifically with the thiol group of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This linkage is significantly more stable than the commonly used maleimide-thiol linkage, which is susceptible to retro-Michael addition and thiol exchange in the physiological environment.
-
Azide (-N3): This functional group is the cornerstone of its bioorthogonal reactivity. It does not react with endogenous functional groups found in biological systems. Instead, it serves as a specific reaction partner for alkyne- or cyclooctyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.
The combination of these two functionalities in a single molecule allows for a two-step conjugation strategy. First, the APN group is used to attach the linker to a cysteine residue on a biomolecule. Second, the azide group is then available for the highly efficient and specific "clicking" of a payload, such as a therapeutic drug, a fluorescent dye for imaging, or a purification tag.
Quantitative Data Presentation
A key advantage of APN-based linkers over traditional maleimide-based linkers is the enhanced stability of the resulting bioconjugate. This stability is crucial for applications such as antibody-drug conjugates (ADCs), where premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.
| Parameter | APN-Cysteine Conjugate | Maleimide-Cysteine Conjugate | Reference |
| Reaction Kinetics | Second-order rate constant of 3.1 M⁻¹s⁻¹ for 3-phenylpropiolonitrile (B1195722) with a cysteine derivative. | Generally faster initial reaction rates. | [] |
| In Vivo Stability | Significantly longer serum half-life. For an albumin-conjugated urate oxidase, the late-phase serum half-life was 17.1 hours. | Shorter serum half-life due to susceptibility to thiol exchange. For the same albumin conjugate, the late-phase serum half-life was 12.0 hours. | [2] |
| Bond Stability | Forms a stable, irreversible thioether bond. | Forms a thioether bond that is susceptible to retro-Michael addition and thiol exchange with molecules like glutathione (B108866) and albumin. | [3][4] |
Note: While the initial reaction rate of maleimides with thiols is generally faster, the superior stability of the APN-cysteine bond in vivo often makes it the preferred choice for therapeutic applications requiring long-term stability.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Cysteine-Specific Protein Labeling with this compound
This protocol describes the first step of the bioconjugation process: attaching the this compound linker to a cysteine residue on a protein of interest.
Materials:
-
Protein containing at least one accessible cysteine residue
-
APN-PEG-Azide linker (e.g., APN-C3-PEG4-Azide)
-
Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column or ultrafiltration device for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS buffer (pH 7.5-9.0) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any thiol-containing reagents (e.g., dithiothreitol, DTT). If the protein has disulfide bonds that need to be reduced to generate free cysteines, perform a reduction step with a reducing agent like TCEP and subsequently remove the reducing agent before proceeding.
-
This compound Stock Solution: Prepare a 10 mM stock solution of the APN-PEG-Azide linker in anhydrous DMSO.
-
Labeling Reaction: Add a 1-5 molar equivalent of the this compound stock solution per free cysteine residue to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The optimal incubation time may need to be determined empirically for each specific protein.
-
Purification: Purify the azide-labeled protein from the excess, unreacted this compound linker using a size-exclusion chromatography column or an appropriate ultrafiltration device.
-
Quantification of Labeling (Optional): The degree of labeling can be determined using various methods, including mass spectrometry to measure the mass shift of the protein or by reacting the azide-labeled protein with an alkyne-functionalized fluorescent dye followed by spectrophotometric analysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol describes the "click" reaction to conjugate an alkyne-containing payload to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing payload (e.g., alkyne-drug, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-payload in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the copper-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.
-
-
Catalyst Preparation: In a separate microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio to form the copper-ligand complex. Let it stand for a few minutes.[5]
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-labeled protein with the alkyne-payload. A molar excess of the payload (typically 4 to 10-fold) over the antibody is a common starting point.[5]
-
Add the pre-mixed copper-ligand complex to the reaction mixture. A final copper concentration of 25 equivalents relative to the azide is often used.[5]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 40 equivalents relative to the azide is recommended.[5]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[5]
-
Purification: Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove unreacted payload, catalyst, and other small molecules.
-
Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) or labeling efficiency using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, or UV-Vis spectroscopy.
Mandatory Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using an this compound linker.
Cellular Uptake and Payload Release of a CD13-Targeted Nanoparticle
Caption: Proposed mechanism of cellular uptake and drug release for a CD13-targeted nanoparticle.
Conclusion
This compound chemistry represents a significant advancement in the field of bioconjugation, offering a robust and stable alternative to traditional thiol-reactive methods. The enhanced stability of the APN-cysteine linkage, combined with the versatility of the azide handle for click chemistry, provides a powerful platform for the development of next-generation protein therapeutics, diagnostics, and research tools. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of this promising technology by researchers and drug development professionals. As the demand for more stable and precisely engineered bioconjugates continues to grow, this compound chemistry is poised to play an increasingly critical role in advancing biological and biomedical research.
References
An In-depth Technical Guide to the Stability and Reactivity of Azidopine for Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azidopine, a potent photoaffinity label for L-type calcium channels. It details the available information on its stability and reactivity, outlines experimental protocols for its use, and visualizes its context within cellular signaling. This document is intended to be a valuable resource for researchers utilizing Azidopine for target identification and validation in drug development.
Introduction to Azidopine
Azidopine is a 1,4-dihydropyridine (B1200194) derivative that functions as a high-affinity antagonist of L-type calcium channels. Its structure incorporates a photoreactive aryl azide (B81097) group, which upon activation with ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues, allowing for the irreversible labeling of its binding site on the L-type calcium channel. This property makes Azidopine an invaluable tool for photoaffinity labeling studies aimed at elucidating the structure and function of these channels.
Chemical Structure:
-
IUPAC Name: 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid 3-ethyl 5-(2-azidoethyl) ester
-
Molecular Formula: C₂₄H₂₈ClN₅O₆
-
Key Features: A dihydropyridine (B1217469) core for high-affinity binding to L-type calcium channels and an aryl azide moiety for photo-induced covalent crosslinking.
Stability of Azidopine
Precise quantitative data on the stability of Azidopine under various conditions (pH, temperature, photostability prior to activation) is not extensively reported in the available literature. However, general principles for handling aryl azides and data from the structurally related dihydropyridine, amlodipine (B1666008), can provide some guidance.
General Handling and Storage:
-
Storage: Azidopine should be stored in a cool, dry, and dark place to prevent degradation. A recommended storage temperature is typically -20°C for long-term stability.[1]
-
Light Sensitivity: As a photoreactive compound, it is crucial to protect Azidopine from light sources, especially UV light, during storage and handling to prevent premature activation of the azide group.[2]
-
Thiol Sensitivity: Aryl azides can be reduced to amines by thiols, particularly in alkaline conditions.[3] Therefore, the use of thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol should be avoided in buffers used with Azidopine before photolysis.
pH and Thermal Stability Considerations
Recommendation for Stability Assessment: Researchers should consider performing preliminary stability studies under their specific experimental conditions. This can be achieved by incubating Azidopine in the chosen buffer at the intended experimental temperature for various durations, followed by analysis using HPLC to detect any degradation products.
Reactivity of Azidopine
The utility of Azidopine as a photoaffinity label is defined by its reactivity upon UV irradiation.
Photochemical Activation
Upon absorption of UV light (typically in the range of 254-350 nm), the aryl azide group of Azidopine undergoes photolysis, releasing nitrogen gas (N₂) and forming a highly reactive singlet nitrene intermediate. This singlet nitrene can then undergo intersystem crossing to a more stable triplet nitrene or react directly with its environment.[6]
References
- 1. Photoaffinity labeling of membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Peptide Identification Results in Proteomics Using Amino Acid Counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Extemporaneously Compounded Amlodipine Besylate Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
APN-Azide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-Azide (3-(4-azidophenyl)propiolonitrile) is a hetero-bifunctional crosslinking agent of significant interest in bioconjugation and drug development.[1] Its utility lies in its dual functionality: an azide (B81097) group for "click chemistry" reactions and a propiolonitrile moiety that exhibits chemoselectivity for cysteine residues.[1] However, the presence of the azide functional group necessitates stringent safety protocols due to its potential instability and toxicity. This guide provides an in-depth overview of the safety, handling, and experimental considerations for this compound, drawing from established guidelines for azide-containing compounds.
Physicochemical and Hazard Properties of this compound
A clear understanding of the fundamental properties of this compound is the first step toward safe handling. The following tables summarize its key physicochemical data and hazard classifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3-(4-azidophenyl)propiolonitrile | [2][3] |
| Synonyms | APN-N3 | [2][3] |
| CAS Number | 1643841-88-6 | [2][3] |
| Molecular Formula | C₉H₄N₄ | [2][3] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| Appearance | Powder | [2] |
| Melting Point | 100 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Hazard Identification and Safety Classifications for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement (H-Code) | Precautionary Statement (P-Code) | Reference(s) |
| Flammable Solid | GHS02 (Flame) | Danger | H228: Flammable solid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [2] |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
Stability and Reactivity of Aryl Azides
This compound, as an aryl azide, possesses inherent stability concerns that must be respected. The stability of organic azides is influenced by their molecular structure.[4]
Key Stability Considerations:
-
Carbon-to-Nitrogen Ratio (C/N): A general rule of thumb for the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic group (like azide) provides sufficient dilution to render the compound relatively safe.[4] For this compound (C₉H₄N₄), the C/N ratio is 9/4 = 2.25. While this is greater than 1, it is still a relatively low ratio, indicating that care must be taken.
-
Thermal Stability: Organic azides are sensitive to heat and can decompose violently.[4][5] The decomposition of aryl azides can be initiated at lower temperatures compared to alkyl azides. It is crucial to avoid heating this compound unless as part of a controlled reaction protocol.
-
Shock and Friction Sensitivity: Azide compounds can be sensitive to shock and friction.[6] Avoid grinding or subjecting the material to sudden impacts.
-
Light Sensitivity: Some azides are light-sensitive and should be stored in amber vials to prevent degradation.[1]
Incompatible Materials:
-
Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][4]
-
Metals: Contact with heavy metals such as copper, lead, silver, and mercury can lead to the formation of highly explosive heavy metal azides.[1][5]
-
Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can form explosive di- and tri-azidomethane.[1][5]
-
Strong Oxidizing and Reducing Agents: Avoid contact with strong oxidizing and reducing agents.
Experimental Protocols and Handling Procedures
General Handling Precautions
Working with this compound requires a designated workspace and adherence to strict safety protocols.
Caption: General workflow for safely handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Double gloving may be appropriate for certain procedures.
-
Body Protection: A flame-retardant lab coat should be worn.
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.
-
A blast shield should be used, especially when performing reactions or heating.
Illustrative Synthesis of an Aryl Azide (General Protocol)
Caption: General reaction scheme for aryl azide synthesis.
Detailed Methodology (Illustrative):
-
Diazotization: To a stirred solution of the aromatic amine (1 equivalent) and p-toluenesulfonic acid (p-TsOH) in water at room temperature, add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise. The reaction is typically rapid.
-
Azidation: To the freshly prepared solution of the arenediazonium tosylate, add a solution of sodium azide (NaN₃) in water. The aryl azide product often precipitates from the reaction mixture.
-
Workup: The solid product can be collected by filtration, washed with water, and dried under vacuum.
Important Safety Note: This is a generalized protocol. The specific stoichiometry, reaction times, and temperatures should be optimized for the synthesis of this compound based on literature precedents for similar compounds. Always start with small-scale reactions.
Purification of this compound
Purification of organic azides requires careful consideration to avoid decomposition.
-
Avoid Distillation and Sublimation: These methods use elevated temperatures and should never be used for purifying organic azides.[5]
-
Recommended Techniques:
-
Precipitation/Recrystallization: If a suitable solvent system can be found, this is often a safe and effective method.
-
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities.
-
Column Chromatography: This can be a viable option, but care must be taken as the stationary phase could potentially contribute to decomposition.[5] It is advisable to perform this on azides that are considered more stable.
-
A Standard Protocol for Protein Labeling with this compound
This compound is frequently used to label cysteine residues in proteins.[2]
Caption: Experimental workflow for protein labeling with this compound.
Methodology:
-
Dissolve the protein containing free cysteine residues in a suitable buffer (e.g., PBS, pH 6.5-9.0) at a concentration of 1-10 mg/mL. Note: Avoid thiol-containing buffers.[2]
-
Add the appropriate amount of a stock solution of this compound (typically 1-5 molar equivalents per free cysteine).
-
Incubate the reaction mixture at room temperature for 2 hours.[2]
-
If necessary, purify the resulting protein-azide conjugate using methods such as size exclusion chromatography or ultrafiltration to remove excess this compound.[2]
-
The purified conjugate is now ready for subsequent click chemistry reactions with alkyne-modified molecules.[2]
Waste Disposal
Proper disposal of azide-containing waste is critical to prevent accidents.
Caption: Logical steps for the safe disposal of azide waste.
Key Disposal Guidelines:
-
Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled waste container.[1][4]
-
Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1][4] Also, avoid mixing with waste containing heavy metals.
-
Deactivation: For residual sodium azide in reaction vessels, a common deactivation procedure involves treatment with an aqueous solution of sodium nitrite followed by the slow addition of an acid (e.g., sulfuric acid) to generate nitrous acid, which decomposes the azide.[6] This procedure must be performed with extreme caution in a fume hood due to the evolution of toxic nitrogen oxides.
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for detailed instructions.[4]
Emergency Procedures
Spills:
-
Small Spills (in a fume hood): If you are trained and confident, you can clean up a small spill. For solid this compound, carefully sweep it up to avoid generating dust. For solutions, absorb with an inert material. Decontaminate the area with a suitable solvent.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert others. Contact your institution's emergency response team or EH&S.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety guidelines before handling this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. This compound 95 1643841-88-6 [sigmaaldrich.com]
- 3. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
Navigating the Solubility Landscape of Azidopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful formulation of any therapeutic agent hinges on a thorough understanding of its physicochemical properties, with solubility being a critical determinant of bioavailability and ultimate clinical efficacy. This technical guide focuses on the solubility of azidopine (B1666438), a photoactive dihydropyridine (B1217469) calcium channel blocker. The term "APN-Azide" can be ambiguous; this document specifically addresses the compound known as azidopine.
Currently, there is a notable absence of quantitative solubility data for azidopine in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the predicted solubility of azidopine based on the known characteristics of dihydropyridine calcium channel blockers. Furthermore, a detailed, generalized experimental protocol for determining the solubility of compounds like azidopine is presented, empowering researchers to generate crucial empirical data.
Predicted Solubility Profile of Azidopine
Dihydropyridine calcium channel blockers as a class are generally characterized by their lipophilic nature and poor aqueous solubility. It is therefore predicted that azidopine will exhibit low solubility in aqueous media across the physiological pH range.
Based on the general behavior of similar compounds, a qualitative prediction of azidopine's solubility in various common laboratory solvents is presented in Table 1. It is anticipated that azidopine will show higher solubility in polar aprotic and some polar protic organic solvents. For in vivo studies, the use of co-solvents and formulation vehicles such as DMSO, polyethylene (B3416737) glycols (PEG 300, PEG 400), Tween 80, SBE-β-CD, and corn oil is likely necessary to achieve desired concentrations.
Table 1: Predicted Qualitative Solubility of Azidopine in Various Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | Consistent with the general characteristics of dihydropyridine calcium channel blockers, which are typically lipophilic. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The presence of polar functional groups in the azidopine structure may allow for some interaction with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating a wide range of organic molecules, including those with both polar and nonpolar regions. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble | While the dihydropyridine core is largely nonpolar, the presence of polar functional groups will likely limit solubility in nonpolar solvents. |
Note: This table presents a predicted solubility profile. Experimental verification is essential for accurate and reliable data.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "saturation shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed, generalized protocol that can be adapted for azidopine.
Objective: To determine the equilibrium solubility of azidopine in a selection of solvents at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
Azidopine (solid form)
-
Selected solvents of high purity (e.g., water, PBS, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation for quantification.
-
Volumetric flasks and appropriate diluents for sample preparation.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid azidopine to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the solute in the supernatant does not change over successive time points.
-
-
Separation of Undissolved Solute:
-
After equilibration, remove the vials from the shaker.
-
Centrifuge the vials at a high speed to pellet the undissolved solid azidopine.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Immediately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. This is crucial to prevent precipitation of the compound upon cooling or standing.
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of azidopine. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of azidopine in each solvent using the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of azidopine using the shake-flask method.
Unlocking Cellular Secrets: A Technical Guide to APN-Azide in Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, the ability to identify and characterize protein interactions and signaling pathways is paramount. APN-Azide, a heterobifunctional chemical probe, has emerged as a powerful tool for covalently labeling cysteine residues and enabling the subsequent attachment of reporter tags via click chemistry. This in-depth technical guide explores the core applications of this compound in research, providing detailed experimental protocols, quantitative data, and visualizations to empower scientists in their quest to unravel complex biological processes.
Core Principles of this compound Chemistry
This compound is a bifunctional molecule featuring two key reactive groups:
-
Arylpropionitrile (APN): This moiety exhibits high chemoselectivity for the thiol group of cysteine residues within proteins. Under physiological conditions, it forms a stable covalent bond with cysteine, effectively "tagging" the protein of interest.
-
Azide (B81097) (-N3): This functional group serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This allows for the specific and efficient conjugation of various reporter molecules, such as biotin (B1667282) for enrichment or fluorophores for imaging, to the azide-tagged protein.
This dual functionality makes this compound a versatile tool for a range of applications, including:
-
Activity-Based Protein Profiling (ABPP): Identifying and quantifying the activity of specific enzymes, particularly those with a reactive cysteine in their active site.
-
Target Identification and Validation: Discovering the protein targets of small molecule drugs and validating their engagement in a cellular context.[3][4][5]
-
Mapping Protein-Protein Interactions: Elucidating protein interaction networks by crosslinking interacting partners.
-
Elucidating Signaling Pathways: Identifying and characterizing the components of cellular signaling cascades.
Quantitative Data Presentation
The effectiveness of this compound and similar chemical probes can be assessed through various quantitative metrics. The following tables summarize key data points relevant to researchers designing and interpreting experiments using these tools.
Table 1: Comparative Reactivity of Cysteine-Reactive Probes
| Probe Type | Target Residue | Typical Labeling Efficiency | Optimal Reaction pH | Reaction Speed | Key Competing Reaction |
| This compound (Arylpropionitrile) | Cysteine | High | 6.5 - 7.5 | Moderate | Oxidation of cysteine thiols |
| Iodoacetamide-Azide | Cysteine | High | 7.0 - 8.0 | Fast | Reaction with other nucleophiles |
| Maleimide-Azide | Cysteine | 70-90%[6] | 6.5 - 7.5[7] | ~30 minutes at RT[7] | Hydrolysis of the maleimide (B117702) ring |
Table 2: Quantitative Proteomics Parameters for Target Identification
| Quantitative Method | Principle | Multiplexing Capability | Key Advantages | Key Disadvantages |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling with "heavy" and "light" amino acids. | Up to 3 states | High accuracy and precision. | Limited to cell culture, lengthy labeling period. |
| TMT (Tandem Mass Tags) | Isobaric chemical labeling of peptides. | Up to 16-plex | High throughput, applicable to various sample types. | Can suffer from ratio compression. |
| Label-Free Quantification | Compares signal intensities or spectral counts of unlabeled peptides. | High | No special reagents required, simpler sample prep. | Lower accuracy and precision, requires more sophisticated data analysis. |
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful application of this compound in research. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: General Protein Labeling with this compound and Click Chemistry
This protocol outlines the fundamental steps for labeling a protein with this compound and subsequent conjugation to a reporter tag via CuAAC.
Part 1: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of thiol-containing reagents like DTT.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis against PBS (pH 7.4).
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Alkyne-Reporter Tag: Prepare a 10 mM stock solution of the alkyne-functionalized reporter tag (e.g., Biotin-Alkyne, Fluorescent-Alkyne) in DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.
-
Copper(I)-stabilizing ligand (e.g., THPTA): Prepare a 100 mM stock solution in aqueous buffer or water.[8]
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 300 mM stock solution in deionized water.[8]
-
-
Click Reaction Setup: To the this compound labeled protein solution, add the following components in the specified order, vortexing gently after each addition:
-
Alkyne-reporter tag (final concentration: 100 µM).
-
THPTA ligand (final concentration: ~5 mM).
-
Copper(II) Sulfate (final concentration: 1 mM).
-
Sodium Ascorbate (final concentration: 15 mM).
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[8]
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis. The labeled protein is now ready for downstream analysis.
Protocol 2: Photoaffinity Labeling for Target Identification in Live Cells
This protocol describes a workflow for identifying the protein targets of a small molecule using a photoaffinity probe equipped with an azide handle for subsequent enrichment.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the photoaffinity probe (containing a photoreactive group like a diazirine or benzophenone, and an azide or alkyne handle) at an optimized concentration and for a specific duration. Include appropriate controls, such as a vehicle-only control and a competition experiment with an excess of the parent non-probe compound.
-
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time on ice to induce covalent crosslinking of the probe to its interacting proteins.[9]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Click Chemistry for Biotinylation:
-
To the cell lysate (e.g., 1 mg of total protein), add the following reagents for CuAAC: Biotin-Alkyne (or Biotin-Azide if the probe has an alkyne), a copper(I) source, a stabilizing ligand, and a reducing agent as described in Protocol 1.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the photoaffinity probe.
-
Utilize quantitative proteomics techniques like SILAC or TMT for comparative analysis between different experimental conditions.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates how a cysteine-reactive probe like this compound can be utilized to investigate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway.[10][11] Dysregulation of this pathway is a hallmark of many cancers.[12] By using a probe that targets reactive cysteines on kinases within this cascade, researchers can identify which kinases are active and how their activity is modulated by potential inhibitors.
Experimental Workflow Diagram
The following diagram outlines the general workflow for identifying protein-protein interactions using a photoaffinity-based chemical probe with a clickable handle.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the components of this compound and their roles in the two-step labeling and detection process.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Quantitative Proteomics Analysis Reveals Molecular Networks Regulated by Epidermal Growth Factor Receptor Level in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. anygenes.com [anygenes.com]
- 12. Isoform-selective activity-based profiling of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of APN-Azide in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes, including cell migration, angiogenesis, and tumor invasion. Its dysregulation in various cancers has made it a compelling target for therapeutic intervention and diagnostic probe development. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to study the functional state of enzymes within complex biological systems. This technical guide provides a comprehensive overview of the preliminary investigation of "APN-Azide," a conceptual activity-based probe for studying APN in the field of proteomics. This guide will detail the underlying principles, experimental workflows, and data analysis strategies for utilizing an azide-functionalized APN inhibitor, akin to bestatin-based probes, for activity-based profiling.
Introduction to this compound and Activity-Based Protein Profiling (ABPP)
This compound represents a class of chemical probes designed to covalently label the active site of APN. It is built upon a scaffold of a known APN inhibitor, such as bestatin, and incorporates an azide (B81097) moiety as a bioorthogonal handle. This azide group does not interfere with the probe's ability to bind to the active site of APN but allows for the subsequent attachment of reporter tags via "click chemistry."
Activity-based protein profiling (ABPP) is a functional proteomics technology that utilizes such probes to profile the activity of entire enzyme families directly in native biological systems. The general workflow of an ABPP experiment using an this compound probe involves three key steps:
-
Labeling: The this compound probe is introduced to a biological sample (e.g., cell lysate, intact cells), where it selectively and covalently binds to the active sites of APN.
-
Click Chemistry: The azide-tagged APN is then conjugated to a reporter tag (e.g., biotin (B1667282) for enrichment, fluorophore for imaging) that bears a complementary alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Analysis: The tagged proteins are then subjected to downstream analysis, such as enrichment and identification by mass spectrometry or visualization by fluorescence imaging.
Principle of this compound in Proteomics
The utility of this compound in proteomics stems from its design as an activity-based probe. The core of the probe is a reactive group that forms a covalent bond with a nucleophilic residue in the active site of APN. This labeling event is activity-dependent, meaning the probe will only react with catalytically active enzymes.
The incorporated azide handle is a key feature, as it is a small, bioorthogonal functional group that does not significantly perturb the probe's structure or cell permeability. This allows for efficient labeling in complex biological systems. The subsequent click chemistry reaction with an alkyne-tagged reporter is highly specific and efficient, enabling robust detection and enrichment of the labeled enzymes.
Experimental Protocols
This section provides detailed methodologies for a typical proteomics experiment using an this compound probe.
In-situ Labeling of APN in Cultured Cells
This protocol describes the labeling of endogenous APN in live mammalian cells.
-
Cell Culture: Culture cells of interest (e.g., HT-1080 fibrosarcoma cells, known to express APN) to approximately 80-90% confluency in appropriate cell culture medium.
-
Probe Incubation: Treat the cells with the this compound probe at a final concentration of 1-10 µM. A vehicle control (e.g., DMSO) should be run in parallel. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Cell Harvesting and Lysis:
-
Wash the cells three times with cold phosphate-buffered saline (PBS) to remove excess probe.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This protocol details the "clicking" of a biotin-alkyne reporter tag onto the azide-labeled proteins in the cell lysate.
-
Prepare Click Chemistry Reagents:
-
Biotin-Alkyne: 10 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM stock in DMSO/t-butanol (1:4 v/v).
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, take 500 µg of the protein lysate and adjust the volume to 500 µL with PBS.
-
Add the following reagents sequentially, vortexing briefly after each addition:
-
Biotin-Alkyne (to a final concentration of 100 µM).
-
TCEP (to a final concentration of 1 mM).
-
TBTA (to a final concentration of 100 µM).
-
CuSO₄ (to a final concentration of 1 mM).
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of the biotin-tagged APN.
-
Prepare Streptavidin Beads:
-
Resuspend streptavidin-agarose beads in lysis buffer.
-
Wash the beads three times with lysis buffer, pelleting the beads by centrifugation between washes.
-
-
Protein Binding:
-
Add the click chemistry reaction mixture to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
Lysis buffer (3 times).
-
High salt buffer (e.g., 1 M NaCl in PBS) (2 times).
-
PBS (3 times).
-
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol details the preparation of the enriched proteins for mass spectrometry analysis.
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 6 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Trypsin Digestion:
-
Dilute the urea concentration to less than 1 M with 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade modified trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Pellet the beads by centrifugation and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides with a solution of 80% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
The dried peptide samples are reconstituted in a suitable buffer (e.g., 0.1% formic acid in water) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument such as an Orbitrap mass spectrometer.
Data Presentation
Quantitative proteomics data from an this compound experiment can be used to assess the probe
Methodological & Application
APN-Azide Protocol for Cysteine Labeling of Proteins: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to attach probes, tags, or therapeutic payloads to specific amino acid residues enables a deeper understanding of protein function and the creation of novel biologics. Cysteine, with its unique and reactive thiol group, presents an attractive target for site-specific protein modification. The APN-Azide (3-arylpropiolonitrile-Azide) protocol offers a robust and stable method for cysteine labeling. This bifunctional reagent first reacts with the thiol group of cysteine residues via a highly selective Michael addition, introducing a bioorthogonal azide (B81097) handle. This azide group can then be efficiently and specifically derivatized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," allowing for the attachment of a wide array of alkyne-containing reporter molecules, such as fluorophores, biotin (B1667282) tags, or drug molecules.
A key advantage of the APN linkage is its superior stability compared to traditional maleimide-based cysteine conjugation, which is susceptible to retro-Michael addition and thiol exchange in biological environments. This enhanced stability makes the this compound protocol particularly well-suited for in vivo applications and long-term studies.[1][2]
Principle of the Method
The this compound protocol is a two-step process:
-
Cysteine Labeling: The 3-arylpropiolonitrile (APN) moiety of the this compound reagent reacts selectively with the sulfhydryl group of cysteine residues on the target protein. This reaction forms a stable thioether bond, covalently attaching the azide group to the protein.
-
Click Chemistry Reaction: The azide-labeled protein is then reacted with an alkyne-functionalized molecule of interest in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, conjugating the molecule to the protein.
Data Presentation
The following tables summarize key quantitative data regarding the APN-cysteine conjugation reaction.
Table 1: Reaction Kinetics and Stability of APN-Cysteine Conjugates
| Parameter | Value | Comments | Reference(s) |
| Second-Order Rate Constant | 3.1 M⁻¹ s⁻¹ | For the reaction of 3-phenylpropiolonitrile (B1195722) with a cysteine derivative. This provides an indication of the reaction speed. | [3] |
| In Vitro Stability | No cleavage observed | AgUox-APN-HSA conjugate showed no cleavage after 5 days of incubation in PBS buffer (pH 7.4) containing 5 µM glutathione (B108866) and 20 µM HSA at 37°C. In contrast, the maleimide-conjugate showed substantial cleavage. | [1] |
| In Vivo Stability (Serum Half-life) | 17.1 hours | The serum half-life (t½) in the late phase for an AgUox-APN-HSA conjugate. | [1] |
| Comparative In Vivo Stability | ~1.4-fold longer half-life | The serum half-life of the AgUox-APN-HSA conjugate (17.1 h) was significantly longer than that of the AgUox-MAL-HSA (maleimide) conjugate (12.0 h). | [1] |
Mandatory Visualizations
Caption: Workflow for this compound Cysteine Labeling.
Caption: Reaction mechanism of this compound labeling.
Experimental Protocols
Protocol 1: Cysteine Labeling of Proteins with this compound
This protocol describes the first step of labeling, where the this compound reagent is covalently attached to the target protein.
Materials:
-
Protein of interest (containing at least one cysteine residue)
-
This compound reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0. Note: Avoid buffers containing thiol-containing reagents (e.g., DTT, β-mercaptoethanol).
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., desalting columns, spin filtration units, or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any reducing agents. If the protein was stored in a buffer with reducing agents, they must be removed by dialysis or buffer exchange prior to labeling.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For initial experiments, a 10- to 20-fold molar excess of this compound per cysteine residue is recommended.
-
Gently mix the reaction and incubate at room temperature (18-25°C) for 2-12 hours.[4] The optimal incubation time may vary depending on the protein and the reactivity of the specific cysteine residue(s). The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.
-
-
Purification:
-
Remove the excess, unreacted this compound reagent by passing the reaction mixture through a desalting column or by using a spin filtration unit. Dialysis against a suitable buffer (e.g., PBS, pH 7.4) can also be used.
-
Elute/collect the azide-labeled protein in a buffer suitable for the subsequent click chemistry reaction.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Determine the degree of labeling (DOL) by mass spectrometry. The mass increase corresponds to the number of attached this compound moieties.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-containing probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., sodium ascorbate (B8700270), TCEP)
-
Reaction Buffer: PBS, pH 7.4. Note: Avoid amine-containing buffers like Tris, as they can chelate copper.[4]
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Azide-Labeled Protein: Prepare the purified azide-labeled protein at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Alkyne Probe: Prepare a 10 mM stock solution of the alkyne-containing probe in anhydrous DMSO or DMF.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water or DMSO.
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne probe. A 5- to 20-fold molar excess of the alkyne probe over the estimated number of azide groups is recommended.
-
Add the copper-stabilizing ligand to the reaction mixture to a final concentration of 2 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Purification:
-
Remove the excess reagents and catalyst by using a desalting column, spin filtration, or dialysis.
-
-
Analysis:
-
The final labeled protein conjugate is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
-
Protocol 3: SDS-PAGE Analysis of Labeled Proteins
This protocol describes the analysis of the labeling efficiency and the final conjugate by SDS-PAGE.
Materials:
-
Labeled protein samples
-
SDS-PAGE loading buffer (e.g., Laemmli buffer)
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Gel staining solution (e.g., Coomassie Brilliant Blue) or in-gel fluorescence scanner
Procedure:
-
Sample Preparation:
-
Mix the protein sample with SDS-PAGE loading buffer. It is generally recommended to heat the samples at 95°C for 5 minutes to ensure complete denaturation, although for some fluorescently labeled proteins, heating might be omitted to preserve fluorescence.[5]
-
-
Gel Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. A successful labeling reaction will result in a band shift for the labeled protein compared to the unlabeled control, corresponding to the mass of the attached probe.
-
In-Gel Fluorescence: If a fluorescent alkyne probe was used, visualize the labeled protein directly using an appropriate in-gel fluorescence scanner before Coomassie staining. This will confirm the specific labeling of the target protein.
-
Protocol 4: Mass Spectrometry Analysis of Labeled Peptides
This protocol provides a general workflow for the identification of this compound labeled cysteine residues by mass spectrometry.
Procedure:
-
In-solution or In-gel Digestion:
-
The labeled protein is denatured, reduced (if other disulfide bonds are present), and alkylated with a standard alkylating agent (e.g., iodoacetamide) to block any remaining free cysteines.
-
The protein is then digested with a protease, typically trypsin.
-
-
Peptide Cleanup:
-
The resulting peptide mixture is desalted using C18 spin tips or a similar method prior to LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
The search parameters must be set to include a variable modification on cysteine residues corresponding to the mass of the this compound adduct (and any subsequent click-chemistry probe).
-
The identification of peptides containing this specific mass shift will confirm the site of labeling. The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the modified cysteine residue.
-
Conclusion
The this compound protocol provides a powerful and versatile method for the site-specific labeling of cysteine residues in proteins. Its key advantages of high selectivity and superior conjugate stability make it an excellent choice for a wide range of applications, from basic research to the development of therapeutic proteins and antibody-drug conjugates. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully implement this valuable bioconjugation technique.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Workflow using Multiple Reaction Monitoring Based Detection of Proteins from Human Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Step-by-Step Guide to APN-Azide Bioconjugation: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-Azide represents a versatile class of bifunctional crosslinkers crucial in modern bioconjugation. These reagents enable the covalent attachment of an azide (B81097) moiety to biomolecules, which can then be used in highly specific and efficient "click chemistry" reactions. The "APN" portion of the name typically refers to an N-acyl-4-pentenoyl moiety or a similar reactive group that can target specific functional groups on a biomolecule, while the azide group serves as a handle for subsequent conjugation.
This guide provides detailed protocols for two primary applications of this compound bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are instrumental in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various diagnostic and imaging agents.[1][2][3]
Comparison of Key Bioconjugation Methods
The choice between CuAAC and SPAAC is critical and depends on the specific application, particularly the sensitivity of the biomolecules to copper ions.[1]
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Key Reagents | Copper(I) source (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) | None (catalyst-free) |
| Reaction Speed | Very Fast (minutes to a few hours) | Fast (typically 1-4 hours) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst; requires chelating ligands for in vivo use. | Highly biocompatible and bioorthogonal; suitable for live-cell and in vivo applications.[1] |
| Pros | Fast kinetics, uses simple terminal alkynes, highly efficient.[1] | No metal catalyst required, avoids cellular toxicity, highly specific.[1] |
| Cons | Copper can damage biomolecules or be toxic to cells. Requires multiple reagents. | Requires pre-modification with bulky strained alkynes. |
Experimental Workflows
General Workflow for Biomolecule Modification and Conjugation
The overall process involves the initial modification of a biomolecule with an this compound reagent, followed by the "click" reaction with a molecule of interest.
Experimental Protocols
Protocol 1: Thiol-Specific Labeling with this compound
This protocol is designed for proteins containing cysteine residues, where the APN moiety selectively reacts with the thiol group.
Materials:
-
Protein with free cysteine residues
-
This compound (bifunctional crosslinker for thiol-to-alkyne coupling)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-9.0
-
Size-exclusion chromatography column or ultrafiltration device for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add 1-5 molar equivalents of the this compound stock solution per free cysteine residue to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours.
-
Purification: Remove excess, unreacted this compound by size-exclusion chromatography or ultrafiltration to obtain the purified protein-azide conjugate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule with a terminal alkyne-containing molecule.[1][4]
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)[4]
-
THPTA ligand stock solution (e.g., 50 mM in water)[4]
-
Sodium ascorbate (B8700270) stock solution (prepare fresh, e.g., 100 mM in water)[4]
-
Purification supplies (e.g., desalting column)
Procedure:
-
Reactant Preparation: In a reaction tube, combine the azide-modified biomolecule with a 5- to 20-fold molar excess of the alkyne-containing molecule.[4]
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[4] Add this premix to the reaction tube to achieve a final copper concentration of 0.1-1 mM.[4]
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.[4]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]
-
Purification: Purify the final bioconjugate using a desalting column or other appropriate chromatography method to remove excess reagents and the copper catalyst.[1]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for conjugating azide-modified biomolecules with molecules containing a strained alkyne, such as DBCO.[1][5]
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule)
-
Reaction Buffer: PBS, pH 7.4
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing biomolecule in the reaction buffer.[5] In a separate tube, dissolve the strained alkyne-molecule in a compatible solvent like DMSO.[5]
-
Conjugation Reaction: Add the strained alkyne-molecule solution to the azide-biomolecule solution. A 1.5-2 fold molar excess of the strained alkyne is typically used.[5]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.[5]
-
Purification: Purify the final bioconjugate using size-exclusion chromatography to remove any unreacted strained alkyne.[5]
Quantitative Data Summary
The efficiency of bioconjugation can be influenced by the chosen method and reaction conditions. The following table provides a summary of typical conjugation yields for different methods.
| Conjugation Method | Target Residue | Typical Conjugation Yield | Specificity |
| This compound + CuAAC | Azide-modified amino acids | >95%[4] | High (Bio-orthogonal) |
| NHS-ester PEGylation | Lysine (ε-amino group), N-terminus | Variable, can be >90% but often results in heterogeneous products.[4] | Low (targets multiple reactive amines) |
| Maleimide-PEGylation | Cysteine (sulfhydryl group) | High (>90%)[4] | High (specific to free thiols) |
Conclusion
This compound bioconjugation provides a powerful and versatile platform for the precise modification of biomolecules. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry pathways allows researchers to tailor their conjugation strategy to the specific needs of their application, balancing reaction speed with biocompatibility. By following the detailed protocols and considering the quantitative data presented, scientists can effectively leverage this compound chemistry for the development of novel therapeutics, diagnostics, and research tools.
References
Application Notes & Protocols: APN-Azide Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry encompasses a class of reactions that are rapid, selective, high-yielding, and biocompatible, making them exceptionally suitable for applications in drug development, bioconjugation, and materials science.[1][2] At the heart of many of these reactions is the azide (B81097) functional group (–N₃), which is valued for being small, stable, and bioorthogonal—meaning it does not typically participate in side reactions with biological molecules.[1]
Reagents such as APN-PEG4-azide are heterobifunctional linkers that feature an azide group for click chemistry on one end and a moiety for other specific conjugations (like to a cysteine residue) on the other.[3] This document provides detailed protocols and reaction conditions for the two primary types of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
Reaction Mechanisms and Workflows
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent click reaction, joining a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring.[1] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] The use of a chelating ligand, such as THPTA or TBTA, is crucial to stabilize the Cu(I) oxidation state and increase reaction efficiency.[6][7] This reaction is extremely efficient but the copper catalyst can be cytotoxic, limiting its applications in living systems.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for bioconjugation in living cells and whole organisms where copper toxicity is a concern.[4][9] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward with an azide without the need for a catalyst.[5] While highly biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[8]
Data Summary: Reaction Conditions and Kinetics
The choice between CuAAC and SPAAC often depends on the experimental context, particularly the tolerance for copper and the required reaction speed. The following tables summarize key quantitative data for these reactions.
Table 1: Recommended Reaction Conditions for CuAAC Bioconjugation
| Parameter | Concentration / Condition | Notes |
|---|---|---|
| Biomolecule-Alkyne | 2 µM - 1 mM | Can be performed at low concentrations.[10] |
| Cargo-Azide | 2 to 50-fold molar excess over alkyne | Higher excess needed for very dilute alkyne solutions.[4][6][10] |
| CuSO₄ | 50 µM - 250 µM | The source of the catalytic copper.[4][10] |
| Cu(I) Stabilizing Ligand | 5-fold molar excess over CuSO₄ | THPTA is recommended for aqueous solutions; BTTAA is also used.[6][7][10] |
| Reducing Agent | 3 to 40-fold molar excess over azide | Sodium Ascorbate is most common.[11][12] |
| pH | 7.0 - 9.0 | Reaction is efficient across a broad pH range (4-12), but pH 7-7.5 is a good starting point for biomolecules.[11][13] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at ambient temperature.[14] |
| Reaction Time | 30 - 60 minutes | Can proceed for longer (1-2 hours) to ensure completion.[4][6][12] |
Table 2: Comparison of Azide-Based Reaction Kinetics
| Reaction Type | Specific Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
|---|---|---|---|
| Staudinger Ligation | Traceless Staudinger Ligation | ~7.7 x 10⁻³ | Generally slower kinetics; phosphine (B1218219) reagent is prone to air oxidation.[8] |
| SPAAC | Non-fluorinated cyclooctyne | ~2.4 x 10⁻³ | Slower than many other SPAAC variants.[8] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | ~0.06 | A commonly used and moderately fast strained alkyne.[8] |
| SPAAC | Dibenzocyclooctyne (DBCO) | ~0.1 - 0.3 | A widely used strained alkyne for copper-free click chemistry.[15] |
| SPAAC | Difluorinated cyclooctyne (DIFO) | Significantly faster than non-fluorinated alkynes | Enhanced reactivity due to fluorine substitution.[8] |
| CuAAC | Copper(I)-Catalyzed | 10¹ - 10⁴ | Very fast reaction rates, but requires a potentially cytotoxic copper catalyst.[8] |
Experimental Protocols
Protocol: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes a general method for conjugating an azide-containing small molecule (e.g., a fluorescent dye, biotin, or drug) to a protein that has been pre-functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified antibody/protein (e.g., 5 mg/mL in PBS)
-
Azide-functionalized molecule (e.g., this compound)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (prepare fresh; e.g., 300 mM in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for dissolving hydrophobic azide molecules)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-functionalized molecule in DMSO to create a 10 mM stock solution.
-
Prepare a fresh solution of Sodium Ascorbate.
-
Adjust the concentration of the alkyne-modified protein to the desired level (e.g., 5 mg/mL) in PBS.
-
-
Prepare Catalyst Premix:
-
Set up the Conjugation Reaction:
-
In a new reaction tube, add the alkyne-modified protein solution.
-
Add the azide-functionalized molecule stock solution to achieve a 10-20 fold molar excess relative to the protein. Ensure the final concentration of DMSO does not exceed 10% to avoid protein denaturation.[4]
-
Add the catalyst premix to the protein-azide mixture. A final concentration of ~200 µM CuSO₄ is typical.[4]
-
-
Initiate and Incubate:
-
Purification:
-
Remove unreacted small molecules and catalyst components from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol: SPAAC Labeling of Live Cells
This protocol provides a general method for labeling cell surface proteins that have been metabolically engineered to display an azide group, using a DBCO-functionalized detection reagent.
Materials:
-
Cells with azide groups on their surface (in appropriate cell culture medium, e.g., DMEM)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore)
-
PBS or HEPES buffer
-
Flow cytometer or fluorescence microscope for analysis
Procedure:
-
Prepare Cells:
-
Culture cells under conditions that lead to the incorporation of an azide-containing precursor (e.g., an azido (B1232118) sugar) into cell-surface glycans.
-
Harvest the cells and wash them twice with ice-cold PBS to remove medium components.
-
Resuspend the cells in a suitable buffer (e.g., PBS or HEPES, pH 7) at the desired concentration.
-
-
Prepare Labeling Reagent:
-
Dissolve the DBCO-functionalized molecule in DMSO to prepare a stock solution (e.g., 1-10 mM).
-
-
Labeling Reaction:
-
Add the DBCO reagent stock solution to the cell suspension to achieve a final concentration typically in the range of 10-100 µM.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature. The optimal time and temperature may need to be determined empirically.[15]
-
-
Wash and Analyze:
-
After incubation, wash the cells three times with PBS to remove any unreacted DBCO reagent.
-
Resuspend the cells in an appropriate buffer for analysis.
-
Analyze the labeled cells using flow cytometry or fluorescence microscopy to quantify or visualize the signal.
-
Disclaimer: These protocols provide a general framework. Optimal conditions, including reagent concentrations, incubation times, and temperatures, may vary depending on the specific biomolecules and reagents used and should be optimized for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. APN-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioconjugation application notes [bionordika.fi]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry [organic-chemistry.org]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thiol-to-Alkyne Coupling using APN-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-Azide (3-(4-Azidophenyl)propiolonitrile) is a heterobifunctional crosslinker designed for the chemoselective modification of thiol groups in biomolecules, such as the cysteine residues in proteins. This reagent facilitates a two-step bioconjugation strategy. First, the 3-arylpropiolonitrile (APN) moiety reacts with a thiol to form a stable thioether linkage. Subsequently, the terminal azide (B81097) group can be coupled to an alkyne-containing molecule via "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This approach offers a robust and versatile method for the site-specific labeling and conjugation of biomolecules, with applications in drug delivery, proteomics, and diagnostics.
The key advantage of APN linkers over traditional maleimide-based reagents lies in the superior stability of the resulting conjugate. While maleimide-thiol adducts are susceptible to retro-Michael reactions, leading to dissociation of the conjugate, the thioether bond formed with APN demonstrates enhanced stability in biological media, including plasma.[1][2] This increased stability is crucial for in vivo applications where long-term integrity of the bioconjugate is required.
Data Presentation
The following tables summarize key quantitative data for the performance of this compound and subsequent click chemistry reactions, as well as a comparison with maleimide-based conjugation.
Table 1: In Vivo Stability Comparison of APN vs. Maleimide (B117702) Conjugates
| Conjugate Chemistry | Model System | Key Finding | Reference |
| Thiol-APN | Albumin-conjugated Urate Oxidase in a mouse model | Significantly longer serum half-life in the late phase (17.1 h) compared to the maleimide conjugate (12.0 h), indicating enhanced in vivo stability.[1] | |
| N-Aryl Maleimide | Cysteine-linked ADC in mouse serum at 37°C for 7 days | >80% of the conjugate remained intact, showing significantly more stability than N-alkyl maleimides.[2] | |
| N-Alkyl Maleimide | Cysteine-linked ADC in mouse serum at 37°C for 7 days | Only 33-65% of the conjugate remained intact, demonstrating significant deconjugation.[2] |
Table 2: Reaction Conditions and Efficiency for Click Chemistry
| Reaction Parameter | Optimal Condition | Reaction Efficiency | Reference |
| Temperature | 50 °C | Maximized efficiency | [3] |
| Molar Ratio (DBCO-PEG:VHH-azide) | 3:1 | Controlled stoichiometry and defined conjugates | [3] |
| Incubation Time | 18 hours | Sufficient for high reaction efficiency | [3] |
Table 3: Conjugation Efficiency of Maleimide-Thiol Reaction
| Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | Reference |
| 2:1 (for cRGDfK peptide) | 30 minutes | 84 ± 4% | [4] |
| 5:1 (for 11A4 nanobody) | 2 hours | 58 ± 12% | [4] |
Experimental Protocols
Protocol 1: Thiol Modification of a Protein with this compound
This protocol describes the general procedure for labeling a protein containing free cysteine residues with this compound.
Materials:
-
Protein containing free cysteine(s)
-
This compound
-
Reaction Buffer: Amine-free buffer, pH 7.0-8.0 (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4). Avoid buffers containing primary amines like Tris.
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): e.g., 1 M Tris-HCl, pH 7.5
-
Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system.
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines, exchange the buffer to an amine-free reaction buffer. This can be done using dialysis or desalting columns.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. Higher protein concentrations generally lead to better conjugation efficiency.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of this compound over the protein is a common starting point, but the optimal ratio may need to be determined empirically based on the protein and the desired degree of labeling.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as 1 M Tris-HCl (pH 7.5) can be added to a final concentration of 50-100 mM. This will react with any unreacted this compound.
-
-
Purification of the Azide-Modified Protein:
-
Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
The purified azide-modified protein is now ready for the subsequent alkyne coupling reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-modified protein to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: Desalting columns or SEC system
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Prepare a fresh solution of Sodium Ascorbate.
-
-
Prepare Catalyst Premix:
-
A few minutes before starting the reaction, prepare the catalyst premix. In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., add 10 µL of 20 mM CuSO₄ to 50 µL of 20 mM THPTA). Vortex briefly.
-
-
Set up the Conjugation Reaction:
-
In a new reaction tube, add the azide-modified protein.
-
Add the alkyne-containing molecule stock solution to achieve a 10-20 fold molar excess relative to the protein. The final DMSO concentration should not exceed 10%.
-
Add the catalyst premix to the protein-alkyne mixture. A final concentration of ~200 µM CuSO₄ is typical.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of ~400-500 µM. Mix gently by pipetting.
-
-
Incubation:
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents and catalyst by using a desalting column or size-exclusion chromatography.
-
Mandatory Visualizations
Caption: Chemical workflow for thiol-to-alkyne coupling using this compound.
Caption: General experimental workflow for bioconjugation using this compound.
References
Site-Specific Protein Modification with APN-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and PEGylated proteins. 3-Arylpropiolonitrile (APN) chemistry has emerged as a superior method for the chemoselective labeling of cysteine residues. APN-Azide reagents offer a robust and stable alternative to traditional maleimide-based conjugation, forming a highly stable thioether bond that is resistant to degradation in biological environments.
This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound. It covers the initial cysteine-selective labeling followed by the versatile azide-alkyne "click chemistry" for the attachment of various functional molecules.
Data Presentation
Quantitative Comparison of Thiol-Reactive Chemistries
The choice of linker chemistry is critical for the stability and efficacy of the final bioconjugate. APN chemistry offers significant advantages in stability over the widely used maleimide-based methods.
| Parameter | APN-Thiol Conjugate | Maleimide-Thiol Conjugate | Reference |
| Bond Type | Irreversible Thioether | Reversible Thioether (via retro-Michael addition) | |
| Second-Order Reaction Rate | 3.1 M⁻¹s⁻¹ (for 3-phenylpropiolonitrile) | Varies (generally fast) | [1] |
| Stability in Human Plasma | High | Prone to exchange with thiol-containing molecules (e.g., albumin, glutathione) | [2] |
| Hydrolytic Stability | High | Succinimide ring can be prone to hydrolysis | [2] |
Representative Degree of Labeling (DOL) with Azide-NHS Ester*
| Molar Excess of Azide-PEG-NHS to IgG | Expected Average DOL (Azides per Antibody) |
| 5-fold | 1 - 3 |
| 10-fold | 3 - 5 |
| 20-fold | 4 - 6 |
| 40-fold | 6 - 8 |
*Note: This data is for an amine-reactive Azide-NHS ester and should be used as a starting point for optimization with the cysteine-reactive this compound.
Experimental Protocols
Protocol 1: Site-Specific Cysteine Modification with this compound
This protocol details the initial labeling of a protein's cysteine residues with an this compound reagent.
Materials:
-
Protein with accessible cysteine residue(s) (1-10 mg/mL)
-
This compound reagent (e.g., APN-PEG4-Azide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Incubate the protein with a 10-fold molar excess of TCEP in Reaction Buffer for 1 hour at room temperature.
-
Remove the TCEP using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.
-
-
This compound Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
To the prepared protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess.
-
Note: The optimal molar ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Azide-Labeled Protein:
-
Remove unreacted this compound reagent using a desalting column, exchanging the protein into a buffer suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein.
-
The Degree of Labeling (DOL) can be determined by mass spectrometry.
-
Store the azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein via CuAAC.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
Reducing Agent: Sodium Ascorbate (freshly prepared 50 mM solution in water) or TCEP (50 mM in water)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-10 µM) with a 10- to 50-fold molar excess of the alkyne-functionalized molecule.
-
Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding the reducing agent (Sodium Ascorbate or TCEP) to a final concentration of 1 mM.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent molecule.
-
-
Purification:
-
Purify the protein conjugate to remove excess reagents using a desalting column or dialysis against PBS.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free alternative to CuAAC, ideal for live-cell labeling or when copper toxicity is a concern.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN, DIFO)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 20-fold molar excess of the cyclooctyne-containing molecule.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific cyclooctyne (B158145) used.
-
-
Purification:
-
Purify the protein conjugate using a desalting column or dialysis to remove the excess cyclooctyne reagent.
-
Mandatory Visualization
Caption: Mechanism of this compound reaction with a protein cysteine residue.
References
Application Notes and Protocols for APN-Azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety. 3-Arylpropiolonitrile (APN)-based linkers offer a significant advantage by enabling site-specific conjugation to cysteine residues on the antibody, leading to more homogeneous and stable ADCs.[1]
This document provides detailed application notes and protocols for the use of APN-based linkers that introduce an azide (B81097) moiety (referred to as APN-Azide chemistry) for the development of ADCs. The methodology involves a two-step process: first, the site-specific modification of the antibody with a thiol-reactive APN linker to introduce an azide handle, followed by the "click" conjugation of an alkyne-modified cytotoxic payload.
Principle of the Method
The development of an ADC using this compound chemistry follows a bioorthogonal strategy. Initially, the antibody is prepared for conjugation, which may involve the reduction of interchain disulfide bonds to expose free cysteine residues. An APN-based heterobifunctional linker, containing a thiol-reactive group (the APN moiety) and a terminal azide, is then reacted with the antibody. The APN group forms a stable covalent bond with the thiol group of a cysteine residue.[2]
Following the introduction of the azide handle onto the antibody, a cytotoxic drug that has been functionalized with a terminal alkyne is conjugated to the azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3] This "click chemistry" approach is highly efficient, specific, and proceeds under mild conditions, ensuring the integrity of the antibody.[]
Data Presentation
Table 1: Comparison of Common Click Chemistry Reactions for ADC Synthesis
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Copper-catalyzed [3+2] cycloaddition | Copper-free [3+2] cycloaddition |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Kinetics | Fast | Generally slower than CuAAC, but can be very fast with optimized cyclooctynes |
| Biocompatibility | Potential cytotoxicity due to copper catalyst; requires chelating ligands for in vivo applications.[5] | Highly biocompatible and bioorthogonal; suitable for live-cell and in vivo applications.[5] |
| Pros | Fast kinetics, uses simple terminal alkynes, highly efficient.[5] | No metal catalyst required, avoids cellular toxicity, highly specific.[5] |
Table 2: Representative Data for ADC Characterization
| Parameter | Method | Typical Result | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Average DAR of 3.8-4.2 for cysteine-linked ADCs | [1] |
| LC-MS | Predominant species of DAR4 with minor populations of DAR2 and DAR6 | [6] | |
| In Vitro Cytotoxicity (IC50) | MTT Assay on HER2-positive cells | ADC: 10-100 ng/mL | |
| MTT Assay on HER2-negative cells | ADC: >10,000 ng/mL | ||
| Plasma Stability | LC-MS analysis of free drug | <1% of drug released after 7 days in human plasma | [7][8] |
Experimental Protocols
Protocol 1: Antibody Preparation and Thiol-Reactive this compound Linker Conjugation
This protocol describes the reduction of a monoclonal antibody to expose free cysteine residues and subsequent conjugation with a thiol-reactive APN-PEG-Azide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
APN-PEG-Azide linker (e.g., from a 10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Linker Conjugation:
-
Allow the reduced antibody solution to cool to room temperature.
-
Add a 5 to 10-fold molar excess of the APN-PEG-Azide linker stock solution to the reduced antibody. The final DMSO concentration should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess linker and TCEP by buffer exchange into fresh PBS using a desalting column according to the manufacturer's protocol.
-
The resulting azide-modified antibody is now ready for conjugation with an alkyne-modified payload.
-
Protocol 2: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-functionalized cytotoxic drug to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-functionalized cytotoxic payload (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium Ascorbate solution (300 mM in water, freshly prepared)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Prepare Catalyst Premix:
-
Conjugation Reaction:
-
In a new reaction tube, add the azide-modified antibody.
-
Add the alkyne-payload stock solution to achieve a 10-20 fold molar excess relative to the antibody.[5]
-
Add the catalyst premix to the antibody-alkyne mixture to a final concentration of approximately 200 µM CuSO₄.[5]
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of ~400-500 µM.[5] Mix gently by pipetting.
-
-
Incubation:
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[5]
-
-
Purification:
-
Purify the ADC using a desalting column to remove excess reagents.
-
The purified ADC is now ready for characterization.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Materials:
-
Purified ADC
-
HIC column and HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR as the weighted average of the different species.[1]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC/control dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a CO₂ incubator.[11]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[11]
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[11]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[10]
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound chemistry.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. APN Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Labeling Cell Surface Proteins with APN-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, particularly glycoproteins, is crucial for understanding a myriad of biological processes, including cell signaling, immune recognition, and disease pathogenesis. Alterations in the glycosylation patterns of these proteins are often associated with various diseases, most notably cancer, making them attractive targets for diagnostics and therapeutics.[1] This document provides a comprehensive guide to a powerful technique for investigating cell surface glycoproteins: metabolic labeling with APN-Azide (Ac4ManNAz) coupled with bioorthogonal click chemistry.
This compound, or peracetylated N-azidoacetylmannosamine (Ac4ManNAz), is a synthetic, cell-permeable analog of a natural precursor to sialic acid.[2] Once inside the cell, it is metabolized through the sialic acid biosynthetic pathway and incorporated into the glycan chains of glycoproteins and glycolipids.[2] This results in the presentation of an azide (B81097) (-N3) group on the cell surface—a chemical handle that is absent in most biological systems. This "bioorthogonal" azide group can then be specifically and efficiently tagged with a variety of reporter molecules (e.g., fluorophores, biotin) using "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This two-step approach enables the visualization, identification, and quantification of sialylated glycoproteins in living cells and organisms with high specificity and sensitivity.[1][5]
Core Principles and Workflow
The labeling strategy involves two main stages: metabolic incorporation of the azido-sugar and bioorthogonal ligation with a probe of interest.
-
Metabolic Labeling: Cells are cultured in a medium supplemented with Ac4ManNAz. The peracetylated form enhances its membrane permeability. Inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway. This leads to the formation of the corresponding azido-sialic acid (SiaNAz), which is then incorporated into the terminal positions of N-linked and O-linked glycans on cell surface proteins.[6]
-
Bioorthogonal Click Chemistry: The azide-modified glycoproteins on the cell surface can be detected by reacting them with a probe containing a complementary functional group.
-
CuAAC: This highly efficient reaction involves the use of a terminal alkyne-containing probe in the presence of a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). A chelating ligand such as THPTA or TBTA is often used to stabilize the copper(I) and reduce its toxicity.[3][4]
-
SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) probe. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, eliminating the need for a potentially toxic metal catalyst and making it particularly suitable for live-cell imaging.[3][4]
-
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC generally offering faster kinetics and SPAAC providing superior biocompatibility for long-term studies in living systems.[3]
Data Presentation
Table 1: Recommended Concentrations of Ac4ManNAz for Metabolic Labeling
| Cell Line | Recommended Concentration | Incubation Time | Observations | Reference(s) |
| A549 | 10 µM | 3 days | Optimal concentration for sufficient labeling with minimal impact on cell physiology. 50 µM led to reduced proliferation and altered gene expression. | [7][8] |
| PC3 (N2 and ML2) | Not specified | 3 days | Successful labeling for proteomic analysis of metastasis-associated sialoglycoproteins. | [1] |
| Jurkat | 10 µM | 48 hours | Higher concentrations (25-50 µM) showed toxicity. | [4] |
| HeLa, CHO | 50 µM | 48 hours | Effective labeling for imaging studies. | [4] |
| SW1990 (Pancreatic Cancer) | Not specified (used 1,3,4-Bu3ManNAz) | Not specified | Successful labeling for identification of cancer-associated sialoglycoproteins. | [9] |
Table 2: Head-to-Head Comparison of CuAAC and SPAAC for Cell Surface Labeling
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Reference(s) |
| Reaction Rate | Very fast (seconds to minutes) | Fast (minutes to hours) | [3][10] |
| Reagents | Terminal alkyne + Azide | Strained cyclooctyne (e.g., DBCO, BCN) + Azide | [3] |
| Catalyst | Copper(I) | None | [3] |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands (e.g., THPTA). | Generally high biocompatibility, ideal for live-cell and in vivo studies. | [4][11] |
| Background Labeling | Low | Can have higher background due to reactivity of strained alkynes with thiols. | [4] |
| Labeling Efficiency | Can be higher due to faster kinetics. | Can be lower than CuAAC but still highly effective. Some studies suggest higher efficiency in certain contexts. | [10] |
Table 3: Examples of Identified Sialoglycoproteins in Metastatic Prostate Cancer Cells (ML2 subline)
| Protein Name | Gene Symbol | Function |
| Integrin alpha-3 | ITGA3 | Cell adhesion, migration |
| Integrin beta-1 | ITGB1 | Cell adhesion, signaling |
| CD44 antigen | CD44 | Cell-cell and cell-matrix interactions, cell migration |
| Lysosome-associated membrane protein 1 | LAMP1 | Lysosomal membrane integrity, cell adhesion |
| Galectin-3-binding protein | LGALS3BP | Cell adhesion |
| Basigin | BSG | Matrix metalloproteinase induction |
| L1 cell adhesion molecule | L1CAM | Cell adhesion, neurite outgrowth |
| Carcinoembryonic antigen-related cell adhesion molecule 5 | CEACAM5 | Cell adhesion, signaling |
| This is a partial list derived from a study on metastasis-associated cell-surface sialoglycoproteins in prostate cancer.[1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate for biochemical analysis, glass-bottom dish for microscopy) at a density that will allow them to reach 70-80% confluency at the end of the labeling period. Allow cells to adhere overnight.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C.
-
Metabolic Labeling: The next day, remove the culture medium and replace it with fresh, complete medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 10-50 µM.[7][8] A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Harvesting/Washing: After incubation, the cells are ready for the click chemistry reaction. For adherent cells, wash them three times with ice-cold PBS to remove any unincorporated Ac4ManNAz. For suspension cells, pellet them by centrifugation and wash three times with ice-cold PBS.
Protocol 2A: Cell Surface Labeling via CuAAC (for Fixed-Cell Imaging)
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Fixation: After washing the azide-labeled cells, fix them with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Prepare Click Reaction Mix: Prepare the following solutions fresh:
-
20 mM CuSO4 in water
-
100 mM THPTA in water
-
300 mM Sodium ascorbate in water
-
-
Click Reaction: To 1 mL of PBS, add the following in order, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO4 solution
-
Alkyne-fluorophore to a final concentration of 1-10 µM
-
10 µL of 300 mM sodium ascorbate solution to initiate the reaction
-
-
Incubation: Add the click reaction mix to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. The cells can now be counterstained (e.g., with DAPI for nuclei) and imaged by fluorescence microscopy.
Protocol 2B: Cell Surface Labeling via SPAAC (for Live-Cell Imaging)
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Strained alkyne-fluorophore probe (e.g., DBCO-Cy5)
-
Complete cell culture medium
-
PBS
Procedure:
-
Washing: After the metabolic labeling period, wash the live cells three times with pre-warmed, complete culture medium to remove unincorporated Ac4ManNAz.
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in complete culture medium to the desired final concentration (typically 1-20 µM).
-
Labeling Reaction: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing and Imaging: Wash the cells three times with pre-warmed medium or PBS to remove the unreacted probe. The cells are now ready for live-cell imaging.
Protocol 3: Enrichment of Sialoglycoproteins for Proteomic Analysis
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-biotin probe
-
Click chemistry reagents (as in Protocol 2A or use a SPAAC reagent like DBCO-biotin)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Reaction: Perform the click reaction with an alkyne-biotin probe either on live cells (using SPAAC) or in cell lysate (using CuAAC or SPAAC).
-
Cell Lysis: Lyse the biotin-labeled cells with an appropriate lysis buffer.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged sialoglycoproteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Downstream Analysis: The enriched glycoproteins can then be separated by SDS-PAGE and identified by in-gel digestion followed by LC-MS/MS analysis.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic incorporation of this compound (Ac4ManNAz) into cell surface glycoproteins.
Caption: General experimental workflow for labeling and analysis of cell surface proteins.
Caption: Workflow to study the impact of glycosylation on EGFR signaling using this compound.[6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| High Cell Toxicity / Reduced Proliferation | Ac4ManNAz concentration is too high. | Perform a dose-response curve (e.g., 5, 10, 25, 50 µM) to find the optimal non-toxic concentration. For many cell lines, 10 µM is a good starting point. | [8][12] |
| Prolonged incubation time. | Reduce the incubation period (e.g., try 24 or 48 hours instead of 72 hours). | [13] | |
| Copper toxicity during CuAAC. | Use a copper-chelating ligand like THPTA at a 5:1 ratio to copper. Reduce the reaction time. Perform the reaction at 4°C. Consider using SPAAC instead. | [4][11] | |
| Low Labeling Efficiency / Weak Signal | Suboptimal Ac4ManNAz concentration or incubation time. | Increase the concentration of Ac4ManNAz (while monitoring toxicity) or extend the incubation time. | [13] |
| Inefficient click chemistry reaction. | Ensure reagents are fresh, especially sodium ascorbate. Optimize the concentration of the alkyne/cyclooctyne probe. For CuAAC, ensure the proper ratio of ligand to copper. | [3][10] | |
| Poor metabolic uptake by the specific cell line. | Some cell lines may have different metabolic rates. Try increasing the incubation time or using a different azido-sugar analog if sialic acid is not the target. | [12] | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps after the click chemistry reaction. | [13] |
| Non-specific binding of the probe. | Include a control of unlabeled cells reacted with the probe. For CuAAC, ensure all copper is quenched or removed. For SPAAC, some cyclooctynes can react non-specifically with thiols; consider a different cyclooctyne derivative. | [4] | |
| Autofluorescence of cells. | Image an unlabeled, unstained control to determine the level of autofluorescence. Use a fluorophore in a spectral region with low autofluorescence (e.g., far-red). |
References
- 1. Targeted Identification of Metastasis-associated Cell-surface Sialoglycoproteins in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the Glycosylation State of Cell Surface Glycoproteins using Two-photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of sialylated glycoproteins from metabolically oligosaccharide engineered pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Visualizing Cellular Dynamics: Applications of Azide Probes in Live Cell Imaging
Harnessing the power of bioorthogonal chemistry, azide-based probes have emerged as indispensable tools for researchers, scientists, and drug development professionals to elucidate complex biological processes in living cells. These probes, coupled with "click chemistry," enable the precise labeling and visualization of a wide array of biomolecules, including newly synthesized proteins, glycans, and lipids, without disrupting normal cellular functions. This allows for an unprecedented view into the dynamic nature of the cellular environment.
The fundamental principle behind this technology lies in metabolic labeling. Cells are cultured with a synthetic molecule (a metabolic precursor) containing an azide (B81097) group. This precursor is incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways. The azide group, being biologically inert, serves as a chemical "handle." This handle can then be selectively and efficiently reacted with a reporter molecule, such as a fluorophore, that contains a complementary alkyne group. This reaction, known as a cycloaddition, forms a stable covalent bond, effectively "clicking" the reporter onto the target biomolecule.
Two primary forms of this click chemistry are employed in live-cell imaging: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, it requires a copper catalyst that can be toxic to cells.[1][2] To mitigate this, specialized ligands like tris(hydroxypropyltriazolyl)methylamine (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are used to chelate the copper and protect the cells.[1][3] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with the azide, making it highly suitable for live-cell applications.[4][5][6]
Key Applications and Protocols
The versatility of azide-based probes has led to their application in several key areas of cell biology research:
Imaging Nascent Protein Synthesis
The ability to visualize newly synthesized proteins provides critical insights into cellular responses to various stimuli, developmental processes, and disease states. L-azidohomoalanine (AHA), an analog of methionine, is a widely used probe for this purpose.[5][7]
Experimental Protocol: Labeling Nascent Proteins with AHA
Materials:
-
L-azidohomoalanine (AHA)[7]
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Fluorescently-labeled alkyne (e.g., Alexa Fluor 488 DIBO Alkyne for SPAAC)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour.
-
AHA Labeling: Replace the medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM). The optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential toxicity.[8] Incubate for the desired pulse duration (e.g., 1-4 hours) to label newly synthesized proteins.[5]
-
Wash: Gently wash the cells three times with pre-warmed complete medium to remove unincorporated AHA.
-
Click Reaction (SPAAC): Incubate the cells with a fluorescently-labeled cyclooctyne (e.g., 10-50 µM in complete medium) for 30-60 minutes at 37°C.[5]
-
Wash: Wash the cells three times with pre-warmed live-cell imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizing Glycans on the Cell Surface
Glycans play crucial roles in cell signaling, adhesion, and immune recognition. Metabolic labeling with azido (B1232118) sugars, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), allows for the visualization of cell surface glycans.[9][10][11]
Experimental Protocol: Labeling Cell Surface Glycans with Azido Sugars
Materials:
-
Azido sugar (e.g., Ac4ManNAz)[10]
-
Complete cell culture medium
-
Fluorescently-labeled alkyne (for CuAAC or SPAAC)
-
Copper(II) sulfate (B86663) (CuSO4) (for CuAAC)
-
Copper-chelating ligand (e.g., THPTA) (for CuAAC)[1]
-
Sodium ascorbate (B8700270) (for CuAAC)[1]
-
PBS
Procedure:
-
Cell Culture: Grow cells in a suitable imaging dish.
-
Metabolic Labeling: Add the azido sugar (e.g., 25-50 µM Ac4ManNAz) to the complete culture medium and incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.[10]
-
Wash: Gently wash the cells three times with pre-warmed PBS.
-
Click Reaction (CuAAC):
-
Prepare a fresh click reaction cocktail containing CuSO4 (e.g., 50 µM), a copper-chelating ligand (e.g., 250 µM THPTA), a fluorescently-labeled alkyne (e.g., 5 µM), and sodium ascorbate (e.g., 2.5 mM) in PBS.[1]
-
Incubate the cells with the click reaction cocktail for 5-10 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS.
-
Imaging: Image the cells using a fluorescence microscope.
Tracking Lipid Modifications
Protein lipidation is a critical post-translational modification that affects protein localization and function. Azide-modified fatty acids or phosphatidylinositol can be used to metabolically label lipidated proteins and GPI-anchored proteins, respectively.[12][13]
Quantitative Data Summary
The efficiency of labeling with azide probes can be quantified, often by measuring the fluorescence intensity of labeled cells using flow cytometry or microscopy image analysis. The following table summarizes representative quantitative data from the literature.
| Probe | Application | Cell Type | Labeling Conditions | Detection Method | Fold Fluorescence Increase (vs. Control) | Reference |
| Azidohomoalanine (AHA) | Nascent Protein Synthesis | Various | 4-hour pulse with 1 mM AHA | SPAAC with cyclooctyne-coumarin dyes, 10 min labeling | 10 to 20-fold | [5] |
| O-propargyl-puromycin (OPP) | Nascent Protein Synthesis | Various | Short pulse | CuAAC with TAMRA-azide | Signal confirmed to be due to active translation | [14] |
| Picolyl Azide | Site-specific Protein Labeling | Live Cells | - | Chelation-assisted CuAAC | Higher signal than non-chelating azides | [3] |
| N-azidoacetyl-D-mannosamine (Ac4ManNAz) | Glycan Labeling | A549 cells | Treatment with Ac4ManNAz | SPAAC with DBCO-Cy5 | Higher fluorescence than untreated cells | [10] |
Visualizing the Workflows and Pathways
To better understand the processes involved in APN-Azide applications, the following diagrams illustrate the key workflows and signaling pathways.
Conclusion
Azide-based metabolic labeling, in conjunction with click chemistry, provides a powerful and versatile platform for live-cell imaging. The ability to specifically tag and visualize newly synthesized biomolecules offers invaluable insights into the dynamic processes that govern cellular function. As new azide and alkyne probes with improved properties are developed, this technology will undoubtedly continue to be at the forefront of biological discovery, aiding researchers in unraveling the complexities of life at the molecular level.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. brain.mpg.de [brain.mpg.de]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thno.org [thno.org]
- 11. mdpi.com [mdpi.com]
- 12. Labeling cell surface glycosylphosphatidylinositol-anchored proteins through metabolic engineering using an azide-modified phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Proteins using APN-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a pivotal technique for elucidating protein function, localization, and interactions within complex biological systems. This document provides detailed application notes and protocols for the site-specific fluorescent labeling of proteins using APN-Azide (3-(4-Azidophenyl)propiolonitrile). This compound is a heterobifunctional crosslinking reagent that enables a two-step labeling strategy. The propiolonitrile group of this compound selectively reacts with the thiol group of cysteine residues on a protein, introducing a bioorthogonal azide (B81097) handle. This azide-functionalized protein can then be covalently conjugated to a fluorescent probe containing a terminal alkyne via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method allows for precise control over the labeling site and stoichiometry, minimizing potential disruption of protein function.
Principle of the Method
The fluorescent labeling of proteins using this compound is a two-step process:
-
Cysteine-Specific Azide Installation: The propiolonitrile moiety of this compound undergoes a specific reaction with the sulfhydryl group of cysteine residues on the target protein. This reaction forms a stable covalent bond, effectively installing an azide group at the cysteine site. This step is typically performed under mild pH conditions (6.5-9.0) to ensure protein stability and selective reaction with thiols.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with a fluorescent dye that has been functionalized with a terminal alkyne. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage. This "click chemistry" reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biomolecule conjugation.
Data Presentation
The following tables summarize typical quantitative data and reaction parameters for the fluorescent labeling of proteins using this compound and subsequent click chemistry.
Table 1: Reaction Parameters for Cysteine-Specific Azide Installation with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| This compound Molar Excess (per cysteine) | 1 - 5 fold | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | PBS, pH 6.5 - 9.0 | Other non-thiol containing buffers can be used. |
| Incubation Temperature | Room Temperature | |
| Incubation Time | 2 hours |
Table 2: Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Concentration/Ratio | Notes |
| Azide-Labeled Protein Concentration | 1 - 10 µM | |
| Alkyne-Fluorophore Molar Excess | 10 - 100 fold | A significant excess drives the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 1 mM | |
| Reducing Agent (e.g., TCEP, Sodium Ascorbate) | 1 mM | To reduce Cu(II) to the catalytic Cu(I) species. |
| Copper Ligand (e.g., TBTA, THPTA) | 100 µM | Stabilizes the Cu(I) ion and improves reaction efficiency. |
| Reaction Buffer | PBS, pH 7.4 | Avoid buffers containing chelating agents. |
| Incubation Temperature | Room Temperature | |
| Incubation Time | 1 hour | Protect from light if using a light-sensitive fluorophore. |
Mandatory Visualization
Caption: Two-step fluorescent labeling of proteins using this compound.
Caption: Experimental workflow for protein labeling with this compound.
Experimental Protocols
Materials and Reagents
-
Protein of interest with at least one cysteine residue
-
This compound (3-(4-Azidophenyl)propiolonitrile)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-Fluorophore)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: PBS, pH adjusted to 6.5-9.0 as optimal for the protein
-
Dimethylsulfoxide (DMSO), anhydrous
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns (e.g., PD-10) for protein purification
-
Standard laboratory equipment (vortexer, centrifuge, spectrophotometer, etc.)
Protocol 1: Cysteine-Specific Azide Installation
-
Protein Preparation:
-
Dissolve the protein of interest in the appropriate reaction buffer (pH 6.5-9.0) to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 1-5 molar equivalent per free cysteine residue. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 2 hours.
-
-
Purification of Azide-Labeled Protein:
-
Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions. The azide-labeled protein is now ready for the click reaction or can be stored at -80°C for future use.
-
Protocol 2: Fluorescent Labeling via CuAAC
-
Reagent Preparation:
-
Alkyne-Fluorophore Stock Solution: Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent probe in anhydrous DMSO.
-
CuSO₄ Stock Solution: Prepare a 50 mM stock solution of Copper(II) Sulfate in deionized water.
-
Reducing Agent Stock Solution: Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of Sodium Ascorbate in deionized water. Prepare the Sodium Ascorbate solution fresh.
-
Ligand Stock Solution: Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water, respectively.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein (from Protocol 1) to a final concentration of 1-10 µM in PBS (pH 7.4).
-
Alkyne-fluorophore to a final concentration of 100 µM (10- to 100-fold molar excess over the protein).
-
TBTA or THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
TCEP or Sodium Ascorbate to a final concentration of 1 mM.
-
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of Fluorescently Labeled Protein:
-
Remove the excess reagents (alkyne-fluorophore, catalyst, etc.) using a desalting column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization and Storage:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to determine the degree of labeling.
-
Determine the concentration of the labeled protein using a suitable protein assay.
-
Store the fluorescently labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or -80°C for long-term storage, protected from light.
-
Conclusion
The use of this compound provides a robust and specific method for the fluorescent labeling of proteins at cysteine residues. By following these detailed protocols, researchers can efficiently generate fluorescently labeled proteins for a wide range of applications in basic research and drug development, including fluorescence microscopy, flow cytometry, and various biophysical assays. The two-step nature of this approach, combining cysteine-specific modification with bioorthogonal click chemistry, offers a high degree of control and versatility in protein labeling.
Application Notes and Protocols: APN-Azide for Surface Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise surface functionalization of nanoparticles is paramount for their application in targeted drug delivery, advanced bioimaging, and diagnostics. APN-Azide is a heterobifunctional linker that offers exquisite chemoselectivity for cysteine residues and a terminal azide (B81097) group for bioorthogonal "click chemistry" reactions.[1] This combination allows for the stable and specific conjugation of nanoparticles to biomolecules. The exceptional stability of the resulting APN-cysteine bond in aqueous environments, human plasma, and even within living cells makes it a highly reliable tool for developing sophisticated nanomedical platforms.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the surface functionalization of nanoparticles.
Principle of this compound Functionalization
This compound serves as a bridge between a nanoparticle and a molecule of interest. The functionalization process typically involves two key steps:
-
Attachment of this compound to the Nanoparticle: This can be achieved through various chemistries depending on the nanoparticle's core material and existing surface ligands. For instance, if the nanoparticle surface is amine-functionalized, the APN moiety can be modified with an NHS ester to form a stable amide bond.
-
Conjugation via Click Chemistry: The terminal azide group of the nanoparticle-bound APN linker provides a reactive handle for covalent attachment to molecules containing a corresponding alkyne group. This is most commonly achieved through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
-
CuAAC: Offers high efficiency and rapid reaction rates but requires a copper catalyst, which can be cytotoxic in some in vivo applications.[2]
-
SPAAC: A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO) for spontaneous reaction with the azide, making it highly suitable for biological applications where biocompatibility is critical.[2][4]
-
Quantitative Data Summary
Precise quantification of azide groups on the nanoparticle surface is crucial for controlling the stoichiometry of subsequent conjugation reactions and ensuring reproducibility.[5][6] The following table summarizes data from a study on quantifying azide groups on catechol-stabilized hafnium oxide nanoparticles.[5][6] Two primary methods were employed: one based on the quenching of a fluorescent dye (PL Quenching) and another on UV-Vis absorbance changes during the click reaction.
| Target Azide/NP | Method | Valency (N3/NP) | Adjusted R² | Limit of Detection (LOD) | Reference |
| 2 | PL Quenching | 1.88 ± 0.12 | 0.999 | 0.53 azide groups/particle (UV-Vis) | [5] |
| 5 | PL Quenching | 5.20 ± 0.20 | 0.998 | 0.53 azide groups/particle (UV-Vis) | [5] |
| 10 | PL Quenching | 10.20 ± 0.40 | 0.997 | 0.53 azide groups/particle (UV-Vis) | [5] |
| Varied | UV-Vis | 4.23 ± 0.21 | N/A | 13.8 nmol (UV-Vis) | [6] |
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the initial step of attaching an NHS-ester modified this compound linker to nanoparticles with primary amine groups on their surface (e.g., PEI-coated nanoparticles).[4]
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated Mesoporous Silica Nanoparticles - MSNPs)
-
NHS ester-PEG-APN-Azide linker
-
Borate (B1201080) Buffer (pH 8.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Magnetic stirrer or rotator
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in borate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Linker Preparation: Dissolve the NHS ester-PEG-APN-Azide linker in DMSO to create a stock solution.
-
Conjugation Reaction:
-
To 500 µL of the nanoparticle suspension, add 1.5 mg of the NHS ester-PEG-APN-Azide solution dropwise while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous magnetic stirring.[4]
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size and density.
-
Remove the supernatant containing unreacted linker.
-
Resuspend the nanoparticle pellet in a fresh buffer solution (e.g., PBS).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
-
Characterization: Confirm successful azide functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic azide peak (~2100 cm⁻¹) and measure the change in zeta potential. A decrease in positive charge is expected as the positively charged amines are converted to neutral amides.[4]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a therapeutic drug or targeting ligand) to the azide-functionalized nanoparticles.[2][7]
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 100 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).[7]
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, disperse the azide-functionalized nanoparticles in PBS.
-
Add the alkyne-containing molecule. A 5 to 10-fold molar excess of the alkyne molecule relative to the available azide groups is a common starting point.[2]
-
Add the THPTA solution, followed by the CuSO₄ solution. A 5:1 ligand-to-copper ratio is often used.[7]
-
Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[2]
-
-
Initiation and Incubation:
-
Purification:
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained-cyclooctyne-containing molecule (e.g., DBCO-ligand) to the azide-functionalized nanoparticles.[2][4]
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Strained cyclooctyne-containing molecule (e.g., DBCO-PEG-Folate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis membrane
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Add the DBCO-containing molecule. A 2 to 5-fold molar excess relative to the azide groups is a recommended starting point.[2]
-
-
Incubation:
-
Purification:
Diagrams
Caption: General workflow for nanoparticle functionalization.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Applications
The ability to functionalize nanoparticles with this compound opens up a vast array of applications in biomedical research and development:
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides, or small molecules) to the azide-functionalized nanoparticles via click chemistry, therapeutic agents can be specifically delivered to disease sites, such as tumors, thereby increasing efficacy and reducing systemic toxicity.[8]
-
Bioimaging and Diagnostics: The attachment of fluorescent dyes, MRI contrast agents, or radioisotopes allows for the creation of multimodal imaging probes.[8] These functionalized nanoparticles can be used in highly sensitive biosensors for the early detection of disease biomarkers.[8]
-
Theranostics: Combining therapeutic agents and imaging probes on a single nanoparticle platform enables simultaneous diagnosis and therapy, allowing for real-time monitoring of treatment response.
-
Fundamental Research: this compound functionalized nanoparticles serve as versatile platforms for studying cellular uptake mechanisms, nanoparticle-protein interactions, and other fundamental biological processes.[5]
References
- 1. APN-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. Versatile and Robust Method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. hiyka.com [hiyka.com]
Application Notes and Protocols for Cysteine-Specific Protein Biotinylation using APN-Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a fundamental technique in life sciences for studying protein interactions, localization, and for purification and detection. This document provides detailed protocols for the site-specific biotinylation of proteins on cysteine residues using a two-step approach involving an APN-Azide linker followed by a click chemistry reaction.
The use of 3-arylpropiolonitrile (APN) linkers offers high selectivity for the thiol groups of cysteine residues, forming a stable thioether bond. This "thiol-click" reaction is highly chemoselective and proceeds efficiently under mild, biocompatible conditions. The incorporated azide (B81097) group serves as a bioorthogonal handle for the subsequent covalent attachment of a biotin moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This two-step strategy provides exceptional control over the site of biotinylation and minimizes non-specific labeling, preserving the protein's native structure and function.
Quantitative Performance Comparison: APN vs. Maleimide Linkers
The choice of a thiol-reactive linker is critical for the stability and performance of the resulting bioconjugate. APN-based linkers have emerged as a superior alternative to traditional maleimide-based linkers, primarily due to the increased stability of the formed conjugate.
| Performance Metric | APN-Linker Conjugate | Maleimide-Linker Conjugate | Reference(s) |
| Target Residue(s) | Free thiols (Cysteine) | Free thiols (Cysteine) | [1] |
| Reaction pH | 6.5–9.0 | 6.5–7.5 | [2] |
| Typical Labeling Efficiency | High (Comparable to maleimides) | 70–90% | [2] |
| Bond Stability | Stable thioether linkage | Thioether linkage susceptible to retro-Michael reaction | [1] |
| In Vivo Serum Half-Life (t½) | ~17.1 hours | ~12.0 hours | [1] |
| In Vitro Stability (5-day incubation) | No cleavage observed | Substantial cleavage observed | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and the general experimental workflow for protein biotinylation using this compound linkers.
Caption: Cysteine-specific protein modification and biotinylation pathway.
Caption: Workflow for this compound mediated protein biotinylation.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound Linker
This protocol describes the initial modification of a protein containing accessible cysteine residues with an this compound linker.
Materials:
-
Protein of interest containing one or more cysteine residues
-
This compound linker (e.g., APN-PEG4-Azide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine- and thiol-free buffer, pH 6.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any thiol-containing reagents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. If reducing agents were used previously, they must be removed by dialysis or buffer exchange prior to labeling.
-
This compound Stock Solution: Prepare a 10 mM stock solution of the this compound linker in anhydrous DMF or DMSO.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 1 to 5-fold molar excess of the linker over the number of free cysteine residues on the protein. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-8 hours).
-
Purification: Remove the excess, unreacted this compound linker by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer such as PBS. The purified azide-modified protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C for future use.
Protocol 2: Biotinylation of Azide-Modified Protein via CuAAC Click Chemistry
This protocol details the attachment of biotin to the azide-modified protein using a copper-catalyzed click reaction.
Materials:
-
Purified azide-modified protein (from Protocol 1)
-
Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)
-
Reducing agent: Freshly prepared Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water)
-
Reaction Buffer: PBS or similar buffer, pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-Alkyne in anhydrous DMSO.
-
Prepare fresh a 100 mM stock solution of Sodium Ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (at a concentration of 1-5 mg/mL in reaction buffer).
-
Biotin-Alkyne stock solution to a final concentration that is in 4 to 50-fold molar excess over the protein.
-
Copper(II) Sulfate and the ligand solution. A pre-mixed solution of CuSO4 and THPTA at a 1:2 molar ratio can be added to the reaction to a final copper concentration of 1-2 mM.
-
-
Reaction Initiation: Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM. Gently mix the components.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature, protected from light.
-
Purification: Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Verification of Biotinylation: The successful biotinylation of the protein can be confirmed by methods such as:
-
SDS-PAGE with Streptavidin-HRP: A shift in the molecular weight or detection with a streptavidin conjugate.
-
Western Blot: Detection using a streptavidin-HRP conjugate.
-
Mass Spectrometry: To confirm the mass increase corresponding to the addition of the biotin-alkyne moiety.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Presence of thiol-containing reagents in the buffer.- Insufficient molar excess of this compound linker.- Oxidation of cysteine residues. | - Ensure all buffers are free of thiols.- Increase the molar excess of the this compound linker.- (Optional) Pre-treat the protein with a mild reducing agent like TCEP and subsequently remove it before labeling. |
| Low Click Chemistry Yield | - Inactive copper catalyst (oxidized to Cu(II)).- Degradation of the sodium ascorbate solution. | - Use a copper-chelating ligand like THPTA to stabilize Cu(I).- Always prepare the sodium ascorbate solution fresh. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability under reaction conditions. | - Keep the final concentration of DMSO or DMF below 10%.- Perform the reactions at a lower temperature (e.g., 4°C). |
References
Application Notes and Protocols for APN-Azide in Proximity Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) has emerged as a powerful technology for identifying weak and transient protein-protein interactions and for mapping the proteomic composition of specific subcellular compartments.[1][2][3] This technique utilizes a promiscuous labeling enzyme fused to a protein of interest, which generates reactive species to covalently tag nearby biomolecules. Subsequent enrichment and identification of these tagged molecules by mass spectrometry provide a snapshot of the protein's microenvironment.[4][5]
The integration of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has significantly enhanced the versatility of proximity labeling workflows.[6][7] Azide- and alkyne-containing probes offer high specificity and efficiency for labeling and enriching tagged proteins.[8][9] APN-Azide, a bifunctional crosslinker containing an azide (B81097) moiety and a thiol-reactive acrylamide (B121943) group, presents a valuable tool for these advanced proximity labeling strategies. These application notes provide a detailed overview and protocols for the conceptual use of this compound in proximity labeling experiments.
Principle of this compound in Proximity Labeling
In a proximity labeling experiment, a protein of interest is first tagged with a moiety that can be specifically modified. For instance, a non-canonical amino acid containing a thiol group could be incorporated. This compound can then be introduced to react with this thiol group, effectively installing an azide handle onto the protein of interest.
Alternatively, in a proximity labeling method like APEX, which generates phenoxyl radicals, a modified substrate containing a thiol group could be used. This substrate would then be covalently attached to proximal proteins. Subsequent reaction with this compound would introduce the azide handle for downstream applications.
Once the azide is in place, an alkyne-containing reporter tag (e.g., alkyne-biotin) can be "clicked" onto the azide-labeled proteins.[6] This allows for their subsequent enrichment using streptavidin beads and identification by quantitative mass spectrometry.[5][10]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the conceptual experimental workflow for using this compound in a proximity labeling experiment and a representative signaling pathway that could be investigated using this methodology.
Caption: Conceptual workflow for this compound-based proximity labeling.
Caption: Investigating EGFR signaling with proximity labeling.
Protocols
Protocol 1: Labeling of Thiol-Containing Proteins with this compound
This protocol describes the general steps for labeling a protein containing an accessible thiol group with this compound.
Materials:
-
Protein of interest with an accessible thiol group
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Dithiothreitol (DTT))
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching reagent to scavenge unreacted this compound.
-
Purification: Remove excess this compound and quenching reagent using a desalting column equilibrated with the desired buffer (e.g., PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the click reaction to conjugate an alkyne-biotin tag to the azide-labeled proteins.
Materials:
-
Azide-labeled protein sample (from Protocol 1)
-
Alkyne-Biotin
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate (B8700270)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Alkyne-Biotin in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein sample.
-
Alkyne-Biotin to a final concentration of 100-200 µM.
-
THPTA to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for Mass Spectrometry: The biotinylated proteins are now ready for enrichment.
Protocol 3: Enrichment of Biotinylated Proteins and Mass Spectrometry Sample Preparation
Materials:
-
Biotinylated protein sample (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., RIPA buffer, high salt buffer, urea (B33335) buffer)
-
Elution Buffer (e.g., buffer containing biotin) or on-bead digestion buffer
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (for quantitative proteomics)
Procedure:
-
Bead Incubation: Incubate the biotinylated protein sample with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by digestion with trypsin overnight at 37°C.
-
Peptide Labeling (Optional): For quantitative analysis, label the resulting peptides with TMT reagents according to the manufacturer's protocol.[10]
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Quantitative Data Presentation
Quantitative proteomics analysis following proximity labeling allows for the identification and relative quantification of proteins in the vicinity of the protein of interest. The data is typically presented as ratios of protein abundance in the experimental sample versus a negative control. The following tables provide a template for presenting such quantitative data.
Table 1: Top 20 Enriched Proteins in a Hypothetical EGFR Proximity Labeling Experiment
| Rank | Protein ID | Gene Name | Fold Enrichment (EGFR-PL vs. Control) | p-value | Unique Peptides |
| 1 | P00533 | EGFR | 50.2 | <0.0001 | 45 |
| 2 | P62993 | GRB2 | 35.8 | <0.0001 | 28 |
| 3 | P29353 | SOS1 | 28.1 | <0.0001 | 32 |
| 4 | P01116 | HRAS | 25.5 | <0.0001 | 15 |
| 5 | P15056 | BRAF | 22.9 | 0.0002 | 25 |
| 6 | Q02750 | MAP2K1 | 20.3 | 0.0005 | 21 |
| 7 | P27361 | MAPK3 | 18.7 | 0.0008 | 19 |
| 8 | P28482 | MAPK1 | 17.5 | 0.001 | 20 |
| 9 | P63000 | SHC1 | 15.2 | 0.002 | 18 |
| 10 | P43405 | STAT3 | 12.9 | 0.005 | 22 |
| 11 | Q13485 | GAB1 | 11.8 | 0.007 | 17 |
| 12 | P11362 | SRC | 10.5 | 0.01 | 14 |
| 13 | P06241 | LCK | 9.8 | 0.015 | 12 |
| 14 | P42345 | PLCG1 | 8.7 | 0.02 | 16 |
| 15 | P17302 | CBL | 7.9 | 0.025 | 13 |
| 16 | P27986 | PIK3R1 | 7.1 | 0.03 | 11 |
| 17 | P42336 | PIK3CA | 6.8 | 0.032 | 10 |
| 18 | P31749 | AKT1 | 6.2 | 0.04 | 9 |
| 19 | Q9Y243 | CBLB | 5.9 | 0.045 | 8 |
| 20 | P08581 | MET | 5.5 | 0.048 | 7 |
Table 2: Comparison of Labeling Efficiency with Different Probes (Hypothetical)
| Probe Type | Total Proteins Identified | Number of Significantly Enriched Proteins (>2-fold) |
| Standard Biotin-Phenol | 1500 | 150 |
| Alkyne-Phenol + Azide-Biotin (Click) | 1800 | 220 |
Conclusion
This compound and similar bifunctional crosslinkers provide a versatile platform for advanced proximity labeling experiments. The ability to introduce an azide handle via thiol-reactive chemistry, followed by highly specific and efficient click chemistry for reporter tag installation, offers several advantages, including potentially reduced background and increased flexibility in probe design. While the protocols and data presented here are based on established principles of proximity labeling and click chemistry, specific optimization will be required for each experimental system. The continued development of novel chemical tools like this compound will undoubtedly further expand the power of proximity labeling in elucidating complex biological networks.
References
- 1. Proximity labeling - Wikipedia [en.wikipedia.org]
- 2. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity-Labeling MS (APEX-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Crosslinking Proteins with Bifunctional APN-Azide
Introduction
APN-Azide is a heterobifunctional crosslinking reagent designed for the precise and stable covalent conjugation of biomolecules.[1][2] It possesses two distinct reactive moieties: an N-acyl-N-alkyl-cyanamide (APN) group and an azide (B81097) group.[3] The APN moiety exhibits high chemoselectivity for the thiol group of cysteine residues, forming a stable thioether bond under mild physiological conditions.[3] The azide group serves as a versatile handle for bioorthogonal "click chemistry," enabling covalent linkage to alkyne-modified molecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2][3][4]
This two-step approach allows for the controlled and site-specific conjugation of proteins, minimizing the formation of undesirable homodimers or polymers. The exceptional stability of the APN-cysteine conjugate in aqueous solutions and human plasma makes this crosslinker particularly valuable for applications in drug development, proteomics, and diagnostics.[3]
Principle of the Method
The crosslinking strategy involves two primary stages:
-
Cysteine-Specific Labeling: A protein containing one or more accessible cysteine residues is reacted with this compound. The APN group selectively forms a covalent bond with the thiol side chain of a cysteine.
-
Click Chemistry Conjugation: The newly introduced azide functionality on the protein is then covalently linked to a second molecule (e.g., another protein, a drug payload, or a reporter molecule) that has been pre-functionalized with an alkyne group.[5]
This methodology provides a powerful platform for creating well-defined bioconjugates for a wide range of applications.
Key Applications
-
Mapping Protein-Protein Interactions (PPIs): this compound can be used to covalently trap and identify both stable and transient protein interactions. By engineering a cysteine residue into a protein of interest and an alkyne-containing non-canonical amino acid into its suspected binding partner, researchers can form a permanent link between them for subsequent identification by mass spectrometry.[6]
-
Antibody-Drug Conjugate (ADC) Development: The crosslinker is ideal for the site-specific attachment of potent drug payloads to monoclonal antibodies.[7] Labeling a native or engineered cysteine on the antibody with this compound allows for the subsequent click-conjugation of an alkyne-modified cytotoxic drug, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[7]
-
Protein Immobilization: Proteins can be specifically anchored to alkyne-functionalized surfaces, such as sensor chips or beads, for use in immunoassays or other diagnostic applications.
-
Creation of Novel Bioconjugates: this compound facilitates the synthesis of complex biomolecular structures, such as protein-oligonucleotide conjugates for targeted gene delivery or protein-nanoparticle assemblies for advanced imaging and therapeutic systems.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1643841-88-6 | [1] |
| Molecular Formula | C₉H₄N₄ | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Reactive Group 1 | APN (Thiol-reactive) | [3] |
| Reactive Group 2 | Azide (Alkyne-reactive) | [3] |
Table 2: Example Parameters for Optimization of Cysteine Labeling
This table provides starting points for optimizing the labeling of a protein with this compound. Optimal conditions are protein-dependent and must be determined empirically.
| Parameter | Range | Recommendation | Notes |
| Molar Excess of this compound | 1 to 5 molar equivalents per free cysteine | Start with 2-3 equivalents | Higher excess can lead to non-specific labeling or aggregation if multiple cysteines are present. |
| Protein Concentration | 1 - 10 mg/mL | 2 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| Reaction Buffer pH | 6.5 - 9.0 | pH 7.2 - 7.5 | APN-thiol reaction is efficient in this pH range.[2] Avoid thiol-containing buffers (e.g., DTT).[8] |
| Incubation Time | 1 - 4 hours | 2 hours | Monitor reaction progress by LC-MS or SDS-PAGE if possible. |
| Temperature | Room Temperature (20-25°C) | Room Temperature | Reactions can be performed at 4°C for longer incubation times if the protein is unstable. |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of Protein with this compound
This protocol describes the first stage of conjugation: labeling a cysteine-containing protein with the azide functional group.
A. Materials and Reagents
-
Protein of interest (containing at least one free cysteine)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2 or other appropriate thiol-free buffer (e.g., HEPES, Borate) at pH 6.5-9.0.[2]
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) to ensure cysteines are reduced.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal ultrafiltration devices.
B. Procedure
-
Protein Preparation:
-
Dissolve the protein in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.[2]
-
If the oxidation state of the cysteine(s) is uncertain, pre-incubate the protein with a 10-fold molar excess of a non-thiol reducing agent like TCEP for 30 minutes at room temperature. Remove excess TCEP via a desalting column immediately before labeling.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the appropriate amount of the this compound stock solution to the protein solution. A starting point of 1-5 molar equivalents per free cysteine is recommended.[2]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to maintain protein stability.
-
Gently mix the solution and incubate at room temperature for 2 hours.[2]
-
-
Purification:
-
Remove unreacted this compound and byproducts from the azide-labeled protein.
-
Method 1 (Size-Exclusion Chromatography): Apply the reaction mixture to a desalting column (e.g., G-25) pre-equilibrated with the desired storage buffer. Collect the protein-containing fractions.
-
Method 2 (Ultrafiltration): Use a centrifugal filter device with a molecular weight cut-off (MWCO) appropriate for your protein. Wash the protein multiple times with storage buffer to remove low molecular weight contaminants.[2]
-
-
Characterization and Storage:
-
Confirm successful labeling by mass spectrometry (observing the mass shift corresponding to the this compound adduct).
-
Store the purified azide-labeled protein under appropriate conditions (e.g., -80°C) until ready for the next step.
-
Protocol 2: CuAAC "Click" Crosslinking of Azide-Labeled Protein
This protocol describes the copper-catalyzed reaction to crosslink the azide-labeled protein with an alkyne-functionalized molecule.
A. Materials and Reagents
-
Purified Azide-Labeled Protein (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., protein, peptide, drug)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Copper-chelating Ligand: e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reducing Agent: Sodium Ascorbate (freshly prepared solution, e.g., 100 mM in water)
-
Reaction Buffer: PBS or other non-chelating buffer.
B. Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-functionalized molecule in Reaction Buffer. A 1:1 to 1:5 molar ratio of azide-protein to alkyne-molecule is a common starting point.
-
-
Catalyst Preparation:
-
Prepare the catalyst solution immediately before use in a separate tube.
-
Add the components in the following order, vortexing gently after each addition: Reaction Buffer, CuSO₄ solution, and the ligand solution. The ligand is typically used at a 4-5 fold molar excess over CuSO₄.[9]
-
-
Initiate Crosslinking:
-
Add the freshly prepared Sodium Ascorbate solution to the protein/alkyne mixture to a final concentration of 1-2 mM.
-
Immediately add the premixed CuSO₄/ligand solution to the reaction to a final copper concentration of 0.1-0.5 mM.[9]
-
Gently mix the solution. A color change may be observed.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature.[10] The reaction can be shielded from light to prevent potential side reactions.
-
-
Purification:
-
Remove the catalyst components and any unreacted molecules from the final crosslinked conjugate using SEC, dialysis, or ultrafiltration as described in Protocol 1.
-
-
Analysis:
-
Analyze the final product by SDS-PAGE to visualize the formation of a higher molecular weight species corresponding to the crosslinked product.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
References
- 1. medkoo.com [medkoo.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. APN-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
APN-Azide in Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-Azide, a powerful bifunctional chemical probe, has emerged as a critical tool in modern drug discovery. Featuring a photo-activatable aryl diazirine moiety (APN) and a versatile azide (B81097) group, this reagent enables the identification of direct binding partners of small molecules within the complex cellular environment. Upon activation with UV light, the diazirine forms a highly reactive carbene that covalently crosslinks to nearby interacting proteins. The azide handle then allows for the selective attachment of reporter tags, such as biotin (B1667282) or fluorophores, via "click chemistry." This two-step process, known as photoaffinity labeling (PAL), facilitates the enrichment and subsequent identification of target proteins by mass spectrometry, providing invaluable insights into a drug's mechanism of action and potential off-target effects.
This document provides detailed application notes and experimental protocols for the use of this compound and analogous aryl-diazirine azide probes in drug discovery, with a focus on target identification and signaling pathway elucidation.
Core Applications in Drug Discovery
This compound and similar photoaffinity probes are instrumental in several key areas of drug discovery:
-
Target Deconvolution: For compounds identified through phenotypic screens, this compound can be used to determine the specific protein targets responsible for the observed biological effect.
-
Binding Site Mapping: By analyzing the crosslinked peptide fragments, it is possible to identify the specific binding site of a small molecule on its target protein.
-
Off-Target Profiling: Unbiased proteomic analysis can reveal unintended protein interactions, helping to predict potential side effects and toxicity of a drug candidate.
-
Signaling Pathway Elucidation: By identifying the direct targets of a pathway modulator, researchers can piece together the molecular events that constitute a signaling cascade.
Data Presentation: Quantitative Proteomic Analysis
The following tables summarize representative quantitative data from proteomic studies using diazirine-based photoaffinity probes analogous to this compound. These studies typically involve comparing the abundance of proteins enriched by the probe against a control.
Table 1: Representative Protein Enrichment Data for a Positively Charged Diazirine Probe (JN26) vs. a Control Probe (JN1)
| Protein Accession | Gene Symbol | Protein Name | Enrichment Ratio (Probe/Control) |
| P0DPA2 | ATP1A1 | Sodium/potassium-transporting ATPase subunit alpha-1 | 15.6 |
| P08195 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 12.8 |
| Q9Y6N2 | SLC25A6 | ADP/ATP translocase 3 | 11.5 |
| P62805 | HSPA8 | Heat shock cognate 71 kDa protein | 10.2 |
| P63104 | TUBB4B | Tubulin beta-4B chain | 9.8 |
| P11142 | HSP90AB1 | Heat shock protein HSP 90-beta | 9.5 |
| P04075 | VIM | Vimentin | 8.7 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 8.5 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 7.9 |
| Q06830 | VCP | Transitional endoplasmic reticulum ATPase | 7.2 |
Data adapted from a study on the labeling preferences of diazirine probes. The enrichment ratio is a measure of the specific labeling of a protein by the photoaffinity probe compared to a control.
Table 2: Representative Protein Enrichment Data for a Negatively Charged Diazirine Probe (JN33) vs. a Control Probe (JN1)
| Protein Accession | Gene Symbol | Protein Name | Enrichment Ratio (Probe/Control) |
| P60709 | ACTB | Actin, cytoplasmic 1 | 5.2 |
| P63261 | ACTG1 | Actin, cytoplasmic 2 | 4.9 |
| P08670 | VIM | Vimentin | 4.5 |
| Q9Y6N2 | SLC25A6 | ADP/ATP translocase 3 | 4.1 |
| P62805 | HSPA8 | Heat shock cognate 71 kDa protein | 3.8 |
| P11142 | HSP90AB1 | Heat shock protein HSP 90-beta | 3.5 |
| P08195 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 3.2 |
| P0DPA2 | ATP1A1 | Sodium/potassium-transporting ATPase subunit alpha-1 | 2.9 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 2.5 |
| Q06830 | VCP | Transitional endoplasmic reticulum ATPase | 2.1 |
Data adapted from a study on the labeling preferences of diazirine probes. The enrichment ratio is a measure of the specific labeling of a protein by the photoaffinity probe compared to a control.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound or analogous aryl-diazirine azide probes.
Protocol 1: In-Cell Photoaffinity Labeling of Target Proteins
This protocol describes the general procedure for labeling proteins in living cells with an this compound probe.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound probe (or analogous diazirine-azide probe)
-
DMSO (for dissolving the probe)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV lamp (350-365 nm)
-
Cell scrapers
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-90%).
-
Probe Incubation: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution in cell culture media to the desired final concentration (typically in the low micromolar range). Replace the existing media with the probe-containing media and incubate the cells for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Control Samples: Prepare control samples, including a vehicle control (DMSO only) and a competition control where cells are pre-incubated with an excess of the unlabeled parent compound before adding the this compound probe.
-
UV Crosslinking: Wash the cells twice with ice-cold PBS to remove the excess probe. Add a thin layer of ice-cold PBS to the cells. Place the cell culture plate on ice and irradiate with a 350-365 nm UV lamp for a predetermined time (e.g., 5-15 minutes) at a fixed distance (e.g., 5-10 cm).
-
Cell Harvesting: After irradiation, discard the PBS and harvest the cells by scraping in ice-cold PBS.
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and proteomic analysis.
Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag to the azide-functionalized, crosslinked proteins.
Materials:
-
Cell lysate containing this compound labeled proteins
-
Biotin-alkyne reporter tag
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the cell lysate (e.g., 1 mg of total protein).
-
Reagent Addition: Sequentially add the following reagents to the lysate, vortexing after each addition:
-
Biotin-alkyne (final concentration of 50-100 µM)
-
THPTA (final concentration of 1 mM)
-
CuSO4 (final concentration of 1 mM)
-
Freshly prepared sodium ascorbate (final concentration of 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.
-
Protein Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications, such as a buffer containing SDS for subsequent enrichment.
Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their preparation for mass spectrometry-based identification.
Materials:
-
Resuspended protein pellet from the click chemistry reaction
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Bead Incubation: Add the resuspended protein sample to the streptavidin beads and incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins by adding DTT and incubating at 56°C.
-
Alkylate the proteins by adding IAA and incubating in the dark at room temperature.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Elution: Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.
-
Sample Desalting: Desalt the peptide sample using a C18 StageTip or similar desalting column.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to search the acquired MS/MS data against a protein database to identify and quantify the enriched proteins.
Visualizations: Signaling Pathways and Experimental Workflows
Photoaffinity Labeling and Target Identification Workflow
The following diagram illustrates the general workflow for identifying protein targets of a small molecule using an this compound probe.
Elucidation of the CXCR4 Signaling Pathway
Photoaffinity labeling has been instrumental in dissecting G-protein coupled receptor (GPCR) signaling. The diagram below depicts a simplified model of the CXCR4 signaling pathway, a target that can be investigated using aryl-diazirine-based photoaffinity probes to map ligand binding sites and identify interacting partners.
Conclusion
This compound and related aryl-diazirine azide photoaffinity probes are indispensable tools in drug discovery for the unbiased identification and characterization of small molecule-protein interactions. The combination of in-cell covalent crosslinking with the versatility of click chemistry provides a robust platform for target deconvolution, validation, and the elucidation of complex biological pathways. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize these powerful chemical probes in their drug discovery endeavors.
Troubleshooting & Optimization
Troubleshooting low yield in APN-Azide labeling reactions
Welcome to the technical support center for APN-Azide labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high-yield labeling of proteins and other biomolecules.
Troubleshooting Guide: Low Labeling Yield
Low or no labeling is a common issue in this compound reactions. The following section provides a step-by-step guide to identify and resolve the potential causes of suboptimal reaction outcomes.
dot
Caption: Troubleshooting workflow for low yield in this compound labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound labeling reactions?
The ideal buffer for the initial thiol-APN reaction should have a pH between 6.5 and 9.0 and be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) as they will compete with the target cysteine residues.[1][2][3] For the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, buffers such as phosphate-buffered saline (PBS) are commonly used.[1][2][4] It is crucial to avoid buffers containing primary amines like Tris if there's a risk of the pH shifting above 7.5, which can promote hydrolysis of some reagents.[3] Also, avoid buffers with strong chelating agents like EDTA that can sequester the copper catalyst.[5]
Q2: My protein has no free cysteines. Can I still use this compound?
No. This compound is specifically designed for thiol-to-alkyne coupling, meaning it reacts with the sulfhydryl group of cysteine residues.[1][2][6] If your protein of interest lacks accessible cysteine residues, you will need to use a different labeling strategy that targets other functional groups, such as primary amines (lysine residues and the N-terminus) using NHS-ester-azide reagents.[7][8]
Q3: Can I use reducing agents like DTT or TCEP in my reaction?
Thiol-containing reducing agents like DTT and β-mercaptoethanol should be avoided as they will directly react with the APN moiety.[3] While Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent, it can still interfere with subsequent click chemistry steps by reacting with maleimide-based reagents if they are used in your workflow.[3] If disulfide bond reduction is necessary to expose cysteine residues, it is recommended to perform this step first, and then remove the reducing agent using methods like desalting columns or dialysis before proceeding with the this compound labeling.[3]
Q4: What are the key considerations for the copper catalyst in the click reaction step?
The active catalytic species for the CuAAC reaction is Cu(I), which is prone to oxidation.[7] Therefore, the reaction is typically set up using a Cu(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ.[9][5][7] To enhance reaction efficiency and protect the labeled biomolecule from oxidative damage, a copper-chelating ligand such as THPTA is highly recommended.[5][4][10] It is critical to prepare the sodium ascorbate solution fresh and to follow the correct order of reagent addition: pre-mix the copper and ligand before adding them to the solution containing the azide and alkyne, and then initiate the reaction by adding the fresh sodium ascorbate.[4][10]
Q5: How can I purify my this compound labeled protein?
After the initial labeling with this compound, it may be necessary to remove the excess unreacted reagent. This can be achieved using size-exclusion chromatography or ultrafiltration.[1][2] Following the subsequent click reaction to conjugate your molecule of interest, similar purification methods can be used to remove excess reagents, the catalyst, and the ligand.[5] Desalting columns are also a common and effective method for this purpose.[3]
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios for this compound Labeling
| Reagent | Recommended Concentration/Ratio | Notes |
| Protein | 1-10 mg/mL[1][2] | Higher concentrations can improve reaction kinetics.[5] |
| This compound | 1-5 molar equivalents per free cysteine[1][2] | The optimal ratio may need to be determined empirically. |
| Alkyne-Probe | 10-20 fold molar excess over the azide-labeled protein[5] | A molar excess helps drive the click reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50-250 µM[5][4] | The catalyst for the click reaction. |
| Copper Ligand (e.g., THPTA) | 5-fold molar excess over CuSO₄[5][4][10] | Stabilizes the Cu(I) ion and accelerates the reaction. |
| Reducing Agent (Sodium Ascorbate) | 1-5 mM[5] | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).[9][5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Cysteine-Containing Protein
-
Protein Preparation:
-
This compound Labeling:
-
Purification of Azide-Labeled Protein:
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
-
Reagent Preparation (Prepare immediately before use):
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in water.[9]
-
Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water or DMSO.[9]
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water.[9]
-
Alkyne-Probe: Prepare a 1-10 mM stock solution in a suitable solvent (e.g., DMSO).[9]
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-probe. A 10-20 fold molar excess of the alkyne-probe is recommended.[5]
-
In a separate tube, pre-mix the CuSO₄ and THPTA stock solutions (a 1:5 molar ratio of copper to ligand is common).[5][10]
-
Add the copper/ligand mixture to the protein solution.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.[5]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.[5]
-
-
Final Purification:
Visualizations
This compound Labeling and Click Chemistry Workflow
dot
Caption: A two-step workflow for protein labeling using this compound and click chemistry.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. This compound 95 1643841-88-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. APN-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing APN-Azide to Protein Conjugation
Welcome to the technical support center for optimizing the molar ratio of APN-Azide to your target protein. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to proteins?
This compound (3-(4-Azidophenyl)propiolonitrile) is a bifunctional crosslinker. It is designed to first react with a thiol group (from a cysteine residue) on a protein. This initial reaction forms a stable covalent bond and attaches the azide (B81097) moiety to the protein. The newly introduced azide group can then be used in a subsequent "click chemistry" reaction, such as a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach other molecules of interest (e.g., fluorophores, biotin, drug molecules).[1][2][3][4]
Q2: What is the recommended starting molar ratio of this compound to protein?
The optimal molar ratio is highly dependent on the specific protein and the number of available cysteine residues. For initial experiments, a 1 to 5 molar equivalent of this compound per free cysteine residue is a good starting point.[1] If the number of free cysteines is unknown, a titration experiment using a range of molar excess ratios (e.g., 5-fold, 10-fold, 20-fold, 50-fold) is highly recommended to determine the optimal ratio empirically.[5][6] A common starting range for similar conjugation chemistries is a 10:1 to 40:1 molar ratio of reagent to protein.[7]
Q3: How does protein concentration influence the conjugation reaction?
For efficient labeling, a protein concentration of 1-10 mg/mL is generally recommended.[1] Higher protein concentrations can sometimes lead to intermolecular crosslinking and aggregation, especially if using a high molar excess of the crosslinker.[8] If your protein is prone to aggregation, performing the conjugation at a lower concentration (e.g., 1-5 mg/mL) may be beneficial.[8]
Q4: What are the optimal buffer conditions for the reaction?
The buffer composition is critical for a successful conjugation reaction.
-
pH: A buffer pH between 6.5 and 9.0 is recommended for the thiol-alkyne coupling reaction.[1]
-
Buffer Type: Phosphate-buffered saline (PBS) is a common and suitable choice.[5]
-
Interfering Substances: It is crucial to use a buffer free of competing nucleophiles. Avoid buffers containing thiols (like DTT or β-mercaptoethanol) as they will compete with the protein's cysteine residues for the this compound reagent.[7][9]
Q5: What are the recommended incubation time and temperature?
A standard starting point is to incubate the reaction at room temperature for 2 hours.[1] If you observe protein instability or aggregation, the reaction can be performed at 4°C, though this may require a longer incubation time to achieve the desired degree of labeling.[8]
Q6: How can I confirm that my protein has been successfully labeled with the azide group?
Successful conjugation can be verified using several analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. An increase in the protein's molecular weight corresponding to the mass of the attached this compound molecule (MW: 168.15 g/mol ) confirms conjugation.[10][11]
-
Click Reaction with a Reporter Molecule: After the initial conjugation and removal of excess this compound, you can perform a click reaction with an alkyne-modified fluorescent dye or biotin. Subsequent analysis by SDS-PAGE with in-gel fluorescence scanning or a Western blot using streptavidin can then confirm the initial azide labeling.[5]
Troubleshooting Guide
Protein precipitation and low labeling efficiency are common issues during bioconjugation. The table below outlines potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Sub-optimal Molar Ratio: Insufficient this compound was used.[5] | Increase the molar excess of this compound to protein. Perform a titration experiment to find the optimal ratio.[5] |
| Inactive Reagent: The this compound reagent may have degraded. | Store the reagent as recommended (2-8°C) and use a fresh stock solution.[1] | |
| Sub-optimal Buffer Conditions: Incorrect pH or presence of interfering substances (e.g., free thiols like DTT).[9] | Ensure the buffer pH is within the 6.5-9.0 range and is free from competing nucleophiles.[1] Perform a buffer exchange if necessary. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Increase the incubation time or consider a slightly higher temperature (if the protein is stable).[5] | |
| Protein Precipitation / Aggregation | Over-modification: Using too high a molar excess of this compound can alter the protein's surface charge and solubility.[9][12] | Reduce the molar excess of this compound.[8] A titration experiment can help identify a ratio that provides good labeling without causing precipitation. |
| High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[8] | Reduce the protein concentration to the lower end of the recommended range (e.g., 1-2 mg/mL). | |
| Sub-optimal Buffer: The buffer may not be ideal for your specific protein's stability.[8] | Perform a buffer screen to find the optimal pH and salt concentration for your protein's stability before attempting conjugation. | |
| Reagent Addition: Adding the reagent too quickly can create high local concentrations, leading to precipitation.[8] | Try a stepwise addition of the this compound stock solution to the protein over a period of several minutes.[8] |
Experimental Protocols & Data
Data Presentation: Recommended Reaction Parameters
The following table summarizes the recommended starting conditions for conjugating this compound to a thiol-containing protein.
| Parameter | Recommended Value / Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations may reduce aggregation risk.[1][8] |
| Buffer | Phosphate-Buffered Saline (PBS) | Must be free of extraneous thiols (e.g., DTT).[5] |
| pH | 6.5 - 9.0 | Critical for efficient thiol-alkyne reaction.[1] |
| Molar Ratio | 1-5 eq. per free cysteine | A titration is recommended for optimization.[1][5] |
| Incubation Time | 2 hours (starting point) | May be extended, especially if reacting at 4°C.[1] |
| Temperature | Room Temperature (18-25°C) | Can be lowered to 4°C to improve protein stability.[1][8] |
Protocol 1: Titration to Determine Optimal this compound to Protein Molar Ratio
This protocol outlines a general procedure to identify the best molar ratio for your specific protein.
Materials:
-
Thiol-containing protein of interest (1-10 mg/mL in reaction buffer)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.5, free of thiols)
-
Desalting columns or spin columns for purification
Procedure:
-
Prepare Protein: Ensure your protein is in the appropriate reaction buffer at a known concentration.
-
Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Set up Labeling Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying molar ratios. For example, for a protein with a single cysteine, you might test 1x, 5x, 10x, 20x, and 50x molar excess. Include a "protein only" negative control.
-
Incubate: Add the calculated volume of this compound stock to each tube. Mix gently and incubate at room temperature for 2 hours.
-
Purify: Remove excess, unreacted this compound from each sample using a desalting column or spin filtration unit, exchanging the buffer to one suitable for downstream analysis.
-
Analyze: Analyze the degree of labeling for each reaction using mass spectrometry. The optimal molar ratio is the one that provides the highest degree of labeling without causing significant protein aggregation or loss of function.
Protocol 2: General this compound Conjugation Protocol
Procedure:
-
Dissolve the protein in the appropriate reaction buffer (e.g., PBS, pH 7.5) to a final concentration of 1-10 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO.
-
Add the appropriate amount of the this compound stock solution to achieve the desired molar excess (determined from your titration experiment).[1]
-
Incubate the reaction at room temperature for 2 hours.[1]
-
Purify the resulting protein-azide conjugate using size exclusion chromatography or ultrafiltration to remove any unreacted this compound.[1]
-
The purified conjugate is now ready for subsequent click chemistry reactions or storage as recommended for the specific protein.
Visualizations
Caption: General experimental workflow for this compound protein conjugation.
Caption: Reaction pathway for labeling a protein thiol with this compound.
Caption: A logical decision tree for troubleshooting common conjugation issues.
References
- 1. This compound 95 1643841-88-6 [sigmaaldrich.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. This compound 95 1643841-88-6 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: APN-Azide Non-Specific Binding
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing non-specific binding of azide-functionalized probes, such as APN-Azide, during bioconjugation and cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with my azide (B81097) probe?
High background signal often originates from several sources that are not related to the specific click chemistry reaction. The most common causes include:
-
Hydrophobic and Electrostatic Interactions: The inherent physicochemical properties of the probe or the attached dye can lead to non-specific binding. Hydrophobic probes, in particular, show a strong tendency to adhere non-specifically to various surfaces and cellular components.[1][2][3] Similarly, highly charged probes can bind to oppositely charged molecules like proteins or nucleic acids.[4][5]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells, tissues, or other substrates allows the azide probe to bind indiscriminately.[6][7]
-
Probe Concentration Too High: Using an excessive concentration of the azide probe increases the likelihood of low-affinity, non-specific interactions and can lead to high background.[8][9]
-
Inadequate Washing: Failure to thoroughly wash away the unbound probe after incubation is a frequent cause of high background signal.[6]
-
Reaction-Specific Issues: In some cases, side reactions can occur. For instance, in strain-promoted azide-alkyne cycloaddition (SPAAC), the cyclooctyne (B158145) group can react with thiol groups on cysteine residues.[10] In copper-catalyzed reactions (CuAAC), the copper catalyst itself can sometimes mediate non-specific labeling.[10]
Q2: I see high background in my negative control (e.g., cells without the alkyne-tagged target). What does this mean?
This is a clear indication that the observed background is due to non-specific binding of your this compound probe to cellular components, rather than a specific azide-alkyne reaction.[6] This could be due to the factors listed above, such as hydrophobic interactions or insufficient blocking. Your troubleshooting should focus on optimizing blocking steps, washing procedures, and titrating the probe concentration.[6][11]
Q3: Can the fluorophore attached to my azide probe contribute to non-specific binding?
Yes, absolutely. The chemistry of the fluorescent dye has a strong influence on the probe's propensity for non-specific adhesion.[1][2] Studies have shown a significant correlation between dye hydrophobicity and high levels of non-specific binding.[2] When selecting a probe, it is crucial to consider the physicochemical properties of the dye, not just its brightness and photostability.[1] Hydrophilic dyes are often preferred to minimize this issue.[2]
Troubleshooting Workflow
If you are experiencing high non-specific binding, follow this systematic approach to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Detailed Troubleshooting Guides & Protocols
Optimizing Blocking and Washing
Insufficient blocking and washing are the most common culprits. The goal of blocking is to saturate non-specific binding sites before adding your probe.[7]
Blocking Agents Comparison
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and economical choice. Shields against charge-based and non-specific protein interactions.[4][12] |
| Normal Serum | 5-10% (v/v) | Often considered the gold standard. Use serum from the species the secondary antibody was raised in (if applicable). Do not use serum from the same species as the primary antibody.[7][13] |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Effective protein blocker, but may contain endogenous biotin (B1667282) or enzymes that can interfere with certain detection methods.[12] |
| Commercial Blockers | Varies | Often proprietary, protein-free formulations that can reduce background from highly charged dyes.[7][8] |
Protocol: Enhanced Blocking and Washing for Cultured Cells
-
Fixation & Permeabilization: After your standard fixation and permeabilization steps (e.g., 4% PFA, then 0.1-0.25% Triton X-100), wash cells 3 times with PBS for 5 minutes each.[6]
-
Blocking: Prepare a blocking buffer (e.g., 3% BSA in PBS). Incubate cells in the blocking buffer for at least 1 hour at room temperature.[6] For difficult samples, extend this to 2 hours or perform overnight at 4°C.
-
Probe Incubation: Dilute your this compound probe in a fresh aliquot of blocking buffer and proceed with your standard incubation protocol.
-
Washing:
-
Perform an initial wash with PBS.
-
Follow with 4-5 washes of 10-15 minutes each using a wash buffer containing a mild detergent.[6] A common choice is PBS with 0.05-0.1% Tween-20, which helps disrupt non-specific hydrophobic interactions.[6][14]
-
Perform a final wash with PBS to remove any residual detergent before imaging or subsequent steps.
-
Titrating this compound Concentration
Using the lowest effective probe concentration is critical for minimizing background.
Protocol: Probe Concentration Titration
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound probe. A good starting range is to test your current concentration, as well as 2-fold, 5-fold, and 10-fold dilutions below it.
-
Set Up Experiment: Seed cells on a multi-well plate to test all concentrations in parallel. Include a "no-probe" negative control and a positive control if available.
-
Stain and Image: Perform your staining protocol using the different probe concentrations, keeping all other parameters (blocking, washing, incubation times) constant.
-
Analyze: Acquire images using identical settings for all wells. Compare the signal intensity in your target structure versus the background fluorescence. The optimal concentration is the one that provides the best signal-to-noise ratio, not necessarily the brightest overall signal.[8][15]
Modifying Buffer Composition
Additives in your incubation and wash buffers can significantly reduce non-specific binding by disrupting the underlying chemical interactions.
Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Non-ionic Surfactants (e.g., Tween-20) | 0.05 - 0.1% | Disrupts non-specific hydrophobic interactions.[4][14] |
| Increased Salt (e.g., NaCl) | Add 150-500 mM | Shields electrostatic interactions between charged probes and cellular components.[4][5] |
| Polyanions (e.g., Dextran Sulfate, Salmon Sperm DNA) | 0.02-0.1% (Dextran Sulfate) | Competes with negatively charged probes for binding to positively charged sites (e.g., histones in the nucleus).[5] |
Protocol: Buffer Modification Test
-
Prepare your optimal blocking buffer (e.g., 3% BSA in PBS).
-
Create aliquots of this buffer and supplement them with different additives from the table above (e.g., Buffer + 0.1% Tween-20, Buffer + 150 mM NaCl).
-
Use these modified buffers for both the probe dilution/incubation step and the post-incubation wash steps.
-
Compare the results to your standard protocol to determine which additive is most effective for your system.
Mechanism of Binding
Understanding the difference between specific and non-specific binding is key to effective troubleshooting.
Caption: Specific vs. Non-Specific binding mechanisms of an azide probe.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. aboligo.com [aboligo.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biotium.com [biotium.com]
- 9. origene.com [origene.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 15. Validation of a primer optimisation matrix to improve the performance of reverse transcription – quantitative real-time PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: APN-Azide (p-Azidophenylalanine)
Welcome to the technical support center for APN-Azide, a photo-reactive amino acid used for covalent cross-linking of interacting molecules. This guide provides in-depth information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, or p-azido-L-phenylalanine (pAzF), is an unnatural amino acid analog of phenylalanine. It contains a photo-activatable aryl azide (B81097) group. Under normal physiological conditions, the azide group is chemically inert and bioorthogonal, meaning it does not react with native functional groups in amino acids.[1] Upon exposure to ultraviolet (UV) light (typically 250-350 nm), the aryl azide is converted into a highly reactive aryl nitrene intermediate. This nitrene can then form a covalent bond by inserting into C-H, N-H, and O-H bonds of nearby molecules, effectively "trapping" transient or stable interactions.[2]
Q2: What is the primary application of this compound?
A2: The primary application is photoaffinity labeling to study protein-protein, protein-peptide, and protein-small molecule interactions.[3] By incorporating this compound at a specific site within a "bait" protein, researchers can identify interacting "prey" molecules by covalently cross-linking them upon UV irradiation. The resulting covalent complex can then be isolated and analyzed, typically by mass spectrometry, to identify the interacting partner and the site of interaction.[4]
Q3: Can the azide group of this compound react with amino acids without UV light?
A3: No, under typical biological and experimental conditions, the azide group is largely unreactive towards the side chains of natural amino acids. Its utility lies in its ability to be a "zero-length" cross-linker that is activated on demand with UV light. However, the azide group can be reduced to a primary amine by strong reducing agents, such as dithiothreitol (B142953) (DTT) or other thiol-containing compounds, which should be avoided in buffers prior to photo-activation.[2]
Q4: What are the main "side reactions" of this compound?
A4: The term "side reactions" in the context of this compound primarily refers to two phenomena:
-
Non-specific cross-linking: The photo-generated nitrene is highly reactive and can react with many different amino acid side chains and the peptide backbone, not just the intended target. It can also react with buffer components or even water molecules, which can quench the reaction.[5]
-
Azide Reduction: In the cellular environment or in the presence of certain reagents, the azide group can be reduced to p-amino-phenylalanine (pAF).[1] pAF is not photo-reactive and will not participate in cross-linking, leading to a lower yield of the desired product.
Q5: How does the reactivity of photo-activated this compound vary with different amino acids?
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no cross-linking efficiency | 1. Azide Reduction: The azide group has been reduced to a non-reactive amine. | 1. Avoid thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) in all buffers before and during UV irradiation.[2] If reduction occurs post-expression, chemical restoration of the azide may be possible.[1] |
| 2. Inefficient Photo-activation: UV light source is not at the optimal wavelength or intensity, or the exposure time is too short. | 2. Use a UV lamp with an appropriate wavelength for aryl azides (250-350 nm).[2] Optimize the irradiation time and the distance of the sample from the light source. | |
| 3. Quenching of the Nitrene: The reactive nitrene is quenched by buffer components or solvent before it can react with the target. | 3. Avoid buffers containing primary amines (e.g., Tris, glycine) during photo-activation as they can quench the reaction.[2][6] Use buffers like HEPES or PBS. | |
| 4. Incorrect this compound Incorporation: The unnatural amino acid was not successfully incorporated into the protein. | 4. Verify incorporation using mass spectrometry. Ensure the orthogonal tRNA/aminoacyl-tRNA synthetase pair is functioning correctly. | |
| High background or non-specific cross-linking | 1. Over-irradiation: Prolonged UV exposure can lead to sample damage and increase random cross-linking events. | 1. Titrate the UV exposure time to find the optimal balance between cross-linking efficiency and non-specific reactions. |
| 2. High Reactivity of Nitrene: The inherent high reactivity of the nitrene leads to cross-linking with abundant, non-interacting proteins or the solvent. | 2. Include control experiments, such as competition with an excess of the non-photoreactive parent compound, to distinguish specific from non-specific binding.[5] Perform experiments without UV irradiation to check for non-photochemical interactions. | |
| 3. Hydrophobic Interactions: The photoaffinity probe itself may have "sticky" interactions with abundant proteins. | 3. Analyze protein labeling profiles of the photoaffinity linker alone to identify proteins that are prone to non-specific binding.[7] | |
| Protein Aggregation/Precipitation after cross-linking | 1. Over-cross-linking: Excessive cross-linking can alter the protein's net charge and solubility. | 1. Reduce the concentration of the cross-linker or the protein. Optimize the molar ratio of the bait protein to the prey. |
| 2. Protein Instability: The protein of interest may be inherently unstable, and the modification and UV exposure exacerbate this. | 2. Perform experiments at a lower temperature (e.g., on ice) and ensure the buffer conditions (pH, ionic strength) are optimal for protein stability. |
Quantitative Data on Amino Acid Reactivity
Direct, comprehensive quantitative data on the reaction rates of photo-activated this compound with all amino acid side chains is limited. The generated aryl nitrene is a highly reactive species capable of inserting into most types of X-H bonds (where X = C, N, O, S). However, observations from cross-linking mass spectrometry studies suggest some general trends. The following table provides a semi-quantitative summary based on the chemical nature of the amino acid side chains and their potential reactivity with the electrophilic nitrene intermediate.
| Amino Acid Category | Representative Amino Acids | Potential Reactivity with Photo-activated this compound | Notes |
| Nucleophilic (Thiol/Thioether) | Cysteine (Cys), Methionine (Met) | High | The thiol group of Cysteine is highly nucleophilic and a potential target. Thioether of Methionine can also be targeted. |
| Nucleophilic (Amine/Guanidinium) | Lysine (Lys), Arginine (Arg) | Moderate to High | The primary amine of Lysine and the guanidinium (B1211019) group of Arginine contain reactive N-H bonds. |
| Aromatic | Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | Moderate to High | The hydroxyl group of Tyrosine (O-H bond) and the indole (B1671886) ring of Tryptophan (N-H and C-H bonds) are reactive. The imidazole (B134444) ring of Histidine is also a potential site. |
| Hydroxyl-containing | Serine (Ser), Threonine (Thr) | Moderate | The O-H bonds in the side chains are susceptible to insertion reactions. |
| Acidic/Amide | Aspartic Acid (Asp), Glutamic Acid (Glu), Asparagine (Asn), Glutamine (Gln) | Moderate | Carboxylic acid groups and amide groups provide sites for interaction and potential insertion. |
| Aliphatic (Hydrophobic) | Glycine (Gly), Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro) | Low to Moderate | C-H bonds are generally less reactive than heteroatom-H bonds, but insertion can still occur, especially if they are in close proximity to the nitrene. |
Disclaimer: This table represents a generalization of reactivity. The actual cross-linking efficiency at a specific residue is highly dependent on its proximity to the photo-activated this compound, its solvent accessibility, and the local microenvironment.
Experimental Protocols
Key Experiment: Identification of Protein-Protein Interactions using this compound Cross-linking and Mass Spectrometry
This protocol outlines the general steps for incorporating this compound into a bait protein, performing UV cross-linking to capture interacting prey proteins, and identifying the cross-linked products by LC-MS/MS.
1. Expression of this compound containing "Bait" Protein:
-
Method: Utilize a genetic code expansion system. This requires a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound and a plasmid for the bait protein with an amber stop codon (TAG) engineered at the desired incorporation site.[8]
-
Cell Culture: Grow mammalian cells (e.g., HEK293T) or E. coli in a medium supplemented with this compound (typically 1 mM).
-
Verification: After expression and purification of the bait protein, confirm the successful incorporation of this compound by mass spectrometry (observing the corresponding mass shift).
2. In Vivo or In Vitro Cross-linking:
-
Sample Preparation: For in vivo cross-linking, wash the cells expressing the this compound-containing protein with PBS. For in vitro experiments, mix the purified bait protein with the potential prey protein or cell lysate in a suitable buffer (e.g., HEPES or PBS, avoiding Tris).
-
UV Irradiation: Expose the sample to UV light. A common setup is a 365 nm UV lamp for 5-15 minutes on ice.[9] The optimal time and intensity should be empirically determined.
-
Control Samples: Prepare two control samples: one without this compound incorporation and one with this compound but without UV irradiation.
3. Isolation and Purification of Cross-linked Complexes:
-
Lysis: Lyse the cells (for in vivo experiments) in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: If the bait protein is tagged (e.g., with His or Flag tag), use affinity chromatography (e.g., Ni-NTA or anti-Flag beads) to pull down the bait protein and its covalently cross-linked partners.
-
SDS-PAGE Analysis: Elute the purified proteins and analyze them by SDS-PAGE. The cross-linked complex should appear as a higher molecular weight band compared to the bait protein alone.
4. Mass Spectrometry Analysis:
-
In-gel Digestion: Excise the high molecular weight band corresponding to the cross-linked complex from the gel. Perform in-gel reduction, alkylation, and digestion with a protease (e.g., trypsin).
-
LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized cross-linking analysis software (e.g., pLink, MeroX, StavroX) to identify the cross-linked peptides. This involves searching the MS/MS data against a database containing the sequences of the bait and potential prey proteins, looking for peptide pairs linked by the mass of the this compound remnant.
Visualizations
Caption: Workflow for identifying protein interactions using this compound.
Caption: Photo-activation and reaction pathway of this compound.
References
- 1. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminoiodinane - Wikipedia [en.wikipedia.org]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
APN-Azide Reaction Efficiency in Complex Media: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with APN-Azide reactions. This resource is designed to help you navigate common challenges and optimize your experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work with azide-alkyne cycloaddition chemistry in complex biological media.
Troubleshooting Guides
This section provides solutions to common problems encountered during Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low yields or reaction failures in CuAAC often stem from catalyst inactivation, reagent issues, or suboptimal conditions. The following guide addresses the most common issues.
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[1][2] Ensure reactions are protected from air by using degassed solvents or working under an inert atmosphere (e.g., nitrogen or argon).[1][3] Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[1] |
| Inhibitory Buffer Components | Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit the reaction.[1] Use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS.[1] Amine-containing buffers should also be avoided.[4] |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1] Ensure the appropriate ligand is used at an optimized concentration (see Table 1).[1] |
| Reagent Degradation | Azides can be unstable, especially if they have a low carbon-to-nitrogen ratio.[1][2] Store azides properly (cold, protected from light) and use fresh reagents.[1] Alkynes can also degrade or undergo side reactions.[1] |
| Steric Hindrance | Bulky groups near the azide (B81097) or alkyne can impede the reaction.[1][3] Consider incorporating a PEG spacer to improve accessibility.[3] Increasing reaction temperature or adding solubilizing agents like DMSO can also be beneficial.[5] |
| Substrate-Copper Binding | Some substrates, particularly proteins, may contain groups that strongly bind copper ions, making the metal unavailable for catalysis and potentially causing protein precipitation.[5] |
Issue 2: Side Reactions and Non-Specific Labeling
The presence of unexpected byproducts or non-specific labeling can complicate data interpretation.
| Side Reaction/Issue | Probable Cause & Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This common side reaction forms a diyne byproduct and is promoted by oxygen and Cu(II) ions.[3] To minimize this, maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere.[3] Using a sufficient amount of a reducing agent like sodium ascorbate and a copper-stabilizing ligand can also help.[3] |
| Reaction with Cysteine | The high reactivity of cysteine's free thiol group can lead to the formation of thiotriazole protein conjugates, a major byproduct in CuAAC.[6] If non-specific labeling is observed in a protein containing cysteine, consider blocking the cysteine residues with a suitable reagent prior to the cycloaddition reaction.[3] |
| Reactive Oxygen Species (ROS) Damage | The copper/ascorbate system can generate ROS, leading to the degradation of sensitive substrates, such as the oxidation of histidine and arginine residues in proteins.[3][4] Employing copper-stabilizing ligands like THPTA can reduce ROS generation.[3] |
| Competition from Sodium Azide | If using buffers containing sodium azide as a preservative, it will compete with the azide-labeled molecule for the alkyne.[3] Ensure all buffers are freshly prepared and do not contain sodium azide.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between CuAAC and SPAAC?
A1: The primary difference is the catalyst. CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[8][9] This reaction is very fast and efficient. SPAAC, on the other hand, is a copper-free reaction that utilizes a strained cyclooctyne (B158145) to react with the azide.[4] SPAAC is ideal for live-cell imaging and in vivo applications where the toxicity of copper is a concern.[10]
Q2: How do I choose the right ligand for my CuAAC reaction?
A2: The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[1] For reactions in aqueous or biological media, water-soluble ligands are preferred. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a highly effective and commonly used water-soluble ligand that can prevent the toxic effects of copper in biological systems.[8] TBTA (Tris(benzyltriazolylmethyl)amine) is another popular ligand, though it is less soluble in water.[1][8]
Q3: Can the pH of the reaction medium affect the efficiency?
A3: Yes, pH can significantly impact the reaction. For CuAAC, a pH range of 4 to 12 is generally tolerated.[9] For SPAAC, higher pH values generally increase reaction rates, though this can be buffer-dependent.[11][12] It is essential to perform the reaction in a buffer that is compatible with your biomolecules.[4][7]
Q4: How can I remove residual copper after a CuAAC reaction?
A4: Residual copper can be toxic to cells and interfere with downstream applications.[1] A common method for copper removal is to wash the reaction mixture with an aqueous solution of a chelating agent like EDTA, which forms a water-soluble complex with copper that can be removed by extraction.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your this compound reactions.
Table 1: Recommended Reagent Concentrations for CuAAC in Complex Media
| Reagent | Typical Concentration Range | Notes |
| Alkyne-labeled molecule | 10 µM - 50 µM | Optimal concentration is substrate-dependent. |
| Azide-labeled molecule | 4 - 50 equivalents (relative to alkyne) | An excess of one reagent can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 100 µM | |
| Ligand (e.g., THPTA) | 250 µM - 500 µM (5:1 ratio to CuSO₄) | A 5:1 ligand-to-copper ratio is recommended to prevent protein damage from radical formation.[6] |
| Sodium Ascorbate | 500 µM - 2.5 mM | Should be prepared fresh. Added last to initiate the reaction.[8] |
| Aminoguanidine | 1 mM | Can be added to capture reactive carbonyl byproducts of ascorbate degradation without inhibiting the CuAAC reaction.[5] |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH 7) | Relative Reaction Rate | Rate Constant (M⁻¹s⁻¹) |
| HEPES | Highest | 0.55 - 1.22[11][12] |
| DMEM (Cell Culture Media) | High | 0.59 - 0.97[11][12] |
| RPMI (Cell Culture Media) | Moderate | 0.27 - 0.77[11][12] |
| PBS | Lowest | 0.32 - 0.85[11][12] |
Data is for the reaction between sulfo DBCO-amine and model azides.[11][12]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of Proteins in Solution
-
Prepare Stock Solutions:
-
Azide- or alkyne-modified protein in a non-chelating buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne or azide labeling reagent (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in water).
-
Ligand (e.g., THPTA, 100 mM in water).[8]
-
Sodium Ascorbate (e.g., 300 mM in water, prepared fresh).[8]
-
-
Reaction Setup:
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[8]
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or ultrafiltration.
-
Protocol 2: Live Cell Surface Labeling using SPAAC
-
Metabolic Labeling (Optional):
-
Culture cells in a medium containing an azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycoproteins) for 48-72 hours.[13]
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated azide precursors.[13]
-
-
Labeling Reaction:
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unreacted cyclooctyne probe.[13]
-
The cells are now ready for imaging using fluorescence microscopy.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.
Caption: The catalytic cycle of CuAAC and common competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
APN-Azide stability issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of APN-Azide in aqueous buffers. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help ensure the successful use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound (N-(4-azidophenyl)naphthalimide) is a heterobifunctional cross-linking reagent. It is designed for a two-step bioconjugation process. First, its naphthalimide group reacts with high selectivity towards cysteine residues on proteins or peptides. Second, the exposed azide (B81097) group can then be coupled to an alkyne-containing molecule via "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Q2: How should I properly store and handle this compound? Proper storage is critical to maintain the reagent's integrity. Both the solid powder and stock solutions should be handled with care to prevent degradation. For long-term stability, adhere to the recommended storage conditions summarized in the table below. It is always best practice to prepare fresh solutions for each experiment to avoid potential degradation from repeated freeze-thaw cycles or extended storage in solution.[3][4]
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Storage Temperature | Conditions |
| Solid Powder | 2-8°C | Keep container tightly closed in a dry, dark place.[2] |
| Stock Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
Q3: What is the general stability of the azide functional group in aqueous solutions? The azide functional group is generally stable across a broad pH range, typically between pH 4 and 12, which accommodates most biological labeling reactions.[4] However, certain conditions and chemicals should be strictly avoided to prevent degradation or hazardous side reactions.
Key Stability Considerations:
-
Strong Acids: Avoid strongly acidic conditions, which can protonate the azide to form hydrazoic acid (HN₃), a highly toxic and explosive compound.[4][5]
-
Reducing Agents: While the azide group is resistant to many reducing agents, some thiols can reduce it.[4] Therefore, avoid adding reducing agents like DTT or TCEP to your this compound stock solutions.
-
Heavy Metals: Azides can form highly sensitive and explosive heavy metal azides. Avoid contact with heavy metal salts (e.g., copper, lead, silver, mercury).[5][6]
Q4: Is there a general structural rule for assessing the stability of organic azides? Yes, the "Rule of Six" is a helpful guideline for assessing the potential energetic nature of an organic azide.[4][5][6] The rule suggests that a compound should have at least six carbon atoms for each energetic group (like an azide). This compound (C₉H₄N₄) has a carbon-to-nitrogen atom ratio where the number of carbons (9) is greater than the number of nitrogens (4), satisfying general stability guidelines for handling.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Q5: My labeling efficiency is very low or non-existent. What are the common causes? Low labeling efficiency is a frequent issue that can stem from several factors in the experimental workflow.[3][4] Use the following guide to troubleshoot the problem.
// Nodes start [label="Low Labeling Efficiency Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="1. Check this compound Integrity\n- Was it stored correctly?\n- Was the solution freshly prepared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="2. Verify Buffer Composition\n- pH within 6.5-9.0 range?\n- Any incompatible components?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reaction [label="3. Review Reaction Conditions\n- Correct molar ratio?\n- Sufficient incubation time/temp?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_reagent [label="Solution:\nUse a fresh vial of this compound.\nPrepare new stock solutions.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_buffer [label="Solution:\nAdjust pH. If using CuAAC,\navoid Tris or other chelators.\nRemove thiols.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reaction [label="Solution:\nOptimize molar ratio (e.g., 5-10 fold excess).\nIncrease incubation time or temperature.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagent; check_reagent -> sol_reagent [label="No"]; check_reagent -> check_buffer [label="Yes"]; sol_reagent -> success;
check_buffer -> sol_buffer [label="No"]; check_buffer -> check_reaction [label="Yes"]; sol_buffer -> success;
check_reaction -> sol_reaction [label="No"]; check_reaction -> success [label="Yes"]; sol_reaction -> success; } } Caption: Troubleshooting workflow for low labeling efficiency.
Q6: I am observing inconsistent results between experiments. Could my this compound be degrading in my buffer? Yes, inconsistent results are often a sign of reagent instability. This compound, like many reagents, can degrade in aqueous buffers over time. The rate of degradation is influenced by several factors.
// Central Node stability [label="this compound Stability\nin Aqueous Buffer", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
// Factor Nodes ph [label="Buffer pH"]; temp [label="Temperature"]; light [label="Light Exposure"]; components [label="Buffer Components"]; time [label="Incubation Time"];
// Edges ph -> stability [label=" Influences "]; temp -> stability [label=" Influences "]; light -> stability [label=" Influences "]; components -> stability [label=" Influences "]; time -> stability [label=" Influences "]; } } Caption: Key factors influencing this compound stability.
To minimize variability, always use freshly prepared solutions of this compound for each experiment.[3] If you suspect buffer incompatibility, refer to the table below.
Table 2: Buffer Component Compatibility and Recommendations
| Buffer Component | Compatibility | Recommendation |
| pH Range | Stable in a pH range of 6.5-9.0 for protein labeling.[2] The azide group is generally stable from pH 4-12.[4] | Use buffers like PBS or HEPES within the recommended pH 6.5-9.0 range for optimal cysteine reactivity. |
| Thiols (DTT, TCEP) | Incompatible. Can reduce the azide group.[4] Product information explicitly warns against thiol-containing buffers.[2] | Ensure complete removal of reducing agents from protein samples before adding this compound. Use dialysis or desalting columns. |
| Tris Buffer | Potentially Incompatible. Tris can chelate copper, which inhibits the subsequent CuAAC click reaction.[4] | If a CuAAC reaction is planned, use a non-chelating buffer like PBS or HEPES. |
| Sodium Azide | Incompatible. Do not use sodium azide as a preservative in any buffers intended for click chemistry. | Use sterile filtration or other preservatives if microbial growth is a concern. |
Q7: How can I quantitatively assess the stability of this compound in my specific buffer? To determine if your this compound is degrading, you can perform a stability study using High-Performance Liquid Chromatography (HPLC) with UV detection. This involves incubating this compound in your buffer and measuring its concentration at different time points. A decrease in the peak area corresponding to intact this compound over time indicates degradation.
Experimental Protocols
Protocol 1: General Procedure for Labeling Cysteine Residues with this compound
This protocol is a standard starting point for labeling proteins.[2]
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure any reducing agents have been removed.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 1-5 molar equivalent of this compound stock solution for each free cysteine residue on the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing. For sensitive proteins, incubation can be performed at 4°C overnight.
-
Purification: Remove excess, unreacted this compound from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or ultrafiltration.
-
Downstream Application: The purified azide-labeled protein is now ready for conjugation with an alkyne-containing molecule via a click chemistry reaction.
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer via HPLC-UV
This protocol provides a framework for quantitatively measuring the stability of this compound.
-
Materials:
-
This compound
-
Aqueous buffer of interest
-
Organic solvent (e.g., DMSO)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
-
Methodology:
// Nodes prep_stock [label="1. Prepare this compound\nStock in DMSO"]; prep_buffer [label="2. Prepare Buffer Solution\nwith known this compound conc."]; incubate [label="3. Incubate Solution\nat desired temp (e.g., 25°C)"];
timepoint_zero [label="4a. Immediately inject\n'Time 0' sample into HPLC"];
take_aliquots [label="4b. Take aliquots at\nspecified time intervals\n(e.g., 1, 2, 4, 8, 24 hr)"];
analyze [label="5. Analyze aliquots\nby HPLC-UV"];
plot [label="6. Plot this compound peak area\nvs. time to determine\ndegradation rate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges prep_stock -> prep_buffer; prep_buffer -> incubate; incubate -> timepoint_zero [style=dashed]; incubate -> take_aliquots; timepoint_zero -> analyze; take_aliquots -> analyze; analyze -> plot; } } Caption: Experimental workflow for this compound stability assessment.
-
Procedure Details:
-
Standard Curve: First, generate a standard curve by injecting known concentrations of this compound (prepared in the mobile phase) to correlate peak area with concentration.
-
Incubation Sample: Prepare a solution of this compound in the aqueous buffer of interest at a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Time Points: At each designated time point, transfer an aliquot of the incubation sample to an HPLC vial and perform the injection.
-
Data Analysis: Record the peak area for the intact this compound at each time point. A decrease in area signifies degradation. Plot the natural logarithm of the concentration versus time; for first-order kinetics, the negative slope of this line will be the degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
-
References
Technical Support Center: Overcoming Solubility Challenges with APN-Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Adiponectin-Azide (APN-Azide) conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate precipitating out of solution?
A1: Precipitation of this compound conjugates is a common issue that can arise from several factors. The introduction of azide (B81097) groups, particularly through the modification of charged amino acid residues like lysine, can increase the hydrophobicity of the adiponectin protein, leading to reduced solubility and a higher propensity for aggregation.[1] High protein concentrations, suboptimal buffer conditions (e.g., pH and ionic strength), and the nature of the azide-linker itself can all contribute to precipitation.[2][3][4]
Q2: Can the click chemistry reaction itself cause my this compound conjugate to become insoluble?
A2: Yes, the conditions of the click chemistry reaction can induce insolubility. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes lead to protein denaturation and aggregation.[5] Even in strain-promoted azide-alkyne cycloaddition (SPAAC), high concentrations of the alkyne-bearing reagent, which may be dissolved in an organic co-solvent like DMSO, can cause the protein to precipitate if not added carefully.[6]
Q3: What is the maximum concentration of an organic co-solvent like DMSO I can use to dissolve my azide-linker before adding it to my APN solution?
A3: As a general guideline, the final concentration of the organic co-solvent in the reaction mixture should be kept low, typically below 10% (v/v), to minimize the risk of protein denaturation.[6] It is highly recommended to dissolve the azide-linker at a high concentration in the organic solvent and then add it to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can cause precipitation.[2][6]
Q4: How can I improve the solubility of my this compound conjugate after the conjugation reaction?
A4: Improving the solubility of the final conjugate often involves optimizing the buffer conditions. This can include adjusting the pH, ionic strength, and including stabilizing additives. For long-term storage, the addition of cryoprotectants like glycerol (B35011) (up to 50% v/v) is often beneficial.[] Purification methods such as size-exclusion chromatography (SEC) or dialysis should be performed into a buffer that is known to be optimal for the stability of the native adiponectin protein.[2]
Q5: Can PEGylation help with the solubility of my this compound conjugate?
A5: Absolutely. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used and effective strategy to increase the solubility and stability of proteins.[8][9][10] The hydrophilic nature of the PEG polymer can help to shield hydrophobic regions of the this compound conjugate, reducing aggregation and improving its pharmacokinetic properties.[10][] You can utilize a PEGylated-azide linker during the initial conjugation step.
Troubleshooting Guides
Problem 1: Immediate Precipitation Upon Addition of Azide-Linker
If you observe immediate turbidity or precipitation when adding the azide-linker to your APN solution, consider the following causes and solutions.
| Potential Cause | Recommended Solution | Rationale |
| Poor Linker Solubility | Dissolve the azide-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. | Many azide-linkers are hydrophobic and have limited aqueous solubility. Adding the solid linker directly to the buffer can cause it to precipitate.[6] |
| Localized High Concentration of Linker/Solvent | Add the dissolved linker solution to the protein solution slowly, dropwise, and with gentle, continuous mixing. Avoid vortexing. | This prevents localized high concentrations of the organic solvent and linker, which can denature the protein and cause it to aggregate.[2][6] |
| Suboptimal Buffer Conditions | Ensure the reaction buffer has an appropriate pH and ionic strength for adiponectin's stability. Consider pre-cooling the protein solution to 4°C before adding the linker. | The stability of adiponectin can be sensitive to pH and salt concentration. Lower temperatures can help to stabilize the protein during the initial phase of the reaction.[2] |
| High Protein Concentration | If possible, perform the conjugation reaction at a lower APN concentration (e.g., 1-5 mg/mL). | High protein concentrations increase the likelihood of intermolecular interactions and aggregation, especially when a destabilizing agent is introduced.[2][4] |
Problem 2: Gradual Aggregation During the Conjugation Reaction or Purification
If the solution becomes cloudy over time during the reaction or if you observe significant sample loss during purification steps like dialysis or chromatography, consult the following table.
| Potential Cause | Recommended Solution | Rationale |
| Increased Hydrophobicity and Over-labeling | Perform a titration experiment to determine the optimal molar ratio of the azide-linker to APN. Aim for a lower degree of labeling. | Excessive modification of the protein surface can significantly increase its hydrophobicity, leading to aggregation over time.[3] |
| Reaction Temperature and Duration | If the reaction is performed at room temperature, try reducing the temperature to 4°C and extending the reaction time. | Lower temperatures can slow down the process of protein unfolding and aggregation, which may be accelerated at warmer temperatures.[12] |
| Suboptimal Buffer Composition | Add stabilizing excipients to the reaction buffer. See the "Recommended Buffer Additives" table below for suggestions. | Additives like glycerol, arginine, or non-ionic detergents can help to maintain protein stability and prevent aggregation.[4][6] |
| Instability of the Final Conjugate | Purify the conjugate as soon as the reaction is complete. Purify into a pre-optimized storage buffer containing stabilizers. | The newly formed this compound conjugate may have lower stability than the native protein in the reaction buffer. Prompt purification and transfer to a suitable storage buffer are crucial.[12] |
Quantitative Data Summary
The following tables provide representative data on how modifications can affect protein/peptide solubility and the effect of common additives. While this data is not specific to this compound conjugates, it offers a quantitative perspective on the challenges and solutions discussed.
Table 1: Impact of Azide-Containing Amino Acid on Peptide Solubility
| Peptide Sequence | Azide-Containing Amino Acid | Solubility in Water |
| (VK)₅VpPTKVEVKVKV-NH₂ | Standard Azidolysine (N₃K) | Poor (Precipitation observed at 1 mg/mL) |
| (VK)₅VpPTKVEVKVKV-NH₂ | Novel Positively Charged Azidoamino Acid | Soluble (No precipitation observed at 20 mg/mL)[13] |
Table 2: Recommended Buffer Additives to Enhance Solubility and Stability
| Additive | Recommended Concentration | Function |
| Glycerol | 10-50% (v/v) | Cryoprotectant and protein stabilizer.[6][] |
| Arginine/Glutamate | 50-500 mM | Suppresses protein aggregation by binding to charged and hydrophobic regions.[4] |
| Sucrose/Trehalose | 5-10% (w/v) | Stabilizes proteins by replacing hydrogen bonds between the protein and water.[] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic detergent that reduces surface tension and prevents protein adsorption to surfaces.[6] |
| TCEP-HCl | 1-5 mM | Reducing agent that prevents the formation of non-native disulfide bonds, which can lead to aggregation.[12] |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Azide-Linker
-
Weigh out the required amount of the azide-linker.
-
Add the minimum volume of anhydrous DMSO to completely dissolve the linker, creating a concentrated stock solution (e.g., 10-20 mM).[6]
-
Ensure the stock solution is clear and free of particulates. This should be prepared immediately before use.
-
Proceed to add this stock solution to the APN solution as described in Protocol 2.
Protocol 2: Recommended Workflow for this compound Conjugation to Minimize Precipitation
-
Protein Preparation: Dialyze the purified APN into a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4) that is free of primary amines. Adjust the protein concentration to 1-5 mg/mL.[6]
-
Equilibration: Cool the APN solution to 4°C. If using stabilizing additives (see Table 2), add them to the buffer at this stage and allow the solution to equilibrate for 15-30 minutes.
-
Linker Addition: While gently stirring the APN solution, add the desired molar excess of the dissolved azide-linker (from Protocol 1) in a dropwise manner.
-
Reaction: Incubate the reaction at 4°C with gentle mixing (e.g., on a rotator or rocker). The reaction time will depend on the specific linker and desired degree of labeling (typically ranging from a few hours to overnight).
-
Purification: Once the reaction is complete, promptly remove the excess linker and any aggregates. Size-exclusion chromatography (SEC) is a highly effective method for separating the this compound conjugate from unreacted components.[12]
-
Final Formulation: Elute the purified conjugate into a pre-optimized storage buffer, which may contain cryoprotectants like glycerol for long-term storage at -80°C.
Visualizations
Adiponectin Signaling Pathway
Caption: A simplified diagram of the Adiponectin signaling pathway via the AdipoR1 receptor.
Experimental Workflow for this compound Conjugation
Caption: Recommended experimental workflow for this compound conjugation.
Logical Diagram for Troubleshooting Aggregation
Caption: A decision tree for troubleshooting aggregation of this compound conjugates.
References
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing APN-Azide Reactions with Thiols
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction between APN-Azide (4-azido-3-cyanopyridine) and thiol-containing molecules. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive site on this compound for the initial conjugation with a thiol?
A1: The primary reactive site on this compound for conjugation with a thiol is the cyano (-CN) group on the pyridine (B92270) ring. The reaction is a nucleophilic attack of the thiol on the carbon of the cyano group. This reaction is facilitated by the electron-withdrawing nature of the adjacent azide (B81097) group, which makes the pyridine ring more susceptible to nucleophilic attack. This initial reaction forms a thioimidate intermediate, which can then undergo further reactions, such as cyclization if an amine is present nearby (as in an N-terminal cysteine), leading to a stable thiazoline (B8809763) ring.[1][2]
Q2: What is the recommended pH range for reacting this compound with thiols?
A2: The recommended pH range for the reaction of this compound with thiols is between pH 6.5 and 8.0 . The reaction with N-terminal cysteines to form a thiazoline ring is reported to proceed efficiently at neutral pH.[1] The reactivity of thiols is dependent on the formation of the more nucleophilic thiolate anion (S-), which is favored at higher pH. However, at pH values above 8.0, competing side reactions, such as the hydrolysis of the cyanopyridine, can become more significant.[3][4]
Q3: What are the potential side reactions when using this compound, and how can they be minimized?
A3: The main potential side reactions are the hydrolysis of the cyanopyridine group to form a carboxamide or carboxylic acid, and the reduction of the azide group.
-
Hydrolysis of the Cyano Group: Cyanopyridines can undergo hydrolysis, especially under strongly acidic or basic conditions, to yield the corresponding amide or carboxylic acid.[4][5][6] This side reaction can be minimized by maintaining the reaction pH within the recommended range of 6.5-8.0.
-
Reduction of the Azide Group: While azides are generally stable, they can be reduced to amines in the presence of certain reducing agents. It is advisable to avoid strong reducing agents that are not necessary for the experiment. If a reducing agent is required to keep thiols in their reduced state, a milder agent like TCEP (tris(2-carboxyethyl)phosphine) is often preferred.
Q4: My reaction yield is low. What are the possible causes and solutions?
A4: Low reaction yield can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH: The pH of the reaction mixture is outside the optimal range, leading to poor thiol reactivity or reagent instability. | Verify the pH of your reaction buffer and adjust it to be within the 6.5-8.0 range. A pH of around 7.5 is often a good starting point to balance thiol reactivity and reagent stability. |
| Oxidized Thiols: The thiol groups on your molecule of interest have formed disulfide bonds and are not available to react. | If compatible with your molecule, add a mild reducing agent like TCEP to the reaction mixture to ensure the thiols are in their reduced, reactive state. | |
| Reagent Instability: The this compound or your thiol-containing molecule may have degraded. | Use fresh reagents and store them according to the manufacturer's instructions. Prepare stock solutions fresh before use. | |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Increase the reaction time or temperature, while monitoring for potential degradation of your reactants. | |
| Presence of Unexpected Byproducts | Hydrolysis of this compound: The cyano group has been hydrolyzed due to a pH that is too high or too low. | Ensure the reaction pH is maintained between 6.5 and 8.0. Purify the final product to remove any hydrolyzed byproducts. |
| Reaction with Other Nucleophiles: If other nucleophilic groups (e.g., amines) are present on your molecule, they may react at higher pH values. | To favor thiol reactivity, perform the reaction at a pH closer to 7.0-7.5. | |
| Reduction of the Azide: The azide group has been reduced to an amine. | Avoid the use of harsh reducing agents. If a reducing agent is necessary, use TCEP. |
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with a wide range of thiols at various pH values is not extensively available in the literature, the following table summarizes the general effects of pH on the key aspects of the reaction.
| pH Range | Thiol Reactivity | This compound (Cyano Group) Stability | Key Considerations |
| < 6.5 | Low (Thiol is mostly protonated) | Generally stable | Reaction is likely to be very slow. |
| 6.5 - 8.0 | Moderate to High (Thiolate is present) | Good stability | Optimal range for the reaction. |
| > 8.0 | High (Thiolate is the dominant species) | Increased risk of hydrolysis | Potential for side reactions increases. |
Experimental Protocols
General Protocol for Labeling a Thiol-Containing Protein with this compound
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline - PBS). The protein concentration will depend on the specific protein and experimental goals.
-
Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
This compound Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 5-10 fold molar excess of this compound over the protein is a common starting point).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Purification: Remove the excess unreacted this compound and any byproducts by a suitable method such as size-exclusion chromatography or dialysis.
-
Subsequent Click Reaction: The azide-labeled protein is now ready for the subsequent click chemistry reaction with an alkyne-containing molecule.
Visualizations
Caption: Troubleshooting workflow for optimizing the pH of the this compound reaction with thiols.
Caption: Logical relationship of reactants, conditions, and products in the this compound thiol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Purification of APN-Azide Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-puromycin (APN)-labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is APN-Azide and how does it label proteins?
A1: Azido-puromycin (this compound) is an analog of the antibiotic puromycin (B1679871).[1] Structurally, it mimics the 3' end of an aminoacyl-tRNA, allowing it to enter the A-site of a ribosome during translation.[2] The ribosome catalyzes the formation of a peptide bond between the C-terminus of the nascent polypeptide chain and the APN molecule.[2] This incorporation of APN terminates translation, resulting in a truncated protein covalently labeled with an azide (B81097) group at its C-terminus.[1][2] This azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions.
Q2: What is the general workflow for purifying this compound labeled proteins?
A2: The purification process typically involves four main stages:
-
Metabolic Labeling: Cells or organisms are treated with this compound, which is incorporated into newly synthesized proteins.
-
Cell Lysis: The cells are lysed to release the labeled proteins.
-
Click Chemistry: The azide-labeled proteins are reacted with an alkyne-tagged reporter molecule, most commonly biotin-alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]
-
Affinity Purification: The biotinylated proteins are then captured and purified using streptavidin-coated affinity resins, such as magnetic beads or agarose.[3][5]
Q3: What are the main challenges in purifying this compound labeled proteins?
A3: A significant challenge is the presence of non-specific proteins that bind to the streptavidin affinity resin, which can lead to a high background and hinder the identification of true nascent proteins.[3][6] Optimizing wash conditions and sometimes using a cleavable biotin (B1667282) linker can help mitigate this issue. Another challenge can be the stability of the truncated, puromycylated proteins, which may be targeted for degradation by the proteasome.[7]
Q4: How can I confirm that my proteins have been successfully labeled with this compound?
A4: Successful labeling can be confirmed after the click reaction with a reporter molecule. If you use a fluorescent-alkyne, you can visualize the labeled proteins by in-gel fluorescence or microscopy. A more common method is to use a biotin-alkyne, followed by a Western blot using HRP-conjugated streptavidin to detect the biotinylated proteins.[3]
Troubleshooting Guides
Low or No Yield of Purified Protein
Q: I am not detecting any protein in my final elution fraction. What could be the problem?
A: This issue can arise from several factors throughout the experimental workflow. Here's a step-by-step troubleshooting guide:
-
Inefficient this compound Labeling:
-
Cause: The concentration of this compound or the incubation time may be insufficient. In some cell types, high concentrations of puromycin analogs can be toxic and may inhibit overall protein synthesis.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific cell type. You can assess labeling efficiency by Western blot with HRP-conjugated streptavidin after a small-scale click reaction.[8]
-
-
Failed Click Chemistry Reaction:
-
Cause: The copper(I) catalyst is essential for the CuAAC reaction and is prone to oxidation to the inactive copper(II) state. Reagents may have degraded.
-
Solution: Always use freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to Cu(I). Ensure the purity of your azide and alkyne reagents. Consider using a copper-stabilizing ligand like THPTA.[9]
-
-
Problems with Affinity Purification:
-
Cause: The binding capacity of the streptavidin resin may have been exceeded, or the elution conditions may be too mild to disrupt the strong biotin-streptavidin interaction.
-
Solution: Ensure you are using a sufficient amount of streptavidin resin for your sample. For elution, boiling the beads in SDS-PAGE loading buffer is a common and effective method, as the biotin-streptavidin interaction is very strong. If you need to recover the protein in a native state, specialized biotin analogs with cleavable linkers are recommended.
-
High Background/Non-Specific Protein Binding
Q: My final eluate contains many proteins that are also present in my negative control. How can I reduce this non-specific binding?
A: High background is a common issue in streptavidin-based affinity purification.[3][6]
-
Cause: Proteins can non-specifically adhere to the streptavidin beads.[10] This is a well-documented issue in affinity purification experiments.[11]
-
Solutions:
-
Pre-clearing the Lysate: Before adding your biotinylated sample, incubate your cell lysate with streptavidin beads to remove proteins that naturally bind to the beads. Discard these beads and use the supernatant for your pulldown.
-
Optimize Wash Buffers: Increase the stringency of your wash steps. This can be achieved by:
-
Increasing the salt concentration (e.g., up to 1M KCl).[10]
-
Including non-ionic detergents (e.g., 0.1% Tween-20 or NP-40).[10]
-
Performing washes with denaturants like urea (B33335) (e.g., 2M urea).[6][10]
-
-
Blocking the Beads: Before adding your sample, incubate the streptavidin beads with a blocking agent like BSA to saturate non-specific binding sites.[10]
-
Use a Biotin Wash Step: After binding your biotinylated proteins to the beads, perform a wash with a solution of free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[12]
-
Protein Degradation
Q: I observe smearing or lower molecular weight bands on my Western blot, suggesting my labeled proteins are being degraded. How can I prevent this?
A: this compound-labeled proteins are truncated and can be recognized as aberrant by the cell's quality control machinery, leading to their degradation.[2]
-
Cause: Labeled proteins are targeted for degradation by the proteasome.[7] Additionally, endogenous proteases released during cell lysis can degrade proteins.
-
Solutions:
-
Proteasome Inhibition: If performing live-cell experiments, you can treat cells with a proteasome inhibitor during the labeling period to stabilize the APN-labeled proteins.[7]
-
Protease Inhibitors: Always include a broad-spectrum protease inhibitor cocktail in your lysis buffer to prevent degradation after cell disruption.
-
Maintain Cold Temperatures: Perform all lysis and purification steps at 4°C to minimize protease activity.
-
Quantitative Data Summary
The efficiency of labeling and purification can vary depending on the cell type, experimental conditions, and the specific proteins being synthesized. The following table provides representative data ranges to guide expectations.
| Parameter | Typical Range | Key Considerations |
| This compound Labeling Efficiency | 7-21% of total protein | Dependent on this compound concentration, incubation time, and cell type. Can be affected by competition with endogenous aminoacyl-tRNAs.[9] |
| Click Reaction Efficiency | >95% | Highly efficient under optimal conditions with fresh reagents. |
| Protein Yield after Affinity Purification | 5-20% of total labeled protein | Highly dependent on the efficiency of the click reaction and the stringency of the wash steps to remove non-specific binders. |
| Purity of Final Eluate | Variable | Often requires optimization to minimize co-purification of non-specific proteins. The use of quantitative mass spectrometry can help distinguish true nascent proteins from background.[3] |
Experimental Protocols
Protocol 1: this compound Labeling and Purification of Nascent Proteins
This protocol details the steps for labeling newly synthesized proteins in cultured cells with this compound, followed by biotinylation and affinity purification.
Materials:
-
Cultured mammalian cells
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne, stock solution in DMSO)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 10 mM stock in DMSO)
-
Sodium Ascorbate (50 mM stock in water, prepare fresh )
-
Streptavidin magnetic beads
-
Wash Buffer 1 (PBS with 1% SDS)
-
Wash Buffer 2 (6 M Urea in PBS)
-
Wash Buffer 3 (PBS)
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer)
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Treat cells with an optimized concentration of this compound (typically in the µM range) for a specified period (e.g., 2 hours).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer supplemented with protease inhibitors. c. Clarify the lysate by centrifugation to pellet cell debris. d. Determine the protein concentration of the supernatant.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with Biotin-Alkyne. b. Add the THPTA ligand. c. Add the CuSO₄ solution. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. e. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Affinity Purification: a. Equilibrate the streptavidin magnetic beads by washing them with PBS. b. Add the reaction mixture from the click chemistry step to the equilibrated beads. c. Incubate for 2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind. d. Pellet the beads using a magnetic stand and discard the supernatant. e. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.[6] Perform each wash for 10-15 minutes at 4°C.[6]
-
Elution: a. After the final wash, remove all residual buffer. b. Add Elution Buffer (e.g., SDS-PAGE loading buffer) to the beads. c. Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis. d. Pellet the beads and collect the supernatant containing the purified nascent proteins for downstream analysis (e.g., Western blot or mass spectrometry).
Mandatory Visualizations
Experimental Workflow for this compound Labeled Protein Purification
Caption: Workflow for the purification of this compound labeled nascent proteins.
mTOR Signaling Pathway and Protein Synthesis
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
References
- 1. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Specific bonding of puromycin to full-length protein at the C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
APN-Azide Reaction Kinetics: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of APN-Azide bifunctional linkers in bioconjugation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you control and optimize your this compound reaction kinetics for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker featuring a 3-arylpropiolonitrile (APN) group and an azide (B81097) group.[1] The APN moiety is designed for highly selective conjugation to thiol groups, such as those found in cysteine residues of proteins.[1] The azide group serves as a handle for subsequent "click chemistry" reactions, most commonly with alkyne- or cyclooctyne-modified molecules. This two-step approach is widely used in drug development, particularly for the creation of antibody-drug conjugates (ADCs), as well as in proteomics and other bioconjugation applications where stable linkages are critical.[1][2]
Q2: What is the main advantage of using an APN linker over a maleimide (B117702) linker for thiol conjugation?
A2: The primary advantage of an APN linker is the superior stability of the resulting thioether bond compared to the adduct formed in a thiol-maleimide reaction.[3][4][5][6] Maleimide-thiol conjugates are susceptible to a retro-Michael reaction, which can lead to deconjugation and payload release in vivo.[1][3] In contrast, the APN-thiol linkage is significantly more stable, which is a critical feature for applications like ADCs that require high stability in plasma.[7]
Q3: What are the key factors that influence the kinetics of the APN-thiol reaction?
A3: The kinetics of the APN-thiol reaction are primarily influenced by:
-
pH: The reaction is most efficient at a pH between 7.5 and 9.0.[1] In this range, the thiol group is more likely to be in its deprotonated, more nucleophilic thiolate form.
-
Temperature: The reaction is typically carried out at room temperature. Increasing the temperature can increase the reaction rate, but may also impact the stability of the biomolecule.
-
Concentration of Reactants: As with most bimolecular reactions, higher concentrations of the thiol-containing molecule and the this compound linker will lead to a faster reaction rate.
-
Accessibility of the Thiol Group: Steric hindrance around the cysteine residue can significantly impact the reaction rate.
Q4: What factors control the kinetics of the subsequent azide "click" reaction?
A4: For the commonly used strain-promoted azide-alkyne cycloaddition (SPAAC), the kinetics are influenced by:
-
Type of Cyclooctyne (B158145): Different cyclooctynes (e.g., DBCO, BCN) have different levels of ring strain and electronic properties, which significantly affects the reaction rate.
-
Temperature: Higher temperatures generally increase the reaction rate of SPAAC.[8]
-
pH and Buffer: The reaction rate can be influenced by the pH and the type of buffer used.[8] For example, some studies have shown that HEPES buffer can lead to faster kinetics compared to PBS.[8]
-
Solvent: The presence of organic co-solvents can also impact the reaction rate.
Q5: Can the azide group on the this compound linker be reduced by reducing agents used for disulfide bonds?
A5: Yes, this is a critical consideration. Common reducing agents like DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine), which are used to reduce disulfide bonds to free thiols, can also reduce the azide group to an amine. This will render it unreactive for the subsequent click chemistry step. It is crucial to remove the reducing agent after disulfide reduction and before the addition of the this compound linker.
Troubleshooting Guides
APN-Thiol Conjugation Step
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Oxidation of Thiols: Free thiols are susceptible to oxidation, forming disulfide bonds that are unreactive with the APN group. | - Perform the reaction in deoxygenated buffers. - Include a chelating agent like EDTA (1-2 mM) to sequester trace metal ions that can catalyze oxidation. - If reducing disulfide bonds, ensure the reducing agent is fresh and used at an appropriate concentration. |
| Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.5-9.0. | - Verify the pH of your reaction buffer. - Use a buffer with a pKa in the desired range (e.g., borate (B1201080) or HEPES). | |
| Steric Hindrance: The target cysteine residue is not easily accessible. | - If possible, engineer the protein to place the cysteine in a more accessible location. - Consider using an this compound linker with a longer PEG spacer to increase its reach. | |
| Hydrolysis of this compound: Although more stable than maleimides, prolonged incubation in highly aqueous environments at elevated temperatures could lead to some degradation. | - Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use. - Avoid unnecessarily long reaction times. | |
| Non-Specific Labeling | Reaction with other nucleophilic residues: Although highly selective for thiols, at very high pH and with long reaction times, some reaction with other nucleophilic residues might occur. | - Ensure the reaction pH does not exceed 9.0. - Optimize the reaction time to achieve sufficient conjugation without promoting side reactions. |
| Precipitation of Protein during Reaction | High concentration of organic solvent: The addition of this compound from a concentrated stock in an organic solvent (e.g., DMSO) can cause protein precipitation. | - Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10%). - Add the this compound stock solution slowly to the protein solution while gently mixing. |
Azide-Alkyne Click Chemistry Step (SPAAC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Click Reaction Yield | Reduction of Azide: The azide group was inadvertently reduced in a previous step. | - If a reducing agent was used, ensure its complete removal before adding the this compound. - Avoid buffers containing thiols during the click chemistry step. |
| Degraded Alkyne Reagent: The strained cyclooctyne reagent has degraded due to improper storage. | - Store strained cyclooctyne reagents protected from light and moisture at the recommended temperature. - Use fresh reagents. | |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer is not optimal for the specific SPAAC reaction. | - Optimize the reaction conditions by testing different pH values, temperatures, and buffers.[8] - Consult the literature for optimal conditions for your specific cyclooctyne. | |
| Presence of Azide-Containing Contaminants: Buffers containing sodium azide as a preservative will compete with the this compound conjugate for the alkyne reagent. | - Ensure all buffers used in the click chemistry step are free of sodium azide. Perform buffer exchange if necessary.[9] | |
| Slow Reaction Rate | Low Reactant Concentrations: The concentrations of the azide-modified biomolecule and the alkyne are too low. | - If possible, increase the concentration of the reactants. - If concentrations are limited, a longer reaction time may be necessary. |
| Inherently Slow Kinetics: The chosen cyclooctyne has slow reaction kinetics with azides. | - Consider switching to a more reactive cyclooctyne derivative. - Increasing the temperature can also increase the reaction rate, provided the biomolecule is stable at higher temperatures.[8] |
Quantitative Data on Reaction Parameters
Table 1: Factors Influencing APN-Thiol Conjugation Kinetics
| Parameter | Recommended Range/Condition | Effect on Reaction Rate | Notes |
| pH | 7.5 - 9.0 | Higher pH within this range generally increases the rate. | Balances thiol deprotonation with protein stability. |
| Temperature | Room Temperature (20-25°C) | Higher temperature increases the rate. | Must consider the thermal stability of the biomolecule. |
| Molar Ratio (APN:Thiol) | 5:1 to 20:1 | Higher molar excess of this compound increases the rate. | Optimization is needed to balance efficiency and cost, and to minimize potential side reactions. |
| Buffer | Phosphate (B84403), HEPES, Borate | Buffer choice can influence pH stability and reactant solubility. | Avoid buffers with primary amines (e.g., Tris) or thiols. |
Table 2: Comparison of APN and Maleimide Linker Stability
| Linker Type | Conjugate Stability in Plasma/Serum | Key Finding | Reference |
| APN | High | APN-thiol conjugates show significantly enhanced stability and longer in vivo half-life compared to maleimide conjugates. | [4][5][7] |
| Maleimide | Moderate to Low | Susceptible to retro-Michael reaction, leading to payload deconjugation. | [1][3] |
Table 3: Factors Influencing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
| Parameter | Condition | Effect on Reaction Rate | Reference |
| pH | Higher pH (up to ~8.5) | Generally increases the reaction rate (buffer dependent). | [8] |
| Temperature | 37°C vs 25°C | Higher temperature increases the rate. | [8] |
| Buffer Type | HEPES vs PBS (at pH 7) | HEPES buffer can result in faster kinetics. | [8] |
| PEG Linker | Presence of a PEG linker | Can increase the reaction rate. | [8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
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Protein Preparation:
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If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) and treat with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.
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Crucially, remove the TCEP using a desalting column or spin filtration, exchanging the protein into the reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 8.0).
-
-
This compound Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the protein solution (typically 1-10 mg/mL), add the this compound stock solution to achieve a 10-20 fold molar excess. Add the stock solution dropwise while gently vortexing to avoid protein precipitation. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Protocol 2: Monitoring APN-Thiol Reaction Kinetics by LC-MS
-
Reaction Setup:
-
Set up the conjugation reaction as described in Protocol 1.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) or by acidifying the sample (e.g., with formic acid to a final concentration of 1%).
-
-
LC-MS Analysis:
-
Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to separate the unconjugated protein from the this compound conjugated protein.
-
Deconvolute the mass spectra to determine the relative abundance of the unconjugated and conjugated protein at each time point.
-
-
Data Analysis:
-
Plot the percentage of conjugated protein versus time to determine the reaction kinetics.
-
Visualizations
Logical Workflow for Troubleshooting Low APN-Thiol Conjugation Yield
Caption: Troubleshooting workflow for low APN-thiol conjugation yield.
This compound Two-Step Bioconjugation Pathway
References
- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting copper-catalyzed vs. strain-promoted click chemistry
Technical Support Center: Click Chemistry
Welcome to the Technical Support Center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
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Copper-Catalyzed Click Chemistry (CuAAC)
Troubleshooting Guide (CuAAC)
Low or No Product Yield
Question: My CuAAC reaction has a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield in CuAAC reactions is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
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Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by oxygen.[2]
-
Solution: Use a reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ from a Cu(II) source like CuSO₄·5H₂O.[1][3] It is also crucial to degas your solvents to remove dissolved oxygen.[2] For reactions with sensitive biomolecules, using a biocompatible ligand like THPTA is recommended to protect them from reactive oxygen species that can be generated.[3]
-
-
Reagent Purity and Integrity: The purity of the azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.
-
Ligand Issues: A suitable ligand is essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[2]
-
Suboptimal Reaction Conditions: Factors like solvent, pH, and temperature can greatly influence the reaction.
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[3][4]
Unexpected Side Products
Question: I am observing unexpected side products in my reaction mixture. What could they be and how can I prevent them?
Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which results in a diyne byproduct.[3]
-
Cause: This side reaction is promoted by the presence of Cu(II) and oxygen.
-
Solution:
dot graph TD; A[Low or No Yield] --> B{Is the Catalyst Active?}; B -- No --> C[Add fresh reducing agent, Degas solvents, Use a stabilizing ligand]; B -- Yes --> D{Are Reagents Pure & Stoichiometry Correct?}; D -- No --> E[Use high-purity reagents, Prepare fresh sodium ascorbate, Optimize azide:alkyne ratio]; D -- Yes --> F{Are Reaction Conditions Optimal?}; F -- No --> G[Optimize ligand:copper ratio, Screen solvents and pH, Adjust temperature and reaction time]; F -- Yes --> H{Are there Substrate-Specific Issues?}; H -- No --> I[Successful Reaction]; H -- Yes --> J[Increase reaction time/temperature, Increase catalyst/ligand concentration, Consider alternative chemistry];
end
A troubleshooting workflow for low-yield CuAAC reactions.
Frequently Asked Questions (FAQs) (CuAAC)
Q1: What is the role of the copper catalyst in click chemistry? A1: The copper catalyst, specifically the Cu(I) ion, plays a crucial role in significantly accelerating the rate of the azide-alkyne cycloaddition reaction, by orders of magnitude compared to the uncatalyzed thermal reaction.[5] It does this by forming a copper-acetylide intermediate, which then reacts with the azide.[6][7]
Q2: Why is a reducing agent like sodium ascorbate used? A2: A reducing agent is used to generate the active Cu(I) catalyst from a more stable and readily available Cu(II) salt (e.g., CuSO₄).[3] This in situ reduction ensures a continuous supply of the active catalyst and helps to prevent its oxidation back to the inactive Cu(II) state.[3]
Q3: What is the purpose of using a ligand in the reaction? A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[3] They also enhance the catalyst's solubility and can increase the reaction rate.[3] Common ligands include TBTA for organic solvents and the water-soluble THPTA for biological systems.[3]
Q4: How can I purify my click chemistry product? A4: For small molecules, standard purification techniques like column chromatography, recrystallization, or precipitation are effective.[3] For bioconjugates, methods such as dialysis, size-exclusion chromatography, or specialized purification beads are used to remove excess reagents and the copper catalyst.[3] Copper-adsorbing resins can be useful for small molecule synthesis but may bind to biomolecules.[8]
Strain-Promoted Click Chemistry (SPAAC)
Troubleshooting Guide (SPAAC)
Low or No Product Yield
Question: My SPAAC reaction is giving a low yield. What are the potential causes?
Answer: Several factors can contribute to low yields in copper-free click chemistry.
-
Reagent Instability: Strained cyclooctynes can be unstable and may degrade or oligomerize, especially under acidic conditions or during long-term storage.[4]
-
Solution: Store cyclooctyne (B158145) reagents as recommended (typically cold and protected from light) and use them promptly after reconstitution.[4] Avoid harsh acidic conditions.[4]
-
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can obstruct the reactive sites.[4]
-
Solution: Consider using a linker to increase the distance between the reactive moiety and the bulky group.[4]
-
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous mixture and reduced reaction rates.[4]
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[4]
Slow or Incomplete Reaction
Question: My SPAAC reaction is very slow or does not go to completion. How can I speed it up?
Answer: The kinetics of SPAAC reactions can be influenced by several factors.
-
Choice of Cyclooctyne: The reactivity of the cyclooctyne is a major determinant of the reaction rate.
-
Buffer and pH: The reaction buffer and pH can have a significant impact on SPAAC reaction rates.
-
Reactant Concentration: Higher concentrations of reactants will lead to a faster reaction.
dot graph TD; subgraph "Choosing Between CuAAC and SPAAC" A[Start: Need to perform a click chemistry reaction] --> B{Is the reaction in a living system or are copper-sensitive biomolecules involved?}; B -- Yes --> C[Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)]; B -- No --> D[Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a good option]; C --> E{Is the reaction rate critical?}; E -- Yes --> F[Choose a highly reactive cyclooctyne (e.g., DBCO, DIBAC)]; E -- No --> G[A more stable cyclooctyne can be used (e.g., BCN)]; D --> H{Are there concerns about residual copper?}; H -- Yes --> I[Ensure robust purification methods are in place]; H -- No --> J[Proceed with standard CuAAC protocol]; end
end
Decision tree for selecting the appropriate click chemistry method.
Frequently Asked Questions (FAQs) (SPAAC)
Q1: What is the main advantage of SPAAC over CuAAC? A1: The primary advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, such as live-cell imaging and in vivo studies.[4] This also simplifies the purification process as there is no need to remove residual copper.[4]
Q2: How do I choose the right cyclooctyne for my experiment? A2: The choice of cyclooctyne involves a trade-off between reactivity and stability.[4] Highly strained cyclooctynes like DIFO reagents react very quickly but may be less stable.[4] Conversely, more stable cyclooctynes like BCN may have slower reaction kinetics.[4] The selection should be based on the specific requirements of your experiment.
Q3: Can I perform SPAAC reactions in cell culture media? A3: Yes, SPAAC is well-suited for reactions in complex biological media. In fact, some studies have shown that reactions in DMEM can be faster than in RPMI.[11] However, it is important to ensure that the media does not contain components that could interfere with the reaction.
Q4: What are some common applications of SPAAC? A4: SPAAC is widely used for bioconjugation, including labeling of proteins, nucleic acids, and cell surfaces.[12] It is also used in drug delivery for attaching targeting ligands to nanoparticles and in materials science for the synthesis of complex polymers.[12]
Comparative Data
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Cu(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity[13][14] | High, suitable for in vivo applications[4] |
| Reaction Rate | Generally faster (k ≈ 10² - 10³ M⁻¹s⁻¹) | Slower, but can be tuned by cyclooctyne choice (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)[15] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[5] | Mixture of regioisomers |
| Side Reactions | Alkyne homocoupling (Glaser coupling)[3] | Potential for cyclooctyne degradation/oligomerization[4] |
| Reagents | Azide, terminal alkyne, Cu(I) source, reducing agent, ligand | Azide, strained cyclooctyne |
| Purification | Requires removal of copper catalyst[4] | Simpler, no catalyst to remove[4] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC for Small Molecule Synthesis
This protocol is a starting point and may require optimization for specific substrates.
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH).
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: General Procedure for SPAAC on an Azido-Peptide
This protocol is a general guideline for labeling peptides and may need to be adjusted based on the specific peptide and cyclooctyne used.
Preparation of Reactants:
-
Dissolve the azido-peptide in the chosen reaction buffer (e.g., HEPES at pH 7.5) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne reagent (e.g., DBCO-PEG4) in a compatible solvent (e.g., DMSO) to prepare a stock solution of 10-100 mM.
Reaction Setup:
-
Add the cyclooctyne stock solution to the azido-peptide solution to achieve a slight molar excess of the cyclooctyne (e.g., 1.1-1.5 equivalents).
-
The final concentration of any organic co-solvent (like DMSO) should be kept low (typically <10%) to avoid affecting peptide stability.[10]
Reaction Conditions:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) with gentle stirring or agitation.
-
Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or LC-MS) at regular intervals. Reactions are typically complete within 1-24 hours.[10]
Purification:
-
Once the reaction is complete, purify the peptide conjugate using a suitable chromatographic technique, such as reversed-phase HPLC, to remove unreacted starting materials and any byproducts.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 15. pubs.acs.org [pubs.acs.org]
APN-Azide In Vivo Applications: Technical Support Center
Welcome to the technical support center for APN-Azide and related bioorthogonal labeling reagents. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments, with a special focus on managing the inherent instability of azide-modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Azido-propargyl-nor-adenosine) is a synthetic analog of adenosine. When administered in vivo, it is recognized by cellular machinery and incorporated into newly synthesized DNA and RNA. The azide (B81097) group (-N₃), a bioorthogonal chemical reporter, can then be detected by covalently attaching a probe (e.g., a fluorescent dye or biotin) that has a corresponding reactive group, typically an alkyne. This detection is achieved via a highly specific chemical reaction known as an azide-alkyne cycloaddition, or "click chemistry".[1]
Q2: What is the primary cause of this compound instability in vivo?
The primary cause of this compound instability in vivo is the reduction of the azide moiety to an amine (-NH₂). This reduction is often mediated by endogenous reducing agents, particularly the abundant cellular antioxidant glutathione (B108866) (GSH).[2][3][4] Once the azide is reduced, it can no longer participate in the click chemistry reaction, leading to signal loss.
Q3: What are the signs of this compound degradation in my experiment?
-
Low or No Signal: The most common indicator is a weak or completely absent signal after performing the click chemistry detection step. This suggests that the this compound was either not incorporated or its azide group was compromised before detection.
-
High Variability: Inconsistent signal between subjects or even between different tissues in the same subject can point to variable metabolic rates and differences in local redox environments affecting azide stability.
-
Toxicity: While this compound is designed for biocompatibility, high doses or its degradation products may lead to cellular stress. Azide compounds, in general, can be toxic by inhibiting mitochondrial enzymes like cytochrome C oxidase.[5][6]
Q4: How can I minimize this compound degradation and improve my results?
Minimizing degradation involves optimizing the experimental protocol:
-
Dose and Timing: Use the lowest effective dose and minimize the time between this compound administration and tissue collection. This reduces the exposure time to the in vivo reducing environment.
-
Administration Route: The route of administration (e.g., intravenous vs. intraperitoneal) can affect the pharmacokinetics and metabolism of the compound. Refer to established protocols for similar nucleoside analogs.[7][8]
-
Use Copper-Free Click Chemistry: For live-cell or whole-organism imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) is highly recommended.[1][9] This method avoids the use of a copper catalyst, which is known to be toxic to cells and can generate reactive oxygen species, further contributing to a pro-oxidative environment.[10]
Q5: Are there more stable alternatives to this compound?
Yes. If azide instability is a persistent issue, consider using a reverse strategy with alkyne-modified nucleosides, which are generally more stable in vivo. These are then detected with an azide-functionalized probe.
-
Alkyne-Modified Nucleosides: Compounds like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA) are widely used and have shown robust incorporation and detection in vivo.[11]
-
Vinyl-Modified Nucleosides: Analogs such as 5-Vinyl-uridine (5-VU) or 2-Vinyl-adenosine (2-VA) can be used. These are detected via an Inverse-Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated probe, which is another fast and copper-free bioorthogonal reaction.[10][12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | This compound Instability: The azide group was reduced by endogenous agents like glutathione (GSH) before detection.[2][3] | - Shorten the time between this compound administration and tissue harvest.- Titrate the dose to find the optimal concentration for your model.- Consider using a more stable alternative like an alkyne-modified nucleoside (e.g., EdA).[11] |
| Inefficient Click Reaction: Suboptimal reaction conditions (e.g., wrong pH, degraded catalyst for CuAAC, insufficient probe concentration). | - Prepare all click chemistry reagents fresh.- Optimize probe concentration and incubation time.- For tissue samples, ensure adequate permeabilization to allow reagents to reach the incorporated this compound. | |
| Poor Bioavailability/Incorporation: The compound did not reach the target tissue in sufficient concentration or was not incorporated by the cells. | - Verify the administration protocol (route, vehicle).[8]- Confirm that the target cells are actively synthesizing DNA/RNA during the labeling window. | |
| High Background Signal | Non-specific Probe Binding: The fluorescent or biotinylated probe is binding to tissues non-specifically. | - Increase the number and duration of wash steps after the click reaction.- Include appropriate blocking steps in your protocol.- Run a negative control experiment (no this compound administration but perform the click reaction) to assess background levels. |
| Probe Degradation: The detection probe itself is unstable or is generating a fluorescent byproduct. | - Use high-quality, validated probes from a reputable supplier.- Store probes as recommended, protected from light and moisture. | |
| Observed In Vivo Toxicity | High Dose of this compound: Azides can inhibit mitochondrial function, leading to cellular stress and toxicity at high concentrations.[5][6][13] | - Perform a dose-response study to find the maximum tolerated dose (MTD) in your animal model.- Reduce the administered dose and/or the frequency of administration. |
| Copper Catalyst Toxicity (CuAAC): The copper(I) catalyst used in the traditional click reaction is cytotoxic.[10] | - Switch to a copper-free detection method like SPAAC for any live-animal imaging or sensitive cell culture models.[1][9] |
Quantitative Data Summary
The stability and optimal usage of this compound can be influenced by several factors. The tables below provide a summary of relevant data to guide experimental design.
Table 1: Stability of Azide Compounds in Biological Matrices (Note: Data for sodium azide is used as a proxy. Stability of the azide moiety on this compound may vary.)
| Matrix | Storage Temperature | Reported Stability | Citation |
| Human Plasma | -20°C | Stable for at least 49 days | [13][14] |
| Human Plasma | -70°C | Stable for at least 49 days | [13] |
| Whole Blood | -20°C | Stable for at least 49 days | [13] |
Table 2: Comparison of Bioorthogonal Labeling Strategies
| Strategy | Reporter Moiety | Key Advantages | Key Disadvantages |
| CuAAC (Click Chemistry) | Azide or Alkyne | Fast reaction kinetics, high specificity. | Requires a cytotoxic copper catalyst, not ideal for live systems.[10] |
| SPAAC (Copper-Free Click) | Azide + Strained Alkyne | Truly bioorthogonal, no catalyst needed, suitable for live systems.[1][9] | Slower kinetics than CuAAC, strained alkyne probes can be bulky. |
| IEDDA (Diels-Alder) | Vinyl/Alkene + Tetrazine | Extremely fast kinetics, copper-free, excellent for live imaging.[10] | Tetrazine probes can sometimes have higher background binding. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for intraperitoneal (i.p.) administration. Doses and timing must be optimized for your specific animal model and experimental goals.
-
Reconstitution of this compound:
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute the powder in a sterile, biocompatible vehicle such as sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline to create a stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Filter the stock solution through a 0.22 µm sterile filter before injection.
-
-
Dosage Calculation:
-
The optimal dosage must be determined empirically. A starting range could be 15-50 mg/kg body weight.[8]
-
Calculate the required volume of the stock solution for each animal based on its precise body weight.
-
-
Administration:
-
Administer the calculated dose via intraperitoneal (i.p.) injection using an appropriate gauge needle.
-
The time between administration and tissue harvesting is critical. For studies of rapid processes, this window could be as short as a few hours. For longer-term studies, it may extend to 24 hours, but the risk of azide reduction increases with time.
-
Protocol 2: Detection of Incorporated this compound via SPAAC (Copper-Free)
This protocol is for detecting this compound in fixed, permeabilized tissue sections.
-
Tissue Preparation:
-
Harvest tissues at the desired time point after this compound administration.
-
Fix the tissue using a standard protocol (e.g., 4% paraformaldehyde in PBS).
-
Process the tissue for cryosectioning or paraffin (B1166041) embedding.
-
Obtain tissue sections on microscope slides.
-
-
Permeabilization and Blocking:
-
Rehydrate the sections if necessary.
-
Permeabilize the tissue by incubating with a buffer containing a detergent (e.g., 0.5% Triton X-100 in PBS) for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
SPAAC Reaction:
-
Prepare the SPAAC detection solution. Dilute a strained alkyne probe (e.g., DBCO-Fluorophore) in blocking buffer to its optimal working concentration (typically 10-50 µM).
-
Remove the blocking buffer from the slides and add the SPAAC detection solution.
-
Incubate for 1-2 hours at room temperature, protected from light. Incubation time may need optimization.
-
Wash the slides three times for 10 minutes each with PBS containing 0.1% Tween-20 to remove unbound probe.
-
-
Counterstaining and Imaging:
-
If desired, counterstain nuclei with a DNA dye like DAPI.
-
Mount the slides with an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.
-
Visualizations and Workflows
Diagram 1: Metabolic Fate of this compound In Vivo
References
- 1. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of reduced glutathione enhances motor neuron degeneration in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of Reduced Glutathione Enhances Motor Neuron Degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium azide induced neuronal damage in vitro: evidence for non-apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro effects of sodium azide on mouse complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of APN-Azide Labeling Reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using APN-Azide and other azide-containing labeling reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (3-(4-Azidophenyl)propiolonitrile) is a bifunctional crosslinker. It is designed for thiol-to-alkyne coupling, allowing for the labeling of proteins and other biomolecules that contain free cysteine residues. This labeling is often a prerequisite for subsequent "click chemistry" reactions.
Q2: I am observing significant cell death after labeling with this compound. What is the likely cause?
The azide (B81097) group, a component of this compound, can be cytotoxic. The primary mechanism of azide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][2][3][4] This inhibition disrupts cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and can ultimately trigger apoptotic or necrotic cell death.[1][2][5][6]
Q3: What are the typical signs of cytotoxicity I should look for?
Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment from the culture plate).
-
Induction of apoptosis or necrosis, which can be confirmed by specific assays (e.g., Annexin V staining, TUNEL assay).[1]
-
Decreased metabolic activity.
Q4: Are there alternatives to this compound if cytotoxicity remains an issue?
If optimizing the labeling protocol with this compound is unsuccessful, you might consider alternative strategies:
-
Thiol-reactive linkers with different reactive groups: Explore other cysteine-reactive chemistries that do not involve azides.
-
Strain-promoted azide-alkyne cycloaddition (SPAAC): If the subsequent step is a click reaction, using a copper-free click chemistry approach can avoid the cytotoxicity associated with copper catalysts.[7][8]
-
Alternative bioorthogonal chemistries: Depending on the experimental goal, other bioorthogonal pairs like tetrazine-trans-cyclooctene could be considered.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity associated with this compound labeling.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a low concentration (e.g., 1-10 µM) and titrate upwards. Use a cell viability assay (see Protocol 1) to quantify the cytotoxic effect at each concentration. |
| Prolonged incubation time. | Reduce the incubation period. Test several time points (e.g., 1, 4, 12, 24 hours) to find the shortest duration that provides a sufficient labeling signal for your downstream application. | |
| Cell type is particularly sensitive. | Some cell lines are inherently more sensitive to chemical treatments. Ensure you are using the lowest possible concentration and incubation time that yields a usable signal. Consider using a more robust cell line if your experimental design allows. | |
| Inconsistent Results Between Experiments | Reagent instability. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Variability in cell health and density. | Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Seed cells at a consistent density for all experiments to ensure reproducibility. | |
| Low Labeling Efficiency at Non-Toxic Concentrations | Sub-optimal reaction conditions. | Ensure the pH of your buffer is within the optimal range for the thiol-maleimide reaction (typically pH 6.5-7.5). Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) which will compete with your protein for the this compound. |
| Insufficient this compound concentration. | If you have established a non-toxic concentration range, try to optimize within that range. A slight increase in concentration that is still well-tolerated by the cells might improve your signal. |
Quantitative Data on Azide Cytotoxicity
Table 1: Dose-Dependent Effect of Sodium Azide on PC12 Cell Viability after 24 Hours
| NaN₃ Concentration (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | 39.33 ± 3.99 |
| 10 | 34.86 ± 7.98 |
| 20 | 24.89 ± 3.33 |
| 40 | 16.89 ± 0.73 |
| 80 | 7.35 ± 2.55 |
| Data adapted from a study on PC12 cells.[1] |
Table 2: Time-Dependent Effect of 30 mM Sodium Azide on PC12 Cell Viability
| Incubation Time (hours) | Cell Viability (%) |
| 1 | ~90 |
| 3 | ~80 |
| 6 | ~65 |
| 12 | ~50 |
| 18 | ~35 |
| 24 | ~25 |
| Data is estimated from the graphical representation in the source.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol describes a method to determine the highest concentration of this compound that can be used on a specific cell line without causing significant cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0 µM (vehicle control) to 100 µM. It is advisable to test a wide range of concentrations initially (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the plate for a period relevant to your planned labeling experiment (e.g., 4, 12, or 24 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Putative signaling pathway of azide-induced cytotoxicity.
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
References
- 1. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium azide induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Inhibition by Sodium Azide Induces Assembly of eIF2α Phosphorylation-Independent Stress Granules in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium azide induces necrotic cell death in rat squamous cell carcinoma SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling APN-Azide
Welcome to the technical support center for APN-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its chemical integrity and ensuring user safety.
Storage Recommendations:
For optimal stability, this compound should be stored under the following conditions.
| Storage Type | Temperature | Duration | Conditions |
| Short-term | 2-8°C | Days to Weeks | Dry, protected from light |
| Long-term | -20°C | Months to Years | Dry, protected from light |
General Handling Guidelines:
-
Avoid Moisture: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Inert Atmosphere: For maximum stability, handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Light Sensitivity: Protect from light to prevent degradation.
-
Avoid Incompatible Materials: Do not use metal spatulas for handling, as azides can form explosive compounds with some metals.[1][2] Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[1][3]
-
Solvent Selection: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Product Yield in Labeling Reactions
A common issue is a lower-than-expected yield of the azide-labeled protein.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Buffer Composition | Use a buffer with a pH between 6.5 and 9.0, such as PBS.[4] Avoid buffers containing primary amines (e.g., Tris) or thiols.[3][4] |
| Suboptimal Reagent Concentration | Use a 1-5 molar equivalent of this compound per free cysteine residue in the protein.[4] |
| Protein Concentration Too Low | Ensure the protein concentration is between 1-10 mg/mL for efficient labeling.[4] |
| Insufficient Incubation Time | Incubate the reaction for at least 2 hours at room temperature.[4] |
| Reagent Degradation | Prepare fresh stock solutions of this compound for each experiment. |
Issue 2: Precipitation of this compound During Reaction Setup
This compound may precipitate out of solution when added to the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility in Aqueous Buffer | Dissolve the this compound in an appropriate organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is compatible with your protein's stability. |
| Concentration of this compound Too High | Add the this compound stock solution to the reaction mixture slowly while gently vortexing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions of this compound.
Q2: How can I remove unreacted this compound after the labeling reaction?
A2: Unreacted this compound can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][5]
Q3: Is this compound compatible with live-cell experiments?
A3: Azides can be toxic to cells, and their use in live-cell applications should be carefully evaluated. It is crucial to remove any unreacted this compound before introducing the labeled protein to a cell culture.
Q4: Can I use a buffer containing sodium azide (B81097) as a preservative for my protein solution?
A4: It is not recommended to use buffers containing sodium azide, as it can interfere with the desired reaction. If your protein solution already contains sodium azide, it should be removed by dialysis or buffer exchange before starting the labeling reaction.[5][6]
Q5: What is the optimal pH for the labeling reaction?
A5: The recommended pH range for the labeling reaction is between 6.5 and 9.0.[4]
Experimental Protocols
Standard Protein Labeling Protocol (Cysteine Labeling)
This protocol describes the general procedure for labeling a protein with this compound via its cysteine residues.
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Purification:
-
If necessary, purify the protein-azide conjugate to remove unreacted this compound using size-exclusion chromatography or dialysis.[4]
-
-
Downstream Application:
-
The resulting conjugate can be used in subsequent click chemistry reactions with alkyne-containing molecules.[4]
-
Visualizations
References
Validation & Comparative
Stability Showdown: A Comparative Guide to APN-Azide and Maleimide Bioconjugates
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical factor determining its efficacy and safety. The choice of conjugation chemistry dictates the robustness of the linkage between a payload and a biomolecule, profoundly impacting its performance in vivo. This guide provides an objective, data-driven comparison of the stability of conjugates formed using 3-arylpropiolonitrile (APN) and azide-based click chemistry against those created with traditional maleimide (B117702) chemistry.
The Achilles' heel of conventional maleimide conjugates is the reversibility of the thioether bond formed between the maleimide and a cysteine thiol. This linkage is susceptible to a retro-Michael reaction, particularly in the thiol-rich environment of plasma, leading to premature payload release and potential off-target toxicity.[1][2] In contrast, APN linkers and azide-alkyne cycloaddition ("click chemistry") offer significantly more stable alternatives. APN reagents react with thiols to form a stable thioether linkage not prone to the same reversibility.[3][4] Azide-alkyne click chemistry forms a highly stable triazole ring, which is inert under most biological conditions.[5][6][7]
Quantitative Stability Comparison
The stability of bioconjugates is often assessed by incubating them in plasma or serum and monitoring the amount of intact conjugate over time. The following tables summarize quantitative data from various studies comparing the stability of these conjugation chemistries.
Table 1: In Vivo and In Vitro Stability of APN vs. Maleimide Conjugates
| Performance Metric | APN Linker | Maleimide Linker (N-Alkyl) | Conditions | Reference(s) |
| In Vivo Serum Half-Life (t½) | 17.1 hours | 12.0 hours | Mouse model | [3] |
| Intact Conjugate after 7 days | Not explicitly stated, but implied high stability | 33-65% | Mouse Serum, 37°C | [4][8] |
| Intact Conjugate after 7 days | Not applicable | ~50% | Human Plasma, 37°C | [4] |
Table 2: Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates
| Performance Metric | N-Aryl Maleimide | N-Alkyl Maleimide | Conditions | Reference(s) |
| Intact Conjugate after 7 days (200 hours) | >80-100% | 33-65% (30-40% deconjugation) | Mouse Serum, 37°C | [4][9][10] |
| Hydrolysis Half-life (t½) of Thiosuccinimide | 0.7 - 1.5 hours | 27 hours | pH 7.4, 37°C | [9][10] |
Table 3: Comparative Stability of Various Bioconjugation Linkages
| Linkage Type | Chemistry | Stability Highlights | Stability Concerns | Reference(s) |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC, SPAAC) | Highly stable to hydrolysis, enzymatic degradation, and redox conditions. Considered a robust mimic of an amide bond. | Can be susceptible to cleavage under high mechanical force (e.g., ultrasonication). | [5] |
| APN-Thiol Adduct | Thiol-Click Reaction | Forms a stable thioether linkage resistant to retro-Michael reaction. | [3][4] | |
| Hydrolyzed Maleimide-Thiol Adduct | Michael Addition followed by Hydrolysis | The ring-opened succinamic acid thioether is stable and resistant to retro-Michael reaction, with reported half-lives of over two years. | The rate of hydrolysis can be slow for N-alkyl maleimides, leaving the conjugate vulnerable before stabilization. | [11][12] |
| Maleimide-Thiol Adduct | Michael Addition | Susceptible to retro-Michael reaction and thiol exchange in the presence of biological thiols like glutathione. | [1][5] |
Reaction Pathways and Stability Mechanisms
The stability of these conjugates is dictated by their underlying chemistry. Maleimide conjugates exist in a state of equilibrium between a stable, hydrolyzed form and an unstable form susceptible to deconjugation. APN and azide-alkyne chemistries form kinetically and thermodynamically stable products.
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of robust biotherapeutics. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Conjugate Stability in Human Plasma
This protocol provides a general workflow for evaluating the stability of a bioconjugate, such as an antibody-drug conjugate (ADC), in human plasma.
Materials:
-
Purified bioconjugate (APN-Azide or Maleimide conjugate)
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads (e.g., Protein A/G) for ADCs
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system with a suitable reversed-phase or size-exclusion column
-
Deconvolution software
Procedure:
-
Incubation: Incubate the bioconjugate in human plasma at a typical concentration of 100 µg/mL at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours).[14]
-
Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reactions.[14]
-
Immunoaffinity Capture (for ADCs): Thaw the plasma samples and isolate the ADC using immunoaffinity beads.[14]
-
Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.[14]
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer and neutralize immediately.[14]
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact conjugate remaining. For ADCs, this is often measured as a change in the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[14][15]
Protocol 2: General Procedure for Maleimide Conjugation
This protocol outlines a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides)
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 6.5-7.5)[1]
-
Reducing agent (e.g., TCEP) if disulfide reduction is needed
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[16]
-
Maleimide Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in DMSO or DMF to create a concentrated stock solution.[16]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[16]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the maleimide reagent is light-sensitive.[16]
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide. Incubate for 15-30 minutes.[16]
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.
Protocol 3: General Procedure for this compound Conjugation (Two-Step Thiol-Click and CuAAC)
This protocol describes a two-step process: first, the reaction of a thiol-containing protein with an APN-alkyne linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized payload.
Materials:
-
Thiol-containing protein
-
APN-alkyne linker (e.g., APN-C3-PEG4-alkyne)[3]
-
Azide-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.5-9.0 for the thiol-click step; pH 7.4 for CuAAC)[3]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Anhydrous DMSO or DMF
Procedure: Step 1: APN-Alkyne Conjugation
-
Protein Preparation: Prepare the thiol-containing protein as described in the maleimide protocol.
-
APN-Alkyne Reaction: Add the APN-alkyne linker to the protein solution and incubate to form the stable thioether linkage.
-
Purification: Remove excess APN-alkyne linker via size-exclusion chromatography.
Step 2: Azide-Alkyne Click Chemistry (CuAAC)
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified protein, azide-payload, CuSO₄, THPTA ligand, and sodium ascorbate (B8700270).[3]
-
Catalyst Premix: Mix the CuSO₄ and THPTA ligand solutions.[3]
-
Conjugation Reaction: To the alkyne-modified protein, add the azide-payload (typically a 10-20 fold molar excess). Add the catalyst premix, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[3]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[3]
-
Purification: Purify the final this compound conjugate using size-exclusion chromatography or another appropriate method.
Conclusion
The selection of a conjugation strategy is a critical decision in the development of bioconjugates. While maleimide chemistry is well-established, its inherent instability, driven by the retro-Michael reaction, presents a significant liability for applications requiring long-term stability in biological systems.[1] The data strongly indicates that APN and azide-alkyne "click" chemistries provide far more robust and stable linkages. The irreversible nature of the APN-thiol bond and the exceptional stability of the triazole ring formed via click chemistry minimize the risk of premature payload release, making them superior choices for the development of next-generation therapeutics and research tools where stability is paramount.[3][5] For maleimide-based conjugates, the use of N-aryl maleimides that promote rapid hydrolytic stabilization is a recommended strategy to mitigate instability.[8][17]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
APN-Azide: A Superior Thiol-Reactive Probe for Robust and Stable Bioconjugation
In the landscape of bioconjugation, the selective modification of cysteine residues is a cornerstone for the development of advanced therapeutics, diagnostics, and research tools. While traditional thiol-reactive probes such as maleimides and iodoacetamides have been widely used, they are often plagued by issues of instability and off-target reactivity. Emerging as a powerful alternative, APN-Azide offers researchers a superior solution for creating stable and specific bioconjugates. This guide provides an objective, data-driven comparison of this compound with other common thiol-reactive probes, highlighting its advantages for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a bifunctional linker that leverages a 3-arylpropiolonitrile (APN) moiety for highly selective reaction with thiols and an azide (B81097) handle for subsequent bioorthogonal "click" chemistry. Experimental data demonstrates that the thioether bond formed between APN and a cysteine residue is significantly more stable than the thiosuccinimide linkage of maleimide-based conjugates, particularly under physiological conditions. This increased stability prevents premature payload release and off-target effects, a critical factor for in vivo applications such as antibody-drug conjugates (ADCs). While iodoacetamides form stable thioether bonds, they are known to exhibit greater off-target reactivity with other nucleophilic amino acid residues. This compound, therefore, presents an optimal combination of high selectivity and robust stability.
Performance Comparison: this compound vs. Maleimide (B117702) and Iodoacetamide (B48618) Probes
The selection of a thiol-reactive probe is a critical decision that impacts the performance and reliability of a bioconjugate. The following tables summarize the key performance indicators of this compound in comparison to maleimide and iodoacetamide probes.
| Feature | This compound | Maleimide Probes | Iodoacetamide Probes |
| Reaction Mechanism | Thiol-Click Reaction | Michael Addition | Nucleophilic Substitution |
| Bond Stability | Highly Stable Thioether | Susceptible to Retro-Michael Reaction & Thiol Exchange | Stable Thioether |
| Selectivity | Exquisite for Cysteine | High for Cysteine at pH 6.5-7.5 | Can react with other nucleophiles (e.g., His, Met, Lys) |
| Reversibility | Irreversible | Reversible | Irreversible |
| Bioorthogonality | Azide handle for click chemistry | - | - |
Table 1: Qualitative Comparison of Thiol-Reactive Probes.
| Parameter | APN-HSA Conjugate | Maleimide-HSA Conjugate | Reference |
| In Vivo Serum Half-life (late phase) | 17.1 hours | 12.0 hours | [1] |
| In Vitro Stability (5-day incubation in plasma) | No cleavage observed | Substantial cleavage observed | [1] |
Table 2: In Vivo and In Vitro Stability Comparison of APN and Maleimide Conjugates of Human Serum Albumin (HSA).
Reaction Mechanisms and Stability
The superior performance of this compound stems from its unique reaction mechanism and the inherent stability of the resulting conjugate.
This compound: The Thiol-Click Reaction
The 3-arylpropiolonitrile (APN) group of this compound reacts with the thiol group of a cysteine residue through a "thiol-click" reaction.[2] This reaction is highly chemoselective for thiols, proceeding rapidly under mild, biocompatible conditions to form a stable vinyl thioether linkage. The azide group remains available for subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, providing a versatile handle for attaching a wide range of reporter molecules, drugs, or other functionalities.
References
- 1. Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles. | Semantic Scholar [semanticscholar.org]
- 2. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
Validating APN-Azide Labeling Specificity: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions and drug targets is paramount. Photoaffinity labeling (PAL) coupled with mass spectrometry has emerged as a powerful technique for these investigations. This guide provides an objective comparison of p-Azidoacetophenone (APN-Azide) with alternative photo-crosslinkers, supported by mass spectrometry-based validation strategies, to assist in the selection of the most suitable tool for your research.
This compound belongs to the aryl azide (B81097) class of photo-crosslinkers. Upon activation with UV light, it forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, capturing transient and stable interactions. The specificity of this labeling is a critical parameter that must be rigorously validated to ensure the biological relevance of the identified interactions. Mass spectrometry is the definitive tool for this validation, enabling the identification of labeled proteins and the precise mapping of binding sites.
Comparison of Photo-Crosslinking Probes
The choice of a photo-crosslinker depends on several factors, including the specific biological question, the nature of the interacting molecules, and the experimental system. Below is a comparison of this compound (an aryl azide) with two other common classes of photo-crosslinkers: benzophenones and diazirines.
| Feature | This compound (Aryl Azide) | Benzophenone | Diazirine |
| Reactive Intermediate | Nitrene | Triplet Diradical | Carbene |
| Activation Wavelength | Typically < 300 nm (can be longer, but with lower efficiency) | ~350-365 nm | ~330-370 nm |
| Labeling Efficiency | Generally lower yields, especially at longer, less damaging wavelengths. | Moderate to high. | Generally high, with rapid reaction kinetics. |
| Specificity | Can be less specific due to the longer lifetime of the nitrene intermediate, potentially leading to higher background labeling. | Relatively specific, with a preference for C-H bonds. The excited state can revert if no reaction occurs, potentially reducing non-specific labeling. | Can be highly reactive and non-selective in its insertions, but the short lifetime of the carbene can limit diffusion and off-target labeling. Some diazirines show a preference for acidic residues.[1] |
| Stability | Generally stable in the dark but can be sensitive to reducing agents. | Highly stable in various chemical conditions. | Generally stable but can be more synthetically challenging. |
| Size | Relatively small. | Bulkier, which may perturb molecular interactions. | Smallest of the three, minimizing potential steric hindrance.[2][3] |
| Key Advantage | Relative ease of synthesis and incorporation into probes. | Stability and activation at biologically compatible wavelengths. | Small size and high reactivity. |
| Key Disadvantage | Requirement for potentially cell-damaging UV wavelengths for optimal activation and potential for lower specificity.[4] | Larger size can interfere with the interaction being studied. | Potential for non-specific insertions due to high reactivity. |
Experimental Protocols for Specificity Validation by Mass Spectrometry
To validate the specificity of this compound labeling, a quantitative proteomics workflow is employed. This typically involves comparing the proteins identified in the presence and absence of a competitor molecule or by using a negative control probe.
Protocol 1: Competitive Photoaffinity Labeling and Quantitative Mass Spectrometry
This protocol is designed to identify specific binders of an this compound-derivatized molecule of interest (Probe X) by competing off the labeling with an excess of the underivatized molecule (Competitor X).
1. Cell Culture and Labeling:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with Probe X.
-
Treat a second set of cells with an excess of Competitor X for 1-2 hours, followed by the addition of Probe X.
-
As a negative control, a third set of cells can be treated with a structurally similar but inactive probe.
-
Incubate cells for the desired time to allow for probe binding.
2. UV Cross-linking:
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to activate the this compound and induce cross-linking.
3. Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
4. Click Chemistry for Enrichment (Optional but Recommended):
-
To facilitate the enrichment of labeled proteins, the azide group on the cross-linked probe can be used for a click reaction.
-
Add a biotin-alkyne or other affinity tag-alkyne conjugate to the protein lysate.
-
Add the click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA).
-
Incubate to allow the covalent attachment of the affinity tag.
5. Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergents) to remove non-specifically bound proteins.
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
7. Peptide Desalting:
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
Dry the peptides in a vacuum concentrator.
8. LC-MS/MS Analysis:
-
Reconstitute the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent acquisition mode.
9. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database for peptide and protein identification.
-
Perform label-free quantification (LFQ) or use isotopic labeling methods (e.g., SILAC) to determine the relative abundance of proteins in the different experimental conditions.
-
Specific interactors of Probe X will be significantly depleted in the sample co-incubated with the competitor molecule. Off-target and non-specific binders will not show this depletion.
Visualizing the Workflow and Logic
To better illustrate the experimental design and the underlying principles, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating this compound labeling specificity.
Caption: Logical diagram of competitive binding for specificity validation.
References
Quantitative Analysis of APN-Azide Labeling Efficiency: A Comparative Guide for Researchers
In the realm of bioconjugation and chemical biology, the precise and efficient labeling of proteins is paramount for a myriad of applications, from proteomic analysis to the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive quantitative analysis of the labeling efficiency of APN-Azide, a thiol-reactive crosslinker, and compares its performance with alternative reagents. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust and efficient protein labeling strategies.
Understanding this compound: A Thiol-Reactive Crosslinker
This compound, chemically known as 3-(4-azidophenyl)propiolonitrile, is a bifunctional molecule designed for the chemoselective modification of cysteine residues in proteins. Unlike metabolic labeling reagents that are incorporated into newly synthesized biomolecules, this compound directly reacts with the thiol group of existing cysteine residues. This reaction introduces a bioorthogonal azide (B81097) handle onto the protein, which can then be utilized for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a variety of reporter molecules, drugs, or other functionalities.
The primary advantage of this approach is the ability to label purified proteins or proteins in complex mixtures in a post-translational manner, offering a versatile tool for protein functionalization.
Quantitative Comparison of Thiol-Reactive Labeling Reagents
The selection of a thiol-reactive labeling reagent is a critical decision that impacts the efficiency, stability, and overall success of a bioconjugation strategy. Here, we compare the performance of this compound with other commonly used thiol-reactive linkers that also introduce an azide moiety, with a particular focus on maleimide-based reagents.
| Feature | This compound (3-Arylpropiolonitrile) | Maleimide-Azide | Iodoacetamide-Azide |
| Reaction Mechanism | Thiol-Click Reaction (Michael Addition) | Michael Addition | Nucleophilic Substitution (S N 2) |
| Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 | 7.0 - 8.5 |
| Selectivity for Thiols | High | High (at pH 6.5-7.5) | High (can react with other nucleophiles at higher pH) |
| Linkage Stability | High: Forms a stable thioether bond.[1] | Moderate: The resulting succinimidyl thioether is susceptible to retro-Michael addition, leading to potential cleavage of the conjugate.[1] | High: Forms a stable thioether bond. |
| Reaction Kinetics | Generally slower than maleimides. | Fast: Rapid reaction with thiols. | Moderate |
| Quantitative Labeling Efficiency | Reported to achieve high labeling efficiencies, though specific quantitative data is sparse in the literature. | Can achieve high efficiencies (70-90%), but the reversibility of the bond can affect the net stable conjugate yield.[2] | High labeling efficiencies are achievable under optimized conditions. |
| Key Advantage | Stable Conjugate: The irreversible nature of the linkage is a significant advantage for in vivo applications and long-term studies.[1] | Rapid Reaction: The fast kinetics are beneficial for time-sensitive applications. | Stable Conjugate: Forms a very stable bond. |
| Key Disadvantage | Slower reaction kinetics compared to maleimides. | Linkage Instability: The potential for the retro-Michael reaction is a major drawback for applications requiring high stability.[1] | Potential for off-target reactions with other nucleophilic residues at higher pH. |
Experimental Protocols
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol provides a general procedure for the covalent attachment of this compound to cysteine residues of a protein.
Materials:
-
Thiol-containing protein of interest
-
This compound (3-(4-azidophenyl)propiolonitrile)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 molar excess of the reagent.
-
Incubate the reaction mixture for 2-12 hours at room temperature. The optimal reaction time should be determined empirically for each specific protein.
-
-
Purification:
-
Remove unreacted this compound and byproducts by purifying the protein-azide conjugate using a size-exclusion chromatography column or by dialysis against the reaction buffer.
-
-
Quantification of Labeling Efficiency (Optional):
-
The degree of labeling (DOL), i.e., the number of this compound molecules per protein, can be determined using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection
This protocol describes the "clicking" of an alkyne-containing reporter molecule to the azide-functionalized protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent: Sodium ascorbate (B8700270) (freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-functionalized reporter (typically in 5-10 fold molar excess), and the copper(I)-stabilizing ligand in the reaction buffer.
-
-
Initiation of the Click Reaction:
-
Add CuSO₄ to the mixture, followed by the freshly prepared sodium ascorbate solution. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
-
Purification:
-
Purify the final protein conjugate to remove excess reagents using size-exclusion chromatography or dialysis.
-
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Conclusion
This compound presents a valuable tool for the site-specific labeling of proteins via cysteine residues. Its key advantage lies in the formation of a highly stable thioether bond, making it a superior choice over traditional maleimide-based reagents for applications demanding long-term conjugate stability, particularly in vivo. While the reaction kinetics of this compound may be slower than those of maleimides, the enhanced stability of the resulting bioconjugate is a critical factor for many research and therapeutic applications. The provided protocols and diagrams offer a practical guide for the implementation of this compound chemistry in the laboratory. For optimal results, it is recommended to empirically determine the ideal reaction conditions for each specific protein of interest.
References
Comparing APN-Azide with other bioorthogonal labeling techniques
In the landscape of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules within their native environments is paramount for advancing research in chemical biology, drug development, and diagnostics. Among the diverse array of labeling techniques, APN-Azide has emerged as a noteworthy tool, offering a unique two-step approach for protein modification. This guide provides an objective comparison of this compound with other prominent bioorthogonal labeling techniques, namely Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the traditional Staudinger Ligation. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific applications.
Quantitative Performance Comparison
The choice of a bioorthogonal labeling strategy often hinges on a balance between reaction kinetics, stability of the resulting conjugate, and potential cytotoxicity. The following table summarizes the key quantitative performance metrics of this compound in comparison to other widely used techniques.
| Reaction Type | Reactants | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conjugate Stability | Cytotoxicity |
| APN-Thiol Addition | 3-Arylpropiolonitrile (APN) + Thiol | None | Data not readily available | High (significantly more stable than maleimide-thiol adducts)[1] | Data not readily available |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | None | ~10⁻¹ - 1[2][3] | High (stable triazole linkage) | Generally low |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | None | ~10³ - 10⁶ | High (stable pyridazine (B1198779) linkage) | Generally low |
| Staudinger Ligation | Azide + Phosphine | None | ~10⁻³ | High (stable amide bond) | Phosphine reagents can be prone to oxidation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioorthogonal labeling strategy. Below are protocols for protein labeling using this compound followed by a SPAAC reaction, as well as standard protocols for SPAAC and IEDDA labeling for comparative purposes.
Protocol 1: Two-Step Protein Labeling using this compound and SPAAC
This protocol describes the labeling of a cysteine-containing protein with this compound, followed by the conjugation of a DBCO-functionalized molecule via SPAAC.
Materials:
-
Cysteine-containing protein
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column
Procedure:
Step 1: this compound Conjugation to Protein Thiol
-
Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a 1-5 molar excess of the reagent per free cysteine residue.[4]
-
Incubate the reaction mixture for 2-12 hours at room temperature.[4]
-
Purify the this compound labeled protein using a size-exclusion chromatography column to remove unreacted this compound.
Step 2: SPAAC Reaction with DBCO-Functionalized Molecule
-
To the purified azide-labeled protein, add the DBCO-functionalized molecule at a 2-5 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.[5]
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Purify the final protein conjugate using size-exclusion chromatography to remove the excess DBCO-reagent.
Protocol 2: Direct Protein Labeling via SPAAC
This protocol outlines a general procedure for labeling an azide-modified protein with a strained alkyne.
Materials:
-
Azide-containing protein
-
Strained alkyne probe (e.g., DBCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column
Procedure:
-
Dissolve the azide-containing protein in the reaction buffer.
-
Prepare a stock solution of the strained alkyne probe in anhydrous DMSO or DMF.
-
Add the strained alkyne probe to the protein solution at a 2-10 molar excess.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.
-
Purify the labeled protein using a size-exclusion chromatography column.[2][3]
Protocol 3: Direct Protein Labeling via IEDDA
This protocol describes the rapid labeling of a protein containing a strained alkene/alkyne with a tetrazine-functionalized probe.
Materials:
-
Protein functionalized with a strained alkene (e.g., trans-cyclooctene, TCO)
-
Tetrazine-fluorophore conjugate
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column
Procedure:
-
Dissolve the TCO-functionalized protein in the reaction buffer.
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO or DMF.
-
Add the tetrazine-fluorophore to the protein solution at a 1.5-5 molar excess.
-
Incubate the reaction for 5-60 minutes at room temperature.[6][7]
-
The reaction is often rapid enough that purification may not be necessary for some applications, but can be performed using a size-exclusion chromatography column if needed.
Visualizing the Workflows and Pathways
To better understand the practical application and underlying mechanisms, the following diagrams illustrate the experimental workflow for this compound labeling and a relevant signaling pathway for an antibody-drug conjugate (ADC), a key application area for this technology.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Azide-Alkyne Click Reactions for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and highly specific.[1][2] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone, offering a robust method for covalently linking molecules. This guide provides a detailed head-to-head comparison of the two most prominent azide-alkyne click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their mechanisms, performance metrics, and experimental protocols to empower you to select the optimal strategy for your research endeavors.
At a Glance: CuAAC vs. SPAAC
The fundamental distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst.[3] CuAAC utilizes this catalyst to activate a terminal alkyne for its reaction with an azide (B81097), leading to a significant rate acceleration.[1][4] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to alleviate its ring strain.[3][5] This key difference dictates the trade-off between reaction kinetics and biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, although ligands can mitigate this.[6][7] | High, ideal for live systems.[5][6] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[3][6] | Generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne used (10⁻³ - 1 M⁻¹s⁻¹).[8] |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes and azides.[6] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][9] | Not regioselective, yielding a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[9][10] |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules.[9] | The strained alkyne can react with thiols, such as cysteine residues in proteins.[11] |
Quantitative Data Comparison
The efficiency of a click reaction is best described by its second-order rate constant (k₂), which reflects how rapidly the azide and alkyne components form the triazole product. A higher k₂ value signifies a faster reaction, which is often crucial for applications involving low reactant concentrations or the need to capture dynamic biological processes.
Table 1: Reaction Kinetics of CuAAC and SPAAC
| Reaction | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne | 1 - 100[3][6] | The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[8] |
| SPAAC | BCN | ~0.012 - 0.024 (with primary azides)[7] | Slower but still effective for many applications. |
| SPAAC | DBCO (ADIBO) | ~0.90 (with primary azides)[7] | Significantly faster than BCN, offering a good balance of reactivity and stability.[7] |
| SPAAC | DIBAC | Rate constants can be even higher than DBCO.[7] | A highly reactive cyclooctyne. |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.
Table 2: Performance Comparison in a Biological Context
A study comparing CuAAC and SPAAC for the identification of O-GlcNAc modified proteins highlighted the practical differences between the two methods.
| Method | Biotinylated Alkyne Probe | Number of Putative O-GlcNAc Modified Proteins Identified | Number of Overlapping Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 158 | 107 |
| SPAAC | Biotin-DIBO-Alkyne | 129 | 107 |
This data suggests that while both methods are effective, CuAAC identified a larger number of unique proteins in this specific proteomics application.[11] The higher background observed with SPAAC in some biological systems can be attributed to the reactivity of the strained alkyne with cysteine-containing proteins.[11]
Reaction Mechanisms and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the mechanisms of CuAAC and SPAAC, along with a general experimental workflow for a bioconjugation reaction.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The catalyst-free mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for a bioconjugation reaction using azide-alkyne click chemistry.
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions. These may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-modified molecule to a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Ligand solution (e.g., THPTA, 200 mM in water)
-
Reducing agent solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Prepare Stock Solutions: Dissolve the azide and alkyne-functionalized molecules in the reaction buffer or DMSO to create concentrated stock solutions.
-
Reaction Setup: In a reaction vessel, combine the alkyne-functionalized molecule and the azide-functionalized molecule. A typical molar ratio is 1 equivalent of alkyne to 1.2-1.5 equivalents of azide.
-
Degas: If working with oxygen-sensitive biomolecules, degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ solution and the ligand solution. Allow it to stand for a few minutes to form the copper-ligand complex. A typical molar ratio is 0.1 equivalents of CuSO₄ and 0.5 equivalents of ligand relative to the alkyne.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the copper-ligand complex. A typical molar ratio is 1 equivalent of sodium ascorbate relative to the alkyne.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and byproducts.[12][13]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for the copper-free conjugation of an azide-modified molecule to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-containing)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Prepare Stock Solutions: Dissolve the azide and strained cyclooctyne-functionalized molecules in the reaction buffer or DMSO to create concentrated stock solutions.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule with the strained cyclooctyne-functionalized molecule. A 1.5 to 2-fold molar excess of the cyclooctyne reagent is a good starting point. The final concentration of DMSO should be kept low (ideally <10%) to avoid affecting the stability of biomolecules.
-
Incubation: Gently mix the reaction components and incubate at room temperature for 2-12 hours or at 4°C overnight. Reaction times can vary depending on the specific reactants and their concentrations.
-
Monitoring: The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift for proteins) or LC-MS for small molecules.
-
Purification: Once the reaction is deemed complete, the excess, unreacted strained cyclooctyne reagent and any byproducts can be removed by size-exclusion chromatography or dialysis.[12]
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC is ultimately dictated by the specific requirements of the experiment.
Choose CuAAC when:
-
Rapid reaction kinetics and high yields are paramount.
-
The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, materials science).[9]
-
Precise control over the product's isomeric form (1,4-regioisomer) is necessary.[1][9]
Choose SPAAC when:
-
Biocompatibility is critical, such as in live-cell imaging or in vivo applications.[5][6]
-
The introduction of a metal catalyst and its subsequent removal are undesirable.
-
A mixture of regioisomers is acceptable for the final application.
By carefully considering the trade-offs between reaction speed, biocompatibility, and regioselectivity, researchers can harness the power of azide-alkyne click chemistry to advance their scientific and drug development goals.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
APN-Azide vs. SMCC Crosslinkers: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision in the synthesis of bioconjugates, impacting the stability, efficacy, and safety of the final product. This guide provides an objective comparison between the emerging 3-arylpropiolonitrile (APN)-azide technology and the well-established succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinkers. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to inform the selection of the optimal conjugation strategy.
Executive Summary
SMCC has long been a staple in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its ability to link primary amines (e.g., lysine (B10760008) residues on an antibody) with sulfhydryl groups (e.g., on a cytotoxic payload).[1][2] However, a significant drawback of the maleimide-thiol linkage formed by SMCC is its susceptibility to a retro-Michael reaction, which can lead to premature release of the payload and potential off-target toxicity.[3]
APN-Azide emerges as a promising alternative, offering a two-step conjugation strategy. It first reacts with a sulfhydryl group to form a stable thioether bond, introducing an azide (B81097) moiety. This azide can then be used for bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a payload containing an alkyne.[3] This approach results in a highly stable triazole linkage, minimizing the risk of premature payload release.[4]
Mechanism of Action
SMCC Crosslinker
SMCC is a heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The conjugation process is a two-step reaction:
-
Amine Reaction: The NHS ester reacts with a primary amine on the protein (e.g., lysine) at a pH of 7.0-9.0 to form a stable amide bond.[5][6]
-
Sulfhydryl Reaction: The maleimide group then reacts with a sulfhydryl group on the payload (or another protein) at a pH of 6.5-7.5 to form a stable thioether bond.[5][6]
The cyclohexane (B81311) ring in the SMCC spacer arm provides some stability to the maleimide group, reducing its hydrolysis.[5]
This compound Crosslinker
This compound is a bifunctional crosslinker that facilitates a thiol-to-alkyne coupling through a two-stage process:
-
Thiol Reaction: The 3-arylpropiolonitrile (APN) group reacts with a sulfhydryl group on a protein (e.g., cysteine) to form a stable thioether linkage, thereby introducing an azide group.[3]
-
Click Chemistry: The newly introduced azide group can then be reacted with a payload containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a highly stable triazole ring.[7]
Performance Comparison
The choice of crosslinker significantly impacts the stability and, consequently, the in vivo performance of the bioconjugate. The primary advantage of the this compound workflow is the enhanced stability of the resulting conjugate compared to the thiosuccinimide linkage formed by SMCC.
Quantitative Data Summary
| Parameter | This compound Linkage | SMCC Linkage (Maleimide) | Key Findings |
| Linkage Stability in Plasma/Serum | High | Moderate to Low | APN-based conjugates exhibit significantly longer serum half-life compared to maleimide-based conjugates due to the irreversible nature of the APN-thiol bond.[8] Maleimide conjugates can undergo a retro-Michael reaction, leading to deconjugation.[3] |
| Conjugation Efficiency | High | High | Both reactions are generally efficient. SMCC conjugation efficiency can be estimated by electrophoresis and subsequent protein staining.[9] For this compound, the initial thiol reaction is reported to be highly chemoselective for thiols.[3] The subsequent click chemistry step is also known for its high efficiency.[7] |
| Specificity | High for thiols (APN) and alkynes (azide) | High for amines (NHS ester) and thiols (maleimide) | Both crosslinkers offer high specificity for their respective target functional groups under optimal pH conditions.[3][5] |
| Off-Target Reactions | Minimal for the APN-thiol reaction. The subsequent click chemistry is bioorthogonal. | The maleimide group can react with primary amines at pH values above 7.5, leading to a loss of specificity.[9] | The bioorthogonality of the click chemistry step in the this compound workflow minimizes off-target reactions. |
Experimental Protocols
SMCC Conjugation Protocol (Two-Step)
This protocol describes the conjugation of an antibody to a thiol-containing payload.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers: Conjugation Buffer (e.g., PBS, pH 7.2-7.5), Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
-
SMCC Activation of Antibody:
-
Removal of Excess SMCC:
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a final concentration of 10-50 mM cysteine or β-mercaptoethanol.
-
-
Purification:
-
Purify the antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and quenching reagents.
-
This compound Conjugation Protocol (Two-Stage)
This protocol outlines the labeling of a cysteine-containing protein with this compound, followed by conjugation to an alkyne-containing payload via CuAAC.
Stage 1: Protein Labeling with this compound
Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-9.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns or ultrafiltration device
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the appropriate buffer at a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds with TCEP and remove the reducing agent.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 1-5 molar equivalent of the this compound stock solution per free cysteine residue to the protein solution.
-
Incubate at room temperature for 2 hours.
-
-
Purification of Azide-Labeled Protein:
-
If necessary, purify the protein-azide conjugate using size-exclusion chromatography or ultrafiltration to remove unreacted this compound.
-
Stage 2: CuAAC "Click" Reaction
Materials:
-
Azide-labeled protein
-
Alkyne-containing payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Desalting columns
Procedure:
-
Reaction Setup:
-
In a reaction tube, add the azide-labeled protein.
-
Add the alkyne-containing payload to achieve a 10-20 fold molar excess relative to the protein.
-
-
Catalyst Preparation:
-
Prepare a catalyst premix by mixing CuSO₄ and THPTA ligand solutions.
-
-
Click Reaction:
-
Add the catalyst premix to the protein-payload mixture.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess linker and reaction components by buffer exchanging the sample into fresh PBS using a desalting column.
-
Visualizations
SMCC Conjugation Workflow
Caption: Workflow of a two-step SMCC conjugation reaction.
This compound Conjugation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
A Researcher's Guide to the Characterization of APN-Azide Labeled Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise identification of protein-ligand interactions is paramount for elucidating biological pathways and accelerating therapeutic innovation. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions for subsequent analysis. This guide provides a comprehensive comparison of APN-Azide, an aryl azide-based photoaffinity probe, with alternative labeling reagents, supported by experimental data and detailed protocols.
Principles of Photoaffinity Labeling
Photoaffinity labeling is a technique used to identify unknown targets of small molecules, map binding sites, and study protein-protein interactions.[1][2][3] The core of this method involves a chemical probe equipped with three key functionalities: a specificity unit that binds to the target protein, a photoreactive moiety that forms a covalent bond upon UV light activation, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection.[1]
This compound, a derivative of the 1,4-dihydropyridine (B1200194) calcium channel blocker Azidopine (B1666438), utilizes an aryl azide (B81097) group as its photoreactive moiety.[4][5] Upon UV irradiation, the aryl azide releases nitrogen gas to generate a highly reactive nitrene intermediate, which can then insert into C-H and N-H bonds in close proximity, thus covalently labeling the target protein.[4][6]
Comparison of Photoaffinity Probes
The choice of a photoreactive group is critical and depends on the specific biological question and experimental system. The most commonly used photoreactive groups are aryl azides, benzophenones, and diazirines.[7] Each has distinct advantages and disadvantages.
| Feature | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines |
| Activation Wavelength | ~254-400 nm[4] | ~350-360 nm[7] | ~350-380 nm[7] |
| Reactive Intermediate | Nitrene[4][6] | Triplet diradical[8] | Carbene[7] |
| Reactivity | Highly reactive, can lead to nonspecific labeling.[6] | Moderately reactive, longer-lived. | Highly reactive, short-lived, leading to high specificity.[7] |
| Stability | Relatively stable in the dark.[4] | Generally possess greater chemical stability.[7] | Stable at room temperature in the absence of light. |
| Size | Small, minimizing steric hindrance. | Larger and more hydrophobic, which can alter probe properties. | Small, often used in "minimalist" probes.[6] |
| Key Advantages | Small size, relatively easy to synthesize. | Less protein damage due to longer activation wavelength, can be repeatedly excited. | High specificity due to short-lived carbene, less protein damage.[7] |
| Key Disadvantages | Shorter activation wavelength can cause protein damage, potential for intramolecular rearrangement. | Larger size can interfere with binding, longer irradiation times required. | Can be quenched by water, potentially reducing labeling efficiency.[7] |
Experimental Protocols
A successful photoaffinity labeling experiment followed by quantitative proteomics requires careful optimization. Below is a generalized protocol that can be adapted for specific applications.
I. Cell Culture and Probe Incubation
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and grow to 80-90% confluency. For quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.[8]
-
Probe Treatment: Treat the cells with the this compound probe at various concentrations (e.g., 0.1-10 µM) and incubate for a time determined by the binding kinetics of the parent molecule. Include a vehicle-only control (e.g., DMSO).
-
Competition Control: For a competition experiment, pre-incubate a separate set of cells with a significant excess (e.g., 50-fold) of the unlabeled parent compound before adding the this compound probe.[9]
II. UV Cross-linking
-
Preparation: Wash the cells with ice-cold PBS to remove unbound probe.
-
Irradiation: Place the cells on ice and irradiate with UV light at the appropriate wavelength (e.g., 350 nm for many modern probes, though classical aryl azides may require shorter wavelengths). The duration of irradiation (e.g., 10-30 minutes) should be optimized to maximize labeling while minimizing cell damage.[9]
III. Cell Lysis and Protein Enrichment
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: If the probe contains an alkyne handle, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide reporter tag.[10]
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
IV. Sample Preparation for Mass Spectrometry
-
On-bead Digestion: Digest the enriched proteins with trypsin directly on the beads.
-
Peptide Elution and Desalting: Elute the tryptic peptides and desalt them using a C18 column.
V. Quantitative Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the proteins. True targets of the this compound probe should be significantly enriched in the probe-treated sample compared to the vehicle control and should show reduced enrichment in the competition control.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in this compound labeling and characterization, the following diagrams are provided.
Case Study: Azidopine Labeling of P-glycoprotein
Azidopine, the parent compound of this compound probes, has been instrumental in characterizing the drug-binding sites of P-glycoprotein (P-gp), a key protein in multidrug resistance.[4][11] Studies have shown that [3H]azidopine specifically photolabels P-gp.[4] Competition experiments demonstrated that various P-gp substrates, such as vinblastine (B1199706) and colchicine, inhibit this photolabeling, confirming the specificity of the interaction.[4][11] Further research using azidopine revealed that it labels two distinct regions of P-gp, suggesting a complex binding pocket formed by the two homologous halves of the protein.[11]
Conclusion
This compound and other aryl azide-based probes are valuable tools for identifying and characterizing protein-ligand interactions. Their small size is a significant advantage, though researchers must be mindful of the potential for non-specific labeling and protein damage from shorter UV wavelengths. For applications requiring higher specificity and gentler activation conditions, diazirine-based probes may offer a superior alternative. Benzophenones remain a robust choice for their stability and the ability to withstand longer irradiation times. The selection of the optimal photoaffinity probe will always be context-dependent, and the experimental protocols provided herein offer a framework for the successful identification and characterization of labeled proteins.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azidopine photoaffinity labeling of multidrug resistance-associated glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the azidopine and vinblastine binding site of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
APN-Azide Stability: A Comparative Guide for In Vitro and In Vivo Applications
For researchers, scientists, and drug development professionals, the stability of bioconjugation reagents is a critical parameter influencing experimental outcomes and the therapeutic potential of protein conjugates. This guide provides an objective in vitro and in vivo comparison of APN-Azide stability, particularly in the context of thiol-reactive bioconjugation, with a focus on its performance against the commonly used maleimide-based reagents.
The selection of an appropriate chemical probe for conjugating molecules to proteins is a pivotal decision in the development of antibody-drug conjugates (ADCs), protein-based therapeutics, and diagnostic agents. While maleimides have been a mainstay for thiol-specific conjugation, concerns regarding the stability of the resulting thioether bond, which can undergo a retro-Michael reaction, have prompted the exploration of alternative chemistries.[1][2] this compound (3-(4-Azidophenyl)propiolonitrile) has emerged as a promising alternative, offering enhanced stability of the resulting conjugate.[3]
Quantitative Comparison of Conjugate Stability
The stability of the linkage formed between a probe and a protein is paramount for maintaining the integrity and efficacy of the bioconjugate, especially in the demanding in vivo environment. Recent studies have demonstrated the superior stability of conjugates formed via the thiol-APN reaction compared to the traditional thiol-maleimide linkage.
| Linkage Chemistry | Model System | Incubation Conditions | Half-life (t½) | Key Findings |
| Thiol-APN | HSA-conjugated AgUox | In vivo (mouse) | Significantly longer than Maleimide-Thiol conjugate | Thiol-APN reaction product is more stable in vivo.[3] |
| Maleimide-Thiol | HSA-conjugated AgUox | In vivo (mouse) | Shorter than Thiol-APN conjugate | Demonstrates susceptibility to cleavage in vivo.[3] |
| Thiol-APN | AgUox-HSA conjugate | In vitro (blood conditions) | More stable than Maleimide-Thiol conjugate | Highlights the enhanced hydrolytic stability of the APN linkage.[3] |
| Maleimide-Thiol | ADC mimic | Human plasma (37°C) | ~7 days | Susceptible to retro-Michael reaction leading to dissociation.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of bioconjugate stability. The following are representative methodologies for evaluating the stability of this compound and other thiol-reactive probes.
Protocol 1: In Vitro Plasma Stability Assay
This assay is designed to determine the stability of a bioconjugate in a physiologically relevant matrix.
Objective: To quantify the rate of dissociation of a payload from a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest (e.g., Protein-APN-payload)
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Dilute the bioconjugate to a final concentration of 1 mg/mL in pre-warmed plasma or PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any potential enzymatic activity by adding an equal volume of ice-cold methanol (B129727) or another suitable organic solvent.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact bioconjugate and any released payload.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the conjugate by fitting the data to a first-order decay model.
Protocol 2: In Vivo Stability and Pharmacokinetic Study
This protocol outlines the procedure for evaluating the stability and pharmacokinetic profile of a bioconjugate in a living organism.
Objective: To determine the serum half-life of a bioconjugate and compare the in vivo stability of different linkages.
Materials:
-
Bioconjugates to be tested (e.g., Protein-APN-HSA and Protein-Maleimide-HSA)
-
Animal model (e.g., mice)
-
Apparatus for intravenous injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge for plasma separation
-
ELISA or other suitable method for quantifying the bioconjugate in plasma
Procedure:
-
Administer a single intravenous dose of the bioconjugate to each animal.
-
At various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours), collect blood samples via a suitable method (e.g., tail vein sampling).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method such as ELISA.
-
Plot the plasma concentration of the bioconjugate versus time.
-
Perform pharmacokinetic analysis to determine key parameters, including the serum half-life (t½).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for comparing the in vivo stability of bioconjugates.
The azide (B81097) group itself is known for its stability in physiological settings, which has made it a versatile bioorthogonal chemical reporter.[3] This intrinsic stability, combined with the enhanced stability of the resulting conjugate, makes this compound a compelling choice for the development of robust and reliable bioconjugates for a range of research and therapeutic applications.
References
Assessing the Impact of APN-Azide Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific labeling of proteins is a critical tool for elucidating biological function and developing novel therapeutics. Azide-protein (APN-Azide) labeling, a cornerstone of bioorthogonal chemistry, offers a powerful method for attaching probes to proteins with high specificity. However, a crucial consideration is the potential impact of the label on the protein's native function. This guide provides an objective comparison of this compound labeling with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate labeling strategy.
Introduction to this compound Labeling
This compound labeling involves the incorporation of an azide-modified non-canonical amino acid, such as p-azido-L-phenylalanine (azF) or azidohomoalanine (AHA), into a protein of interest.[1][2] This is typically achieved through the genetic code expansion technology, which allows for site-specific placement of the azide (B81097) group.[3] The azide then serves as a chemical handle for "clicking" on a probe molecule containing a complementary reactive group, most commonly a strained alkyne (in Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) or a terminal alkyne (in Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC).[1][4][5]
The primary advantage of this technique is its bioorthogonality; the azide and alkyne groups are abiotic and react specifically with each other, minimizing off-target labeling of other biomolecules.[2][6][7] This approach is often favored over traditional fluorescent protein tags (e.g., GFP), which are significantly larger and can perturb the function of the target protein, particularly smaller ones.[3][4]
Comparative Analysis of Protein Labeling Techniques
The choice of a labeling strategy depends on several factors, including the protein of interest, the desired label, and the experimental context (in vitro, in live cells, or in vivo). Below is a comparison of this compound labeling with other common techniques.
| Feature | This compound Labeling (SPAAC/CuAAC) | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Photoaffinity Labeling (e.g., Phenyl Azide) |
| Target Residue(s) | Site-specifically incorporated unnatural amino acid | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Nearby residues upon photoactivation |
| Selectivity | Highly site-specific | Random | Generally site-specific (if free cysteines are limited) | Proximity-based, can be non-specific |
| Reaction Conditions | Aqueous buffer, physiological pH (SPAAC); requires copper catalyst (CuAAC) | pH 7.2-8.5 | pH 6.5-7.5 | UV light activation (can cause protein damage)[8] |
| Potential Impact on Function | Minimal perturbation due to small tag size; copper toxicity is a concern for CuAAC in live cells.[5][9] | Can alter charge and block functionally important lysines. | Can disrupt disulfide bonds or modify active site cysteines. | Can cause protein cross-linking and damage.[8] |
| Typical Efficiency | >90%[10] | 5-50%[10] | 70-90%[10] | Variable, depends on probe and target |
Experimental Data: Assessing Functional Impact
The ultimate test of any labeling strategy is the functional integrity of the labeled protein. Below are examples of experimental data assessing the impact of this compound labeling.
Case Study 1: G Protein-Coupled Receptor (GPCR) Labeling
A study on the G protein-coupled receptor rhodopsin demonstrated that site-specific incorporation of p-azido-l-phenylalanine (azF) followed by labeling with a dibenzocyclooctyne (DIBO) fluorophore via SPAAC resulted in a stoichiometrically labeled protein with negligible background reactions.[1] Functional assays are crucial to confirm that the labeled receptor can still bind its ligand and activate downstream signaling pathways.
| Protein | Labeling Method | Functional Assay | Result | Reference |
| Rhodopsin | azF incorporation + Alexa488-DIBO (SPAAC) | UV-Vis spectroscopy to monitor retinal binding and light activation | Labeled rhodopsin showed characteristic spectral shifts upon illumination, indicating retained function. | [1] |
Case Study 2: Labeling of Intracellular Proteins
For the small (~15 kDa) interferon-inducible transmembrane protein 3 (IFITM3), N- or C-terminal fusions with fluorescent proteins like GFP disrupted its cellular localization and antiviral activity.[3] In contrast, site-specific incorporation of an unnatural amino acid and subsequent bioorthogonal labeling with a small organic fluorophore provided a less perturbing alternative for live-cell imaging.[3]
| Protein | Labeling Method | Functional Assay | Result | Reference |
| IFITM3 | Unnatural amino acid incorporation + tetrazine ligation | Cellular localization and antiviral activity assays | Bioorthogonally labeled IFITM3 retained proper localization and function, unlike GFP fusions. | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings. Below are representative protocols for this compound labeling and subsequent functional assessment.
Protocol 1: Site-Specific Incorporation of Azide-Modified Amino Acid and SPAAC Labeling
This protocol outlines the general steps for labeling a target protein with a fluorescent dye using genetic code expansion and strain-promoted azide-alkyne cycloaddition.
Caption: Workflow for this compound labeling in mammalian cells.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Labeling
This protocol is suitable for labeling purified proteins.
Caption: In vitro protein labeling workflow using CuAAC.
Signaling Pathway Analysis Post-Labeling
A critical aspect of assessing protein function is to determine if the labeled protein can participate in its native signaling pathway.
Caption: Logical workflow for assessing the impact on signaling.
Conclusion
This compound labeling via bioorthogonal click chemistry is a powerful and highly specific method for protein modification.[6][9] The small size of the azide modification generally leads to minimal perturbation of protein function, making it a superior choice over larger tags in many applications.[3][4] However, careful validation of the labeled protein's function is paramount. As demonstrated, this involves a combination of in vitro activity assays and in-cell analysis of the protein's localization and participation in its native biological pathways. By carefully selecting the labeling site and performing rigorous functional checks, researchers can confidently employ this compound labeling to gain deeper insights into complex biological processes.
References
- 1. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Comparative Proteomics: APN-Azide Labeling vs. Alternatives
In the dynamic fields of molecular biology, drug discovery, and clinical research, the ability to quantitatively analyze the proteome is paramount. Understanding the intricate symphony of protein expression, modification, and interaction provides invaluable insights into cellular function and disease pathogenesis. This guide offers a comprehensive comparison of a powerful click chemistry-based technique, Azidohomoalanine (AHA) labeling—a form of Azido-p-nitrophenyl (APN)-Azide labeling—with other widely used quantitative proteomics methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
This guide is tailored for researchers, scientists, and drug development professionals, providing objective comparisons, supporting data, and detailed experimental protocols to inform the selection of the most appropriate proteomics strategy for your research needs.
Comparative Analysis of Quantitative Proteomics Techniques
The choice of a quantitative proteomics method is a critical decision that influences the scope and accuracy of experimental outcomes. The following table provides a summary of key performance metrics for APN-Azide (AHA/BONCAT), SILAC, and iTRAQ, based on published experimental data.
| Feature | This compound (AHA/BONCAT) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Principle | Metabolic incorporation of an azide-containing amino acid analog (AHA) into newly synthesized proteins, followed by bioorthogonal click chemistry for enrichment and detection. | Metabolic incorporation of stable isotope-labeled amino acids (e.g., "heavy" arginine and lysine) into the entire proteome of cultured cells.[1][2] | Chemical labeling of primary amines (N-terminus and lysine (B10760008) side chains) of peptides with isobaric tags after protein digestion.[3][4] |
| Focus | Analysis of newly synthesized proteins (the "translatome").[5] | Analysis of the entire proteome, reflecting steady-state protein abundance.[1] | Global protein quantification across multiple samples.[3][6] |
| Number of Identified Proteins | Over 3,000 newly synthesized proteins identified in HeLa cells after a 5-hour labeling period.[7] | Can identify thousands of proteins; often comparable to or slightly higher than iTRAQ in similar sample types. | A study comparing iTRAQ and label-free methods in Chlamydomonas reinhardtii identified 639 proteins with high confidence using iTRAQ.[8] |
| Quantitative Accuracy | Provides accurate quantification of newly synthesized proteins.[7] Can be combined with SILAC (BONLAC) for enhanced accuracy.[1] | Considered the "gold standard" for quantitative accuracy in cell culture due to in-vivo labeling and early sample pooling.[6] | Generally provides good quantitative accuracy, though ratio compression can be a concern, especially for complex samples.[9] |
| Reproducibility | High reproducibility due to the specificity of the click chemistry reaction. | High reproducibility, as samples are mixed at the beginning of the workflow, minimizing handling errors.[1][10] | Good reproducibility, with modern instruments and protocols. A study comparing iTRAQ and mTRAQ showed iTRAQ to be more precise.[9] |
| Sample Type Applicability | Applicable to cell cultures, tissues, and whole organisms. | Primarily for actively dividing cell cultures; not suitable for most tissue or clinical samples. | Applicable to a wide range of sample types, including cell lysates, tissues, and body fluids.[6] |
| Multiplexing Capability | Typically used for two-state comparisons, but can be adapted for more complex designs. | 2-plex or 3-plex is common; specialized methods like NeuCode SILAC can increase multiplexing.[2] | High multiplexing capability, with 4-plex, 8-plex, and even higher-plex reagents available.[3][11] |
| Cost | Reagents for click chemistry can be a significant cost factor. | Labeled amino acids and specialized media are expensive.[6] | iTRAQ reagents are a major cost component of the experiment.[11] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of any proteomics workflow. Below are outlined methodologies for this compound (AHA/BONCAT), SILAC, and iTRAQ.
This compound (AHA/BONCAT) Labeling Protocol
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using Azidohomoalanine (AHA).
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash cells with pre-warmed, methionine-free medium.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration should be determined empirically.
-
Incubate for the desired labeling period (e.g., 4-24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Clarify the lysate by centrifugation.
3. Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. This typically includes:
-
An alkyne-biotin tag.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A copper-chelating ligand (e.g., THPTA).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).
-
-
Incubate at room temperature for 1-2 hours.
4. Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
6. Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS for identification and quantification.
SILAC Protocol
This protocol outlines the metabolic labeling of cultured cells for comparative proteomics using SILAC.
1. Cell Adaptation:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal arginine and lysine.
-
The other population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[1]
2. Experimental Treatment:
-
Once fully labeled, treat the cell populations according to the experimental design (e.g., drug treatment vs. control).
3. Cell Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Count the cells and mix them in a 1:1 ratio.
4. Protein Extraction and Digestion:
-
Lyse the combined cell pellet to extract proteins.
-
Digest the protein mixture into peptides using a protease like trypsin.
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantification is based on the relative signal intensities of the "light" and "heavy" peptide pairs.
iTRAQ Protocol
This protocol details the chemical labeling of peptides for multiplexed quantitative proteomics.
1. Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 8 or more, depending on the iTRAQ kit).
-
Quantify the protein concentration in each sample.
-
Take an equal amount of protein from each sample and digest it into peptides using trypsin.
2. Peptide Labeling:
-
Label the peptides from each sample with a different iTRAQ reagent according to the manufacturer's instructions. Each reagent has a unique reporter ion but the same total mass.
-
Quench the labeling reaction.
3. Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
4. Fractionation (Optional but Recommended):
-
Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
5. Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS.
-
During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the peptides, and subsequently the proteins, across the different samples.[4]
Visualizing a Key Signaling Pathway: NF-κB
Proteomics is a powerful tool for dissecting complex signaling networks. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune responses, inflammation, and cell survival, and its dysregulation is implicated in many diseases.[12][13] The following diagram illustrates the canonical NF-κB signaling cascade.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow for a Comparative Proteomics Study
The following diagram illustrates a typical workflow for a comparative proteomics experiment designed to identify differentially expressed proteins between a control and a treated sample, using this compound (AHA) labeling as an example.
Caption: this compound (AHA) comparative proteomics workflow.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brandon-russell.com [brandon-russell.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bumc.bu.edu [bumc.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
APN-Azide: A Comparative Guide to Cross-Reactivity in Bioconjugation
For researchers, scientists, and drug development professionals, the specificity of a bioconjugation reaction is paramount. The ideal reagent would target a single functional group with high efficiency, minimizing off-target modifications that can lead to heterogeneous products and unpredictable biological consequences. APN-Azide (3-arylpropiolonitrile-Azide) has emerged as a promising tool for thiol-specific modification, offering enhanced stability compared to traditional maleimide-based reagents.[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other common functional groups found in proteins and details a robust experimental protocol for its evaluation.
This compound is designed for the chemoselective labeling of cysteine residues.[1] Its reaction mechanism with thiols is highly efficient under aqueous conditions, forming a stable thioether bond.[1] While lauded for its stability, a thorough understanding of its potential for off-target reactions is crucial for its effective implementation in drug development and proteomics.
Comparative Analysis of Functional Group Reactivity
To understand the selectivity of this compound, it is essential to compare its reactivity towards its intended target (cysteine) with its potential for cross-reactivity with other nucleophilic amino acid side chains, such as those of lysine, histidine, and tryptophan. The following table provides a semi-quantitative comparison with the well-characterized thiol-reactive maleimide (B117702) chemistry.
| Functional Group | Target Amino Acid | This compound Reactivity | Maleimide Reactivity | Key Considerations |
| Thiol | Cysteine | High | High | This compound forms a more stable conjugate than maleimide, which can be susceptible to retro-Michael addition.[1] |
| Amine | Lysine, N-terminus | Low to Negligible | pH-dependent (moderate at pH > 7.5) | This compound exhibits significantly lower reactivity with primary amines compared to maleimides, especially at physiological pH. |
| Imidazole | Histidine | Low | Low | Reactivity for both is generally low but can be influenced by the local microenvironment of the histidine residue. |
| Indole | Tryptophan | Potential for reaction with azide (B81097) radicals | Low | Azide radicals, which can be generated, have been shown to react with tryptophan.[3] This is a distinct reactivity profile compared to the direct nucleophilic addition mechanism. |
Experimental Protocol for Assessing Cross-Reactivity
A definitive assessment of this compound's cross-reactivity can be achieved through a competitive labeling experiment using a model protein followed by analysis using mass spectrometry. This method allows for the identification and quantification of all modification sites.
Objective: To determine the relative reactivity of this compound with cysteine, lysine, histidine, and tryptophan residues on a model protein.
Materials:
-
This compound
-
Model protein with known and accessible cysteine, lysine, histidine, and tryptophan residues (e.g., Bovine Serum Albumin - BSA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Reagent: L-cysteine
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Protein Preparation:
-
Dissolve the model protein in the reaction buffer to a final concentration of 1 mg/mL.
-
-
Competitive Labeling Reaction:
-
Add this compound to the protein solution at a 10-fold molar excess.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
-
Quenching:
-
Add L-cysteine to the reaction mixture to a final concentration of 10 mM to quench any unreacted this compound. Incubate for 15 minutes.
-
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the solution to a final concentration of 8 M to denature the protein.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate all free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 4 volumes of 100 mM ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against the sequence of the model protein, specifying the mass modifications corresponding to this compound adducts on cysteine, lysine, histidine, and tryptophan residues.
-
Quantify the relative abundance of peptides modified at each type of residue to determine the extent of cross-reactivity.
-
Visualizing the Experimental Workflow and Reaction Pathways
To further clarify the experimental process and the potential reactions, the following diagrams have been generated.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of azide radicals with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
APN-Azide vs. Next-Generation Probes: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and visualization of biomolecules in their native environment. Azide-alkyne cycloaddition reactions, often termed "click chemistry," are a cornerstone of this field. This guide provides an objective comparison of the performance of APN-Azide, a bifunctional crosslinker for thiol-to-alkyne coupling, against next-generation bioorthogonal probes, focusing on key performance metrics to inform experimental design.
Executive Summary
This compound is a valuable tool for introducing an azide (B81097) handle onto proteins via cysteine residues, enabling subsequent ligation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While CuAAC offers rapid reaction kinetics, the requisite copper catalyst exhibits cytotoxicity, limiting its application in live-cell imaging. Next-generation probes, primarily those utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine-trans-cyclooctene (TCO) ligation, circumvent the need for a toxic catalyst, making them more suitable for in vivo studies. The TCO-tetrazine reaction, in particular, boasts exceptionally fast kinetics, orders of magnitude greater than SPAAC. The choice of probe is therefore a trade-off between reaction speed, biocompatibility, and the specific functional groups available for conjugation.
Data Presentation: Quantitative Performance Comparison
The selection of a bioorthogonal probe is critically dependent on its performance characteristics. The following table summarizes key quantitative data for this compound (participating in CuAAC) and prominent next-generation probes.
| Probe/Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) | Biocompatibility (Live-Cell Imaging) | Key Advantages | Potential Limitations |
| This compound (CuAAC) | Terminal Alkyne + Azide | ~10³ - 10⁵ M⁻¹s⁻¹ | Low (Copper-catalyzed) | Very fast reaction kinetics. | Cytotoxicity from copper catalyst. |
| DBCO (SPAAC) | Strained Alkyne + Azide | ~10⁻¹ - 1 M⁻¹s⁻¹[1][2] | High (Copper-free) | Excellent biocompatibility. | Slower kinetics compared to CuAAC and TCO ligation. |
| TCO-Tetrazine Ligation | Strained Alkene + Tetrazine | ~10³ - 10⁶ M⁻¹s⁻¹[1][2] | High (Copper-free) | Extremely fast kinetics, excellent for low concentration applications. | TCO can be unstable; tetrazines can have variable stability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for key experiments.
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein containing a free cysteine residue with this compound.
Materials:
-
Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any thiol-containing reagents. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.
-
Confirmation: Confirm labeling efficiency using mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.
Protocol 2: Comparative Labeling Efficiency in Live Cells (Flow Cytometry)
This protocol provides a framework for comparing the labeling efficiency of different bioorthogonal probes on the cell surface.
Materials:
-
Mammalian cells in culture
-
Metabolic labeling precursor (e.g., Ac₄ManNAz to introduce azides onto cell surface glycans)
-
This compound labeled protein (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-FAM)
-
Alkyne-functionalized fluorescent probe (for CuAAC)
-
Copper(II) sulfate (B86663), sodium ascorbate (B8700270), and a copper ligand (e.g., TBTA) for CuAAC
-
PBS and FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 48-72 hours to introduce azide groups on the cell surface glycoproteins.
-
Cell Preparation: Harvest the cells and wash them twice with ice-cold PBS.
-
Labeling Reactions (in parallel):
-
SPAAC (DBCO): Resuspend a cell aliquot in FACS buffer containing the DBCO-fluorophore (e.g., 10 µM). Incubate for 1 hour at 37°C, protected from light.
-
CuAAC (this compound labeled protein): Resuspend another cell aliquot in FACS buffer. Prepare the click-chemistry reaction mix by adding copper(II) sulfate (final concentration 100 µM), sodium ascorbate (final concentration 1 mM), copper ligand (final concentration 100 µM), and the alkyne-fluorophore to the cell suspension. Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: After incubation, wash the cells three times with ice-cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer. Compare the mean fluorescence intensity of the cell populations to determine the relative labeling efficiency of each probe.
Protocol 3: Cytotoxicity Assay
This protocol assesses the impact of the labeling reaction on cell viability.
Materials:
-
Mammalian cells in culture
-
Labeling reagents (as in Protocol 2)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with the complete labeling reaction mixtures for both SPAAC and CuAAC, as described in Protocol 2. Include control wells with untreated cells and cells treated with individual reaction components.
-
Incubation: Incubate for the same duration as the labeling experiment.
-
Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen viability reagent.
-
Data Analysis: Normalize the viability data to the untreated control cells to determine the percent viability for each condition.
Mandatory Visualization
Signaling Pathway: Probing the MAPK/ERK Pathway
Bioorthogonal probes can be used to label and visualize specific proteins within signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[3][4][5] Probes can be designed to target specific kinases or their substrates within this pathway.
Caption: Labeling ERK protein in the MAPK/ERK signaling pathway.
Experimental Workflow: Comparative Probe Analysis
The following workflow outlines the key steps in comparing the performance of this compound with next-generation probes.
Caption: Workflow for comparing bioorthogonal probes.
Logical Relationship: Probe Selection Guide
The choice of a bioorthogonal probe is a multi-faceted decision. This diagram illustrates the key considerations.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Collection - Visualization of Endogenous ERK1/2 in Cells with a Bioorthogonal Covalent Probe - Bioconjugate Chemistry - Figshare [figshare.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Visualization of Endogenous ERK1/2 in Cells with a Bioorthogonal Covalent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of APN-Azide: A Detailed Guide for Laboratory Professionals
Essential guidelines for the safe handling and chemical neutralization of 3-(4-azidophenyl)propiolonitrile (APN-Azide) to ensure laboratory safety and compliance.
For researchers, scientists, and drug development professionals, the safe disposal of reactive chemical intermediates is a critical aspect of laboratory operations. This compound, a bifunctional crosslinker with the chemical formula C₉H₄N₄, requires specific disposal procedures due to the energetic nature of the azide (B81097) functional group. This guide provides detailed, step-by-step protocols for the chemical neutralization of this compound before disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Understanding the Hazards of this compound
This compound, or 3-(4-azidophenyl)propiolonitrile, is classified as a flammable solid and can cause skin, eye, and respiratory irritation. The primary hazard associated with this compound, as with all organic azides, is its potential for rapid decomposition, which can be initiated by heat, shock, or friction. The stability of organic azides can be generally assessed by the ratio of carbon to nitrogen atoms (C/N). For this compound, this ratio is 9/4 or 2.25. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and handled with appropriate safety precautions. However, it is crucial to treat all azide-containing compounds as potentially explosive and handle them with extreme care.
Recommended Disposal Procedure: Chemical Neutralization
Before disposing of waste containing this compound, the azide functional group must be chemically converted to a more stable form. The recommended method for the disposal of this compound is through reduction of the azide to a benign amine. Two primary methods are suitable for this transformation in a laboratory setting: Staudinger Reduction and Reduction with Sodium Borohydride (B1222165) in the presence of a catalyst . Catalytic hydrogenation is another effective method but may be less chemoselective, potentially reducing the carbon-carbon triple bond and the nitrile group present in the this compound molecule.
Method 1: Staudinger Reduction
The Staudinger reaction is a mild and highly chemoselective method for reducing azides to amines, making it a preferred choice for functionalized molecules like this compound.[1] This method involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618), to convert the azide to an iminophosphorane, which is then hydrolyzed to the corresponding amine and phosphine oxide.
Experimental Protocol:
-
Preparation: In a well-ventilated chemical fume hood, dissolve the this compound waste in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Reagent Addition: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of triphenylphosphine at room temperature. The addition may cause a noticeable evolution of nitrogen gas.
-
Hydrolysis: Add an excess of water (5-10 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and maintain stirring for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting azide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the THF using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with an organic solvent like ethyl acetate.
-
Final Steps: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting material, containing the amine and triphenylphosphine oxide, can now be disposed of as standard chemical waste according to your institution's guidelines.
| Parameter | Value/Condition |
| Reducing Agent | Triphenylphosphine (PPh₃) |
| Equivalents of PPh₃ | 1.1 - 1.5 |
| Solvent | Tetrahydrofuran (THF) |
| Hydrolysis Agent | Water (H₂O) |
| Equivalents of H₂O | 5 - 10 |
| Reaction Temperature | ~65°C (Reflux) |
| Reaction Time | 6 - 12 hours |
Method 2: Reduction with Sodium Borohydride and a Catalyst
Reduction of aryl azides using sodium borohydride (NaBH₄) in the presence of a suitable catalyst is another effective disposal method.[2][3][4] This procedure is often faster than the Staudinger reduction.
Experimental Protocol:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a mixture of methanol (B129727) and water (1:2 v/v).
-
Catalyst Addition: Add a catalytic amount of a suitable ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂.[2]
-
Reducing Agent Addition: Carefully add an excess (2 equivalents) of sodium borohydride to the stirred reaction mixture at room temperature. The reaction is typically rapid, with completion often observed within 10 minutes.
-
Quenching and Work-up: Once the reaction is complete (as monitored by TLC), carefully quench any remaining sodium borohydride with a few drops of acetone. Evaporate the solvent under reduced pressure.
-
Purification (if necessary): The residue can be purified by flash column chromatography to remove the catalyst and other byproducts before disposal.
-
Disposal: The final amine product can be disposed of as chemical waste.
| Parameter | Value/Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Equivalents of NaBH₄ | 2 |
| Catalyst | [Ru(p-cymene)Cl₂]₂ |
| Solvent | Methanol/Water (1:2 v/v) |
| Reaction Temperature | Room Temperature |
| Reaction Time | ~10 minutes |
Safety Precautions and Waste Management
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses or goggles, and nitrile gloves (double-gloving is recommended).[5]
Engineering Controls:
-
All handling and disposal procedures for this compound must be conducted in a certified chemical fume hood.[5][6]
-
Use non-metallic spatulas and containers to handle this compound to avoid the formation of shock-sensitive metal azides.[5][7]
Waste Handling:
-
Collect all this compound waste, including contaminated consumables like gloves and weighing paper, in a dedicated and clearly labeled waste container.[5][8]
-
Never dispose of untreated azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9][10]
-
Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[7]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures and safety precautions, laboratory professionals can effectively neutralize and dispose of this compound waste, minimizing risks and ensuring a safe working environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical and highly efficient transfer hydrogenation of aryl azides using a [Ru(p-cymene)Cl2]2 catalyst and sodium borohydride [comptes-rendus.academie-sciences.fr]
- 3. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. uvic.ca [uvic.ca]
- 9. safety.duke.edu [safety.duke.edu]
- 10. unomaha.edu [unomaha.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
